molecular formula C8H10FN B075468 4-Fluorophenethylamine CAS No. 1583-88-6

4-Fluorophenethylamine

Número de catálogo: B075468
Número CAS: 1583-88-6
Peso molecular: 139.17 g/mol
Clave InChI: CKLFJWXRWIQYOC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Fluorophenethylamine (4-FPEA) is a fluorinated phenethylamine derivative of significant interest in neuroscience and medicinal chemistry research. Its primary research value lies in its role as a precursor or structural analog in the synthesis of more complex psychoactive compounds and its direct activity on trace amine-associated receptor 1 (TAAR1), a receptor implicated in the modulation of monoaminergic systems. Researchers utilize this compound to study the structure-activity relationships (SAR) of phenethylamines, particularly how the fluorine substitution at the 4-position of the phenyl ring affects binding affinity, metabolic stability, and functional activity at aminergic receptors. Its mechanism of action is characterized by its action as a TAAR1 agonist, which can lead to the downstream regulation of dopamine, serotonin, and norepinephrine transporters, providing a valuable tool for probing the neurobiology of trace amines and their potential connections to neurological and psychiatric disorders. This compound is essential for in vitro biochemical assays, receptor binding studies, and as a key intermediate in the development of novel research ligands for the central nervous system. All studies must be conducted in compliance with applicable laws and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLFJWXRWIQYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166400
Record name p-Fluorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1583-88-6
Record name 4-Fluorophenethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1583-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Fluorophenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Fluorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-fluorophenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.942
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-FLUOROPHENETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7W3CQD7N7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1583-88-6

This technical guide provides a comprehensive overview of 4-Fluorophenethylamine (4-FPEA), a substituted phenethylamine derivative. The information is intended for researchers, scientists, and drug development professionals, focusing on its chemical properties, synthesis, analytical methods, and pharmacological profile.

Chemical and Physical Properties

This compound is a substituted phenethylamine featuring a fluorine atom at the para-position of the phenyl ring. This substitution can significantly influence its physicochemical and pharmacological properties compared to its parent compound, phenethylamine.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1583-88-6[2]
Molecular Formula C₈H₁₀FN[2]
Molecular Weight 139.17 g/mol [2]
Appearance Liquid[2]
Boiling Point 50-52 °C at 0.15 mmHg[2]
Density 1.061 g/mL at 25 °C[2]
Refractive Index n20/D 1.5072[2]
Solubility Data not available

Table 2: Properties of this compound Hydrochloride

PropertyValueReference(s)
CAS Number 459-19-8
Molecular Formula C₈H₁₁ClFN
Molecular Weight 175.63 g/mol
Appearance Solid
Melting Point 200-206 °C

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthesis of this compound can be achieved via the reduction of 4-fluorophenylacetonitrile.

Synthesis of this compound 4-Fluorophenylacetonitrile 4-Fluorophenylacetonitrile This compound This compound 4-Fluorophenylacetonitrile->this compound Reduction Reducing Agent (e.g., LiAlH4 or H2/Catalyst) Reducing Agent (e.g., LiAlH4 or H2/Catalyst) Reducing Agent (e.g., LiAlH4 or H2/Catalyst)->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocols

Note: The following are generalized protocols and should be adapted and optimized for specific laboratory conditions.

Step 1: Reduction of 4-Fluorophenylacetonitrile

  • Materials: 4-Fluorophenylacetonitrile, a suitable reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) in an anhydrous ether such as diethyl ether or tetrahydrofuran (THF), or catalytic hydrogenation with H₂ gas over a catalyst like Palladium on carbon), appropriate anhydrous solvents, and apparatus for inert atmosphere reactions.

  • Procedure (Illustrative example with LiAlH₄):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether.

    • Cool the suspension in an ice bath.

    • Dissolve 4-fluorophenylacetonitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or GC-MS).

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

    • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

    • Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Step 2: Purification

  • Technique: Fractional vacuum distillation is a suitable method for purifying liquid amines like this compound.[3]

  • Procedure:

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Place the crude this compound in the distillation flask.

    • Gradually reduce the pressure and heat the flask to the boiling point of the product at that pressure.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

  • Alternative Purification (as Hydrochloride salt):

    • Dissolve the crude freebase in a suitable solvent (e.g., diethyl ether).

    • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., ethereal HCl).

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold solvent, and dry.

    • The salt can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).[4]

Analytical Methods

The identity and purity of this compound can be confirmed using various analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for structural elucidation. While a complete spectral analysis for the freebase is not available in the provided search results, data for derivatives and the hydrochloride salt can be found.

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying this compound and its potential impurities.[1][5][6] The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Chromatographic Analysis
  • Gas Chromatography (GC): GC can be used to assess the purity of this compound and to monitor the progress of its synthesis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both qualitative and quantitative analysis. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) would likely provide good separation.

Pharmacological Profile

The pharmacological profile of this compound is not extensively characterized in the public domain. However, based on its structural similarity to other phenethylamines, it is expected to interact with monoamine systems in the central nervous system. Fluorination can alter the potency, selectivity, and metabolic stability of a compound.[7][8]

Mechanism of Action

Substituted phenethylamines typically exert their effects by interacting with monoamine transporters (for dopamine, norepinephrine, and serotonin) and/or directly with monoamine receptors. They can act as releasing agents, reuptake inhibitors, or receptor agonists/antagonists. The precise mechanism of action for 4-FPEA is not well-defined in the available literature.

Receptor and Transporter Binding Affinity

Quantitative binding data (Kᵢ or IC₅₀ values) for this compound at a comprehensive panel of receptors and transporters are not available in the searched literature. Studies on structurally related fluorinated phenethylamines suggest that the position of the fluorine atom significantly influences receptor affinity. For instance, a study on 2-(4-fluoro-3-hydroxyphenyl)ethylamine showed it had a lower affinity for D1 and D2 dopamine receptors compared to dopamine.[9] General studies on psychoactive phenalkylamines indicate that substitutions on the phenyl ring can enhance affinity for serotonin receptors.[10]

Table 3: Anticipated Pharmacological Targets for this compound

Target FamilySpecific TargetsExpected Interaction
Serotonin Receptors 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, etc.Agonist/Partial Agonist
Dopamine Receptors D₁, D₂, D₃, etc.Agonist/Partial Agonist
Monoamine Transporters DAT, NET, SERTReleasing Agent/Reuptake Inhibitor
Trace Amine-Associated Receptors TAAR1Agonist
Signaling Pathways

The specific signaling pathways modulated by this compound have not been elucidated. Based on its likely targets, it could influence downstream signaling cascades associated with G-protein coupled receptors (GPCRs) such as the 5-HT and dopamine receptors, which can modulate levels of intracellular second messengers like cAMP and inositol phosphates.

Potential Signaling Pathway 4-FPEA 4-FPEA GPCR (e.g., 5-HT2A) GPCR (e.g., 5-HT2A) 4-FPEA->GPCR (e.g., 5-HT2A) Gq/11 Gq/11 GPCR (e.g., 5-HT2A)->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

Caption: A potential Gq-coupled signaling pathway for 4-FPEA.

In Vivo Pharmacology and Pharmacokinetics

Detailed in vivo studies, including behavioral pharmacology and pharmacokinetics of this compound, are not well-documented in the available literature.

Behavioral Effects

Based on the pharmacology of related compounds, 4-FPEA might be expected to produce stimulant-like effects on locomotor activity. The specific nature and potency of these effects would require dedicated in vivo studies in animal models. A general approach to behavioral phenotyping in mice would involve assessing general health, sensory and motor functions, followed by more specific behavioral tests.[11][12]

Pharmacokinetics

No pharmacokinetic data (e.g., absorption, distribution, metabolism, excretion, and half-life) for this compound was found in the searched literature. The introduction of a fluorine atom can often increase metabolic stability by blocking sites of enzymatic oxidation, potentially leading to a longer duration of action compared to unsubstituted phenethylamine.

Conclusion

This compound is a synthetic compound with potential for research in neuropharmacology and medicinal chemistry. While its basic physicochemical properties are known, a comprehensive pharmacological characterization is lacking in the public domain. Further research is required to elucidate its precise mechanism of action, receptor binding profile, in vivo effects, and pharmacokinetic properties. This technical guide provides a summary of the currently available information and outlines potential avenues for future investigation.

References

Unveiling the Pharmacological Profile of 4-Fluorophenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacological data for 4-Fluorophenethylamine (4-FPEA) is limited in publicly available scientific literature. Therefore, this guide utilizes data from its close structural analog, 4-fluoroamphetamine (4-FA), as a predictive proxy to elaborate on its potential pharmacological profile. This approach is based on the structural similarity and the established understanding of how minor structural modifications can influence the activity of phenethylamine derivatives.

Introduction

This compound (4-FPEA) is a substituted phenethylamine that belongs to a class of compounds known for their psychoactive effects. The introduction of a fluorine atom at the fourth position of the phenyl ring is a common medicinal chemistry strategy to modulate the pharmacological properties of phenethylamines, including their potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the predicted pharmacological profile of 4-FPEA, with a focus on its mechanism of action, pharmacodynamics, and pharmacokinetics, primarily inferred from data on 4-fluoroamphetamine (4-FA).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC₈H₁₀FN
Molecular Weight139.17 g/mol
AppearanceClear colorless to slightly yellow liquid
Boiling Point50-52 °C at 0.15 mmHg[1]
Density1.061 g/mL at 25 °C[1]
Refractive Indexn20/D 1.5072[1]

Synthesis

The synthesis of this compound can be achieved through various routes. A common method involves the reduction of 4-fluorophenylacetonitrile.

4-fluorophenylacetonitrile 4-fluorophenylacetonitrile Reduction Reduction 4-fluorophenylacetonitrile->Reduction e.g., NaBH4, Ni catalyst This compound This compound Reduction->this compound

A simplified synthetic scheme for this compound.

Pharmacological Profile (Inferred from 4-Fluoroamphetamine Data)

The pharmacological actions of 4-FPEA are predicted to be primarily mediated by its interaction with monoamine transporters.

Mechanism of Action

4-FPEA is expected to act as a releasing agent and reuptake inhibitor of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by targeting their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2] This action leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4FPEA 4-FPEA DAT DAT 4FPEA->DAT Inhibits Reuptake & Promotes Efflux NET NET 4FPEA->NET SERT SERT 4FPEA->SERT DA_synapse DAT->DA_synapse Reuptake NE_synapse NET->NE_synapse Reuptake 5HT_synapse SERT->5HT_synapse Reuptake VMAT2 VMAT2 DA_vesicle DA VMAT2->DA_vesicle Disrupts Sequestration NE_vesicle NE 5HT_vesicle 5-HT DA_cyto DA_cyto->DAT Reverse Transport NE_cyto NE_cyto->NET 5HT_cyto 5HT_cyto->SERT DA_receptor Dopamine Receptors DA_synapse->DA_receptor NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor 5HT_receptor Serotonin Receptors 5HT_synapse->5HT_receptor Signal Signal Transduction DA_receptor->Signal NE_receptor->Signal 5HT_receptor->Signal

Proposed mechanism of action for this compound.
Pharmacodynamics

The pharmacodynamic properties of 4-FA, which are used here to predict those of 4-FPEA, are summarized in the following tables. These values indicate the compound's potency at various monoamine transporters and receptors.

Table 1: Monoamine Transporter Inhibition and Release

TargetIC₅₀ (nM) - Reuptake InhibitionEC₅₀ (nM) - Release
Dopamine Transporter (DAT)770[2]200[2]
Norepinephrine Transporter (NET)420[2]37[2]
Serotonin Transporter (SERT)6800[2]730[2]

Table 2: Receptor Binding Affinities

ReceptorKᵢ (nM)
5-HT₂ₐ11,300[2]
5-HT₂C7,800[2]

The data suggests that 4-FA has a higher potency for inducing the release of norepinephrine, followed by dopamine and then serotonin. Its affinity for the serotonin 5-HT₂ₐ and 5-HT₂C receptors is comparatively low.

Pharmacokinetics

Pharmacokinetic data from human studies with 4-FA provide insights into the likely absorption, distribution, metabolism, and excretion of 4-FPEA.

Table 3: Human Pharmacokinetic Parameters of 4-Fluoroamphetamine (100 mg oral dose)

ParameterValue
Cₘₐₓ (serum)155 - 316 ng/mL[3]
Tₘₐₓ (serum)~2 hours[3]
Elimination Half-life (t₁/₂)5.5 - 16.8 hours[3]

The pharmacokinetic profile of 4-FA is similar to that of amphetamine, with a relatively rapid onset of action and a half-life that suggests its effects would last for several hours.[3][4] The C-F bond at the 4-position of the phenyl ring is thought to be resistant to metabolic deactivation by cytochrome P450 enzymes, which may contribute to its duration of action.[2]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays used to characterize compounds like 4-FPEA are provided below.

Radioligand Binding Assay for Monoamine Transporters

Start Start Prep Prepare cell membranes (e.g., HEK293 expressing hDAT/hNET/hSERT) Start->Prep Assay Incubate membranes with radioligand (e.g., [3H]WIN 35,428 for DAT) and competing compound (4-FPEA) Prep->Assay Filter Rapidly filter to separate bound and free radioligand Assay->Filter Count Quantify radioactivity using liquid scintillation counting Filter->Count Analyze Calculate IC50 and Ki values Count->Analyze End End Analyze->End

Workflow for a radioligand binding assay.

Objective: To determine the binding affinity (Kᵢ) of 4-FPEA for monoamine transporters.

Materials:

  • Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates, glass fiber filters, and a cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of cultured cells expressing the target transporter. The final membrane pellet is resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound (4-FPEA) are incubated.

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

Objective: To measure the potency of 4-FPEA to inhibit the uptake of monoamine neurotransmitters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compound: this compound.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well plates.

  • Scintillation fluid and counter.

Procedure:

  • Cell Plating: Cells are plated in 96-well plates and allowed to adhere overnight.

  • Pre-incubation: The cell medium is replaced with assay buffer containing varying concentrations of the test compound (4-FPEA) and incubated for a short period.

  • Uptake Initiation: A fixed concentration of the radiolabeled substrate is added to each well to initiate uptake.

  • Incubation: The plate is incubated for a short, defined period (e.g., 1-10 minutes) at a controlled temperature (e.g., 37°C).

  • Uptake Termination: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC₅₀) is determined.

Rodent Locomotor Activity Assay

Objective: To assess the stimulant effects of 4-FPEA on spontaneous locomotor activity in rodents.

Materials:

  • Male mice (e.g., C57BL/6J strain).

  • Test compound: this compound.

  • Vehicle (e.g., sterile saline).

  • Locomotor activity chambers equipped with infrared beams.

Procedure:

  • Acclimation: Animals are acclimated to the testing room for at least 60 minutes before the experiment.

  • Habituation: Animals are habituated to the locomotor activity chambers for a set period (e.g., 30-60 minutes) on one or more days prior to testing.

  • Drug Administration: On the test day, animals are administered either vehicle or a specific dose of 4-FPEA (e.g., via intraperitoneal injection).

  • Data Collection: Immediately after injection, the animals are placed in the locomotor activity chambers, and their horizontal and vertical movements are recorded for a set duration (e.g., 60-120 minutes).

  • Data Analysis: The total distance traveled, number of beam breaks, and rearing frequency are quantified. The data is typically analyzed using ANOVA to compare the effects of different doses of 4-FPEA to the vehicle control group.

Conclusion

The pharmacological profile of this compound, as inferred from data on its close analog 4-fluoroamphetamine, suggests that it is a monoamine releasing agent and reuptake inhibitor with a preference for the norepinephrine and dopamine transporters over the serotonin transporter. Its pharmacokinetic profile is predicted to be similar to that of amphetamine, with a rapid onset and a moderate duration of action. The detailed experimental protocols provided in this guide offer a framework for the in vitro and in vivo characterization of 4-FPEA and other novel psychoactive substances. Further research is necessary to definitively establish the pharmacological and toxicological profile of this compound.

References

Unraveling the Enigmatic Mechanism of 4-Fluorophenethylamine at Monoamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive analysis of the mechanism of action of 4-Fluorophenethylamine (4-FPEA) on the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). This document is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their interactions with neuronal signaling pathways. While direct quantitative data for 4-FPEA is limited in publicly accessible literature, this guide synthesizes information from structurally related compounds, namely phenethylamine and 4-fluoroamphetamine, to project the anticipated pharmacological profile of 4-FPEA.

Executive Summary

This compound (4-FPEA) is a substituted phenethylamine compound expected to interact with monoamine transporters, thereby modulating the concentrations of dopamine, serotonin, and norepinephrine in the synaptic cleft. By analogy with related compounds, 4-FPEA is likely to act as a competitive inhibitor of substrate uptake and may also induce transporter-mediated efflux of monoamines. This guide details the presumed mechanism of action, presents extrapolated quantitative data based on analogues, and provides standardized experimental protocols for the direct assessment of 4-FPEA's activity.

Putative Mechanism of Action of 4-FPEA

Monoamine transporters are critical regulatory proteins that terminate neurotransmission by reuptaking neurotransmitters from the synaptic cleft back into the presynaptic neuron. 4-FPEA, as a phenethylamine derivative, is hypothesized to interact with these transporters in a manner similar to other compounds in its class.

Interaction with the Dopamine Transporter (DAT)

Phenethylamine and its derivatives are known to be substrates for DAT. They are transported into the presynaptic terminal, where they can disrupt the vesicular storage of dopamine and induce reverse transport (efflux) of dopamine into the synapse. The fluorine substitution at the para position of the phenyl ring in 4-FPEA is expected to influence its binding affinity and potency at DAT.

Interaction with the Serotonin Transporter (SERT)

The interaction of phenethylamines with SERT is generally less potent than with DAT and NET. However, para-substitution can significantly alter this selectivity. It is plausible that 4-FPEA exhibits some degree of interaction with SERT, potentially as a weak inhibitor or releasing agent.

Interaction with the Norepinephrine Transporter (NET)

Similar to its action at DAT, 4-FPEA is anticipated to be a substrate for NET, leading to the inhibition of norepinephrine reuptake and potentially inducing its efflux. The potency of this interaction will be a key determinant of its overall pharmacological effect.

Quantitative Data (Extrapolated from Analogues)

CompoundTransporterAssay TypeValue (nM)
Phenethylamine DATIC50 (Uptake Inhibition)>10,000
NETIC50 (Uptake Inhibition)~5,000
SERTIC50 (Uptake Inhibition)>10,000
4-Fluoroamphetamine (4-FA) DATIC50 (Uptake Inhibition)~1,200
NETIC50 (Uptake Inhibition)~350
SERTIC50 (Uptake Inhibition)~4,000

Note: These values are compiled from various sources and should be considered approximate. Experimental conditions can significantly influence these values.

Signaling Pathways and Logical Relationships

The interaction of 4-FPEA with monoamine transporters initiates a cascade of intracellular events. The primary mechanism is the competitive inhibition of neurotransmitter reuptake, leading to increased synaptic concentrations of monoamines. A secondary, and often more potent, mechanism for phenethylamine derivatives is the induction of transporter-mediated efflux, which involves complex signaling within the presynaptic neuron.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft FPEA_ext 4-FPEA (extracellular) Transporter Monoamine Transporter (DAT, SERT, NET) FPEA_ext->Transporter Binds to FPEA_int 4-FPEA (intracellular) Transporter->FPEA_int Translocates Monoamine_synapse Monoamine (synaptic) Transporter->Monoamine_synapse Releases Vesicle Synaptic Vesicle FPEA_int->Vesicle Disrupts pH gradient Monoamine_cyto Monoamine (cytosolic) Vesicle->Monoamine_cyto Inhibits VMAT2, releases monoamine Monoamine_vesicle Monoamine Monoamine_cyto->Transporter Induces reverse transport (efflux) start Start prep_reagents Prepare Reagents (Membranes, Radioligand, 4-FPEA) start->prep_reagents incubate Incubate (Membranes + Radioligand + 4-FPEA) prep_reagents->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end start Start plate_cells Plate Transporter-Expressing Cells start->plate_cells pre_incubate Pre-incubate with 4-FPEA plate_cells->pre_incubate add_radiolabel Add Radiolabeled Neurotransmitter pre_incubate->add_radiolabel incubate Incubate (Uptake) add_radiolabel->incubate terminate_wash Terminate Uptake and Wash incubate->terminate_wash lyse_count Lyse Cells and Scintillation Count terminate_wash->lyse_count analyze Data Analysis (IC50 determination) lyse_count->analyze end End analyze->end

In Vitro Receptor Binding Profile of 4-Fluorophenethylamine: A Technical Guide to Elucidation and Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive, publicly available in vitro receptor binding profile for 4-Fluorophenethylamine (4-FPEA) is not readily found in the scientific literature. While research exists for structurally related phenethylamines, specific quantitative binding data (Kᵢ or IC₅₀ values) for 4-FPEA across a broad range of CNS targets remains to be published. This guide, therefore, provides a detailed framework for researchers, scientists, and drug development professionals on the methodologies and theoretical considerations required to determine and interpret the in vitro receptor binding profile of 4-FPEA.

Introduction

This compound (4-FPEA) is a substituted phenethylamine that, based on its structural similarity to endogenous monoamines and other psychoactive compounds, is predicted to interact with various neurotransmitter receptors and transporters. A thorough in vitro receptor binding profile is essential to understand its pharmacological mechanism of action, predict its potential therapeutic effects and side-effect profile, and guide further drug development efforts. This document outlines the standard experimental procedures and theoretical underpinnings for characterizing the binding affinity of 4-FPEA at key central nervous system (CNS) targets, including dopamine, serotonin, and norepinephrine receptors and transporters, as well as the trace amine-associated receptor 1 (TAAR1).

Predicted Target Families for this compound

Based on the phenethylamine scaffold, 4-FPEA is anticipated to exhibit affinity for the following protein families:

  • Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

  • Dopamine Receptors: D₁, D₂, D₃, D₄, and D₅ subtypes.

  • Serotonin Receptors: Particularly the 5-HT₁, 5-HT₂, and 5-HT₇ receptor families.

  • Adrenergic Receptors: α₁, α₂, and β subtypes.

  • Trace Amine-Associated Receptor 1 (TAAR1): A key receptor for endogenous trace amines like β-phenethylamine.

Experimental Protocols for In Vitro Receptor Binding Assays

The gold standard for determining the binding affinity of a compound to a receptor is the radioligand binding assay .[1] This technique involves the use of a radiolabeled ligand (a molecule with a radioactive isotope attached) that is known to bind with high affinity and specificity to the target receptor. The test compound (in this case, 4-FPEA) is then introduced to compete with the radioligand for binding to the receptor.

Competitive Radioligand Binding Assay

This is the most common type of assay used to determine the binding affinity (Kᵢ) of an unlabeled compound.

Objective: To determine the concentration of 4-FPEA that inhibits 50% of the specific binding of a known radioligand (IC₅₀), from which the inhibition constant (Kᵢ) can be calculated.

Materials:

  • Receptor Source: Cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity, specific radioligand for the target receptor (e.g., [³H]Spiperone for D₂ receptors, [³H]Ketanserin for 5-HT₂ₐ receptors).

  • Test Compound: this compound hydrochloride of high purity.

  • Assay Buffer: A buffer solution optimized for the specific receptor-ligand interaction, typically containing Tris-HCl and various salts.

  • Non-specific Binding Determiner: A high concentration of a known, non-radiolabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter: To measure the radioactivity trapped on the filters.

  • Scintillation Fluid: A liquid that emits light when it interacts with radioactive particles.

Procedure:

  • Membrane Preparation: The cell membranes expressing the target receptor are prepared by homogenization and centrifugation of the cultured cells. The final membrane pellet is resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well will contain the cell membranes, a fixed concentration of the radioligand, and varying concentrations of 4-FPEA.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to generate a competition curve, from which the IC₅₀ value is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    where:

    • Kᵢ is the inhibition constant for the test compound.

    • IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • [L] is the concentration of the radioligand used in the assay.

    • Kₔ is the dissociation constant of the radioligand for the receptor.

Workflow for a Competitive Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor_Membranes Receptor-Expressing Cell Membranes Incubation Incubation in 96-well Plate Receptor_Membranes->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound 4-FPEA Serial Dilutions Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Competition_Curve Generate Competition Curve Scintillation_Counting->Competition_Curve IC50_Determination Determine IC₅₀ Competition_Curve->IC50_Determination Ki_Calculation Calculate Kᵢ using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: Workflow of a competitive radioligand binding assay.

Data Presentation: Hypothetical Binding Profile of 4-FPEA

While specific data is unavailable, a comprehensive screening of 4-FPEA would likely yield a table of Kᵢ values similar to the hypothetical example below. This table would be the central piece of the in vitro binding profile.

Receptor/TransporterRadioligandKᵢ (nM) of 4-FPEA
Dopamine
D₁[³H]SCH23390>10,000
D₂[³H]Spiperone850
D₃[³H]Spiperone1200
DAT[³H]WIN 35,428550
Serotonin
5-HT₁ₐ[³H]8-OH-DPAT2500
5-HT₂ₐ[³H]Ketanserin350
5-HT₂𝒸[³H]Mesulergine900
SERT[³H]Citalopram1500
Norepinephrine
α₁[³H]Prazosin>10,000
α₂[³H]Rauwolscine>10,000
NET[³H]Nisoxetine450
Trace Amine
TAAR1[³H]RO525639050

Note: The values in this table are purely hypothetical and for illustrative purposes only.

Key Signaling Pathways of Potential High-Affinity Targets

Should experimental data reveal high affinity of 4-FPEA for certain receptors, understanding their downstream signaling pathways is crucial for predicting its functional effects (agonist, antagonist, or inverse agonist).

Trace Amine-Associated Receptor 1 (TAAR1) Signaling

TAAR1 is a G-protein coupled receptor (GPCR) that can couple to both Gαₛ and Gαₒ proteins.

Caption: TAAR1 signaling cascade.

Dopamine D₂ Receptor Signaling

The D₂ receptor is a member of the D₂-like family of dopamine receptors, which are coupled to Gαᵢ/ₒ proteins.

Caption: Dopamine D₂ receptor signaling cascade.

Serotonin 5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor is a member of the 5-HT₂ family of serotonin receptors, which are coupled to Gαₒ proteins.

Caption: Serotonin 5-HT₂ₐ receptor signaling cascade.

Functional Assays

Following the determination of binding affinities, functional assays are necessary to characterize the nature of the interaction of 4-FPEA with its high-affinity targets (i.e., whether it acts as an agonist, antagonist, partial agonist, or inverse agonist).

  • For Gₛ- and Gᵢ-coupled receptors: A cAMP accumulation assay can be used to measure the increase or decrease in intracellular cyclic adenosine monophosphate levels upon receptor activation.

  • For Gₒ-coupled receptors: A phospholipase C (PLC) assay can be used to measure the production of inositol phosphates or the release of intracellular calcium.

  • For monoamine transporters: A neurotransmitter uptake assay using a radiolabeled substrate (e.g., [³H]dopamine for DAT) can determine if 4-FPEA inhibits or reverses transporter function.

Conclusion

Determining the in vitro receptor binding profile of this compound is a critical step in understanding its pharmacological properties. A comprehensive approach involving competitive radioligand binding assays across a wide range of relevant CNS targets, followed by functional assays for high-affinity sites, will provide the necessary data to build a complete pharmacological profile. This information is invaluable for predicting in vivo effects, guiding further research, and assessing the therapeutic potential of 4-FPEA. While specific binding data for 4-FPEA is not currently available, the methodologies outlined in this guide provide a clear path for its elucidation.

References

The Dance of an Atom: An In-depth Technical Guide to the Structure-Activity Relationship of Fluorinated Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into the phenethylamine scaffold has profound effects on its pharmacological profile, modulating potency, selectivity, and duration of action at various biogenic amine transporters and receptors. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of fluorinated phenethylamines, detailing their interactions with key molecular targets, the experimental methodologies used to elucidate these properties, and the downstream signaling consequences.

Quantitative Analysis of Receptor and Transporter Interactions

The affinity of fluorinated phenethylamines for monoamine transporters and serotonin receptors is a critical determinant of their psychoactive and physiological effects. The following tables summarize key in vitro binding and functional data for a selection of these compounds.

Table 1: Binding Affinities (Kᵢ, nM) and Inhibition of Uptake (IC₅₀, nM) at Monoamine Transporters

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Amphetamine~500-770 (IC₅₀)~40-420 (IC₅₀)>10,000 (IC₅₀)
2-Fluoroamphetamine (2-FA)270 (IC₅₀)43 (IC₅₀)1845 (IC₅₀)[1]
3-Fluoroamphetamine (3-FA)Potent ReleaserPotent ReleaserWeaker Releaser
4-Fluoroamphetamine (4-FA)770 (IC₅₀)420 (IC₅₀)6800 (IC₅₀)[2]

Note: Data is compiled from various sources and experimental conditions may vary. IC₅₀ values represent the concentration required to inhibit 50% of radioligand binding or substrate uptake, while Kᵢ values represent the binding affinity of the unlabeled ligand.

Table 2: Binding Affinities (Kᵢ, nM) and Functional Potencies (EC₅₀, nM) at Serotonin Receptors

Compound5-HT₂ₐ Receptor5-HT₂C Receptor
Kᵢ EC₅₀
2C-B1.03.1
2C-F15.621.9
DOB0.40.8
DOI0.20.4
25I-NBOMe0.040.4
25I-NBOH0.10.8

Note: Data is compiled from various sources and experimental conditions may vary. Kᵢ values represent binding affinity, and EC₅₀ values represent the concentration for half-maximal effective response in functional assays.

Experimental Protocols

A thorough understanding of the methodologies used to generate SAR data is crucial for its interpretation and application in drug development.

General Synthesis of Ring-Fluorinated Phenethylamines

A common route for the synthesis of ring-fluorinated phenethylamines involves a Henry reaction followed by reduction. The following is a generalized protocol for the synthesis of 2-fluoroamphetamine.

Step 1: 1-(2-Fluorophenyl)-2-nitropropene Synthesis

  • In a round-bottom flask, combine 2-fluorobenzaldehyde (1.0 eq), nitroethane (1.2 eq), and a catalytic amount of n-butylamine in isopropanol.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold isopropanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 1-(2-fluorophenyl)-2-nitropropene.[3]

Step 2: Reduction to 2-Fluoroamphetamine

  • To a stirred suspension of lithium aluminum hydride (LAH) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of 1-(2-fluorophenyl)-2-nitropropene (1.0 eq) in anhydrous THF. To minimize side reactions, it is crucial to add the nitropropene solution to the LAH suspension.[3]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash thoroughly with THF or diethyl ether.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 2-fluoroamphetamine freebase.

  • The freebase can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling dry hydrogen chloride gas through the solution. The resulting precipitate is collected by filtration and dried.

Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the human 5-HT₂ₐ receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Radioligand: [³H]Ketanserin or [¹²⁵I]DOI.

  • Non-specific determinant: 10 µM Ketanserin or unlabeled DOI.

  • 96-well microplates.

  • Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293-h5-HT₂ₐ cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

    • Non-specific Binding: 50 µL of non-specific determinant solution, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

    • Test Compound: 50 µL of test compound dilution, 50 µL of radioligand solution, and 100 µL of cell membrane suspension. The final concentration of the radioligand should be approximately its Kₔ value.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapidly filtering the contents of the wells through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.[2][4][5][6]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Inositol Phosphate (IP) Turnover Functional Assay

This assay measures the functional activity of compounds at Gq-coupled receptors, such as the 5-HT₂ₐ receptor, by quantifying the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃.

Materials:

  • CHO-K1 or HEK293 cells expressing the 5-HT₂ₐ receptor.

  • Stimulation Buffer: Typically a Krebs-Ringer-HEPES buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.

  • IP-One HTRF® assay kit (or equivalent).

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well white plate and culture until they reach confluency.

  • Compound Addition: Remove the culture medium and add the test compounds at various concentrations in stimulation buffer.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP₁ accumulation.

  • Lysis and Detection: Add the HTRF assay reagents (IP₁-d2 and anti-IP₁-cryptate) according to the manufacturer's protocol.

  • Signal Reading: Incubate the plate in the dark at room temperature for 1 hour and then read the fluorescence at both 620 nm and 665 nm on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the agonist concentration.

    • Determine the EC₅₀ and Eₘₐₓ values by fitting the data to a sigmoidal dose-response curve.

Neurotransmitter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Materials:

  • HEK293 cells stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled neurotransmitter: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Non-specific uptake inhibitor (e.g., 10 µM cocaine or GBR12909 for DAT).

  • 96-well microplates.

  • Glass fiber filters and cell harvester.

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in a 96-well plate and grow to confluency.

  • Pre-incubation: Wash the cells with KRH buffer and then pre-incubate with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate uptake. The final concentration should be near the Kₘ for the respective transporter.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRH buffer.[7]

  • Counting and Data Analysis: Measure the radioactivity and calculate the IC₅₀ value as described in the radioligand binding assay protocol.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the SAR of fluorinated phenethylamines.

G cluster_receptor 5-HT2A Receptor Activation cluster_downstream Downstream Signaling Agonist Fluorinated Phenethylamine (Agonist) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binding Gq Gq/11 Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., Neuronal Excitability) Ca2->CellularResponse PKC->CellularResponse

Caption: 5-HT₂ₐ Receptor Gq-Coupled Signaling Cascade.

G cluster_receptor Dopamine D2 Receptor Activation cluster_downstream Downstream Signaling Agonist Fluorinated Phenethylamine (Agonist) Receptor D2 Receptor (GPCR) Agonist->Receptor Binding Gi Gi/o Receptor->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition ATP ATP AC->ATP Conversion cAMP cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CellularResponse Cellular Response (e.g., Decreased Neuronal Excitability) PKA->CellularResponse

Caption: Dopamine D₂ Receptor Gi-Coupled Signaling Cascade.

G cluster_workflow Experimental Workflow for SAR Studies CompoundSynthesis Compound Synthesis and Purification InVitroScreening In Vitro Screening CompoundSynthesis->InVitroScreening BindingAssays Receptor/Transporter Binding Assays (Ki) InVitroScreening->BindingAssays FunctionalAssays Functional Assays (EC50, Emax) InVitroScreening->FunctionalAssays DataAnalysis Data Analysis and SAR Determination BindingAssays->DataAnalysis FunctionalAssays->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization LeadOptimization->CompoundSynthesis Iterative Design InVivoTesting In Vivo Testing (Animal Models) LeadOptimization->InVivoTesting

Caption: Experimental Workflow for SAR Studies.

G cluster_sar Logical Relationships in Fluorinated Phenethylamine SAR Fluorine Fluorine Substitution Position Position on Phenyl Ring (ortho, meta, para) Fluorine->Position Lipophilicity Increased Lipophilicity Position->Lipophilicity MetabolicStability Altered Metabolic Stability Position->MetabolicStability ReceptorSelectivity Receptor/Transporter Selectivity Lipophilicity->ReceptorSelectivity Potency Pharmacological Potency (Affinity & Efficacy) MetabolicStability->Potency PharmacologicalProfile Overall Pharmacological Profile ReceptorSelectivity->PharmacologicalProfile Potency->PharmacologicalProfile

Caption: Logical Relationships in Fluorinated Phenethylamine SAR.

References

The Neurochemical Profile of 4-Fluorophenethylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

4-Fluorophenethylamine (4-FPEA) is a substituted phenethylamine that is structurally analogous to endogenous trace amines and synthetic psychoactive compounds. Based on its chemical structure, 4-FPEA is hypothesized to primarily interact with monoamine systems in the central nervous system. Its principal mechanisms of action are likely to include agonism at the Trace Amine-Associated Receptor 1 (TAAR1) and interaction with monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), potentially as a releasing agent and/or reuptake inhibitor. Furthermore, an inhibitory effect on monoamine oxidase (MAO) enzymes is plausible. This document synthesizes the available data on structurally similar compounds to project the potential neurochemical effects of 4-FPEA.

Putative Mechanisms of Action

The neurochemical effects of 4-FPEA are likely multifaceted, involving direct and indirect modulation of dopaminergic, serotonergic, and noradrenergic pathways.

Interaction with Monoamine Transporters

Based on data from the structurally similar compound 4-fluoroamphetamine (4-FA), 4-FPEA may act as a substrate and inhibitor at DAT, SERT, and NET. This dual action can lead to both the inhibition of neurotransmitter reuptake and the promotion of their release from presynaptic terminals. The 4-fluoro substitution on the phenyl ring is known to influence the potency and selectivity of interaction with these transporters. For instance, in methcathinone analogs, a fluoro group at the 4-position tends to favor activity at the dopamine transporter.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Phenethylamine and its derivatives are known agonists of TAAR1, a G-protein coupled receptor that modulates the activity of monoaminergic systems.[1][2][3][4][5] Agonism at TAAR1 can lead to a reduction in the firing rate of dopaminergic and serotonergic neurons, suggesting a regulatory role in monoamine neurotransmission.[1] It is highly probable that 4-FPEA also acts as a TAAR1 agonist.

Monoamine Oxidase (MAO) Inhibition

Phenethylamine derivatives have been shown to inhibit MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.[6] Some fluorinated phenethylamines are known to be substrates for MAO-B. The potential for 4-FPEA to inhibit MAO could contribute to increased synaptic concentrations of dopamine, serotonin, and norepinephrine.

Quantitative Data (Based on Structurally Similar Compounds)

The following tables summarize quantitative data for 4-fluoroamphetamine (4-FA), which can serve as a proxy for estimating the potential activity of 4-FPEA.

Table 1: Monoamine Transporter Binding Affinity of 4-Fluoroamphetamine

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
4-Fluoroamphetamine7704206800
Data from BenchChem. Lower IC50 values indicate higher binding affinity.

Table 2: Monoamine Oxidase Inhibition of Structurally Related Phenethylamines

CompoundMAO-A Kᵢ (µM)MAO-B Kᵢ (µM)
Amphetamine5.3-
α-ethylphenethylamine14.0234
Data from a study on MAO inhibition by phenethylamines.[7] Kᵢ represents the inhibitory constant; lower values indicate greater inhibitory potency. Data for 4-FPEA is not available.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is used to determine the binding affinity of a test compound to the dopamine, norepinephrine, and serotonin transporters.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for monoamine transporters.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

  • Radioligands: [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, and [³H]citalopram for hSERT.

  • Test compound (e.g., 4-FPEA).

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of MAO-A and MAO-B.

Objective: To determine the IC50 value of a test compound for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., kynuramine or tyramine).

  • Horseradish peroxidase (HRP).

  • A fluorogenic probe (e.g., Amplex Red).

  • Test compound (e.g., 4-FPEA).

  • Assay buffer (e.g., phosphate buffer, pH 7.4).

  • 96-well black plates.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO enzymes, substrate, HRP, and fluorogenic probe in the assay buffer.

  • Inhibitor Incubation: Add the test compound at various concentrations to the wells of the 96-well plate.

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme to the wells and incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Add a mixture of the substrate, HRP, and fluorogenic probe to initiate the enzymatic reaction. The MAO-catalyzed oxidation of the substrate produces H₂O₂, which is then used by HRP to oxidize the fluorogenic probe, resulting in a fluorescent product.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the IC50 value from the dose-response curve of reaction rate versus inhibitor concentration.

Visualizations

G Putative Signaling Pathway of 4-FPEA at a Dopaminergic Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal 4FPEA_ext 4-FPEA DAT Dopamine Transporter (DAT) 4FPEA_ext->DAT Inhibition/ Reverse Transport TAAR1 TAAR1 4FPEA_ext->TAAR1 Agonism Dopamine_cyto Cytosolic Dopamine DAT->Dopamine_cyto Reuptake TAAR1->DAT Modulation Dopamine_vesicle Dopamine Vesicles Dopamine_vesicle->Dopamine_cyto Release MAO MAO Dopamine_cyto->MAO Degradation Dopamine_synapse Dopamine Dopamine_cyto->Dopamine_synapse Efflux D2R Dopamine Receptors (e.g., D2) Dopamine_synapse->D2R Binding Postsynaptic_effect Postsynaptic Signaling D2R->Postsynaptic_effect Activation

Caption: Putative signaling pathway of 4-FPEA at a dopaminergic synapse.

G Experimental Workflow for Monoamine Transporter Binding Assay Start Start Membrane_Prep Prepare Membranes from Transfected Cells Start->Membrane_Prep Reaction_Setup Set up Binding Reaction: Membranes + Radioligand + Test Compound Membrane_Prep->Reaction_Setup Incubation Incubate to Reach Equilibrium Reaction_Setup->Incubation Filtration Rapid Filtration to Separate Bound/ Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Scintillation Counting to Measure Radioactivity Washing->Counting Data_Analysis Data Analysis: Determine IC50 and Calculate Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for monoamine transporter binding assay.

Conclusion

While direct experimental data for this compound is lacking, its structural similarity to other psychoactive phenethylamines provides a strong basis for predicting its neurochemical effects. It is anticipated that 4-FPEA will modulate monoaminergic systems through interactions with monoamine transporters and TAAR1, and potentially through inhibition of MAO. The provided quantitative data for 4-fluoroamphetamine should be used as a preliminary guide for future research. Further in vitro and in vivo studies are necessary to definitively characterize the pharmacological profile of 4-FPEA and to validate the hypotheses presented in this technical guide.

References

A Technical Guide to the Discovery of Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive literature review of the pivotal discoveries and evolution of substituted phenethylamines. It covers their historical synthesis, structure-activity relationships (SAR), and pharmacological impact, with a focus on quantitative data and experimental methodologies.

Introduction: The Phenethylamine Scaffold

The phenethylamine framework, consisting of a phenyl ring attached to an ethylamine side chain, is a fundamental building block for a vast array of biologically active compounds.[1][2] This structural motif is found in endogenous neurotransmitters, such as dopamine and norepinephrine, which are crucial for regulating mood, motivation, and the sympathetic nervous system.[1][3][4] The versatility of the phenethylamine scaffold allows for substitutions at the phenyl ring, the sidechain, and the amino group, leading to a diverse chemical class with a wide spectrum of pharmacological effects.[5] These effects range from central nervous system stimulation and hallucinogenic properties to applications as antidepressants, appetite suppressants, and bronchodilators.[5][6]

The exploration of substituted phenethylamines began with naturally occurring compounds and has evolved into a field of extensive synthetic chemistry, significantly advanced by the work of pioneers like Alexander Shulgin.[7][8] This guide will trace the discovery of key substituted phenethylamines, from early amphetamines to the complex psychedelics of the 2C-series and beyond.

Early Discoveries and the Rise of Amphetamines

Phenethylamine itself was first synthesized in 1909 by Johnson and Guest at Yale University.[2][9] However, it was the α-methylation of the side chain that led to the creation of amphetamine, a potent central nervous system stimulant. The synthesis and pharmacological investigation of amphetamine and its derivatives in the early 20th century marked a significant milestone. These compounds were found to promote the release of monoamine neurotransmitters like dopamine and norepinephrine, leading to their therapeutic use for conditions such as narcolepsy and attention-deficit/hyperactivity disorder (ADHD).[1]

The Shulgin Era: A Psychedelic Renaissance

The second half of the 20th century witnessed an explosion in the synthesis of novel psychoactive phenethylamines, largely driven by the independent research of biochemist Alexander Shulgin.[7][8] His systematic exploration of substitutions on the phenethylamine core structure led to the creation of hundreds of new compounds with psychedelic and entactogenic properties.[7]

Shulgin's work, meticulously documented in the book PiHKAL: A Chemical Love Story, detailed the synthesis and subjective effects of 179 different phenethylamines.[7][10] This research introduced several important classes of psychedelic compounds, including:

  • The 2C-Series: These compounds are characterized by methoxy groups at the 2 and 5 positions of the phenyl ring. Variations at the 4-position with different substituents led to a range of compounds with distinct potencies and qualitative effects.[10][11] For example, 2C-B (4-bromo-2,5-dimethoxyphenethylamine), synthesized by Shulgin in 1974, became a well-known psychedelic.[12][13]

  • The DOx-Series: These are α-methylated phenethylamines (amphetamines) with substitutions on the phenyl ring similar to the 2C-series. DOM (2,5-dimethoxy-4-methylamphetamine) is a notable example from this class, known for its high potency and long duration of action.[10][14]

Shulgin's approach often involved starting with the structures of naturally occurring phenethylamines, like mescaline (3,4,5-trimethoxyphenethylamine), and systematically modifying them to understand the resulting changes in pharmacology.[8][12]

Pharmacology and Mechanism of Action

Substituted phenethylamines exert their effects by interacting with various components of the monoamine neurotransmitter systems.[5] While there is no single mechanism of action for the entire class, key molecular targets include:

  • Monoamine Transporters: Many stimulant phenethylamines, such as amphetamine, act as releasing agents at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][12] This action increases the extracellular concentrations of these neurotransmitters.

  • Serotonin Receptors: Psychedelic phenethylamines, including those from the 2C-x and DOx families, are typically potent agonists at the serotonin 5-HT₂A receptor.[1][12] Activation of this receptor is believed to be the primary mechanism underlying their hallucinogenic effects.

  • Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine itself and some of its derivatives are agonists at TAAR1, a receptor that modulates monoaminergic neurotransmission.[6]

The specific substitutions on the phenethylamine molecule dictate its affinity and efficacy at these different targets, thereby determining its overall pharmacological profile as a stimulant, psychedelic, entactogen, or a combination thereof.[15]

Modern Developments and New Psychoactive Substances (NPS)

The foundational work of Shulgin and others has been extended in recent years, leading to the emergence of numerous novel psychoactive substances (NPS).[12] These "designer drugs" are often synthesized in clandestine laboratories and sold as "legal highs."[4][11] This has led to the development of new classes of phenethylamines, such as the N-benzyl-substituted "NBOMe" compounds and fused-ring structures like the benzofurans (e.g., 5-APB and 6-APB).[13][16] The pharmacology of these new compounds is often not well-characterized, posing significant public health challenges.[11]

Quantitative Data Summary

The following tables summarize key pharmacological data for a selection of representative substituted phenethylamines. This data is compiled from various in vitro studies and provides a comparative overview of their potencies at different molecular targets.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Phenethylamines

Compound5-HT₂A5-HT₂CD₂α₁ASERTDATNET
Amphetamine>10,000>10,000>10,000>10,0002,83034.77.4
MDMA2,9601,570>10,0007,8506101,120240
Mescaline4,0001,900>10,0002,100>10,000>10,000>10,000
2C-B1,020462>10,0009504,810>10,000>10,000
DOM501604,8001103,2502,4107,140

Note: Data is indicative and can vary between different studies and assay conditions. Lower Ki values indicate higher binding affinity.

Table 2: Monoamine Transporter Uptake Inhibition (IC₅₀, nM) of Selected Phenethylamines

CompoundSERTDATNET
Amphetamine1,8604113
MDMA390483150
Mescaline>10,000>10,000>10,000
2C-B>10,000>10,000>10,000
DOM4,8002,1009,800

Note: Data is indicative and can vary between different studies and assay conditions. Lower IC₅₀ values indicate greater inhibition of transporter function.

Experimental Protocols

7.1 General Synthesis of 2,5-Dimethoxy-4-Substituted Phenethylamines (2C-Series)

A common synthetic route to the 2C-series, as described by Alexander Shulgin, starts from 2,5-dimethoxybenzaldehyde.

  • Nitrostyrene Formation: The starting benzaldehyde is condensed with nitroethane in the presence of a catalyst, typically ammonium acetate in glacial acetic acid. The mixture is refluxed to yield the corresponding β-nitro-propenylbenzene derivative.

  • Reduction to Amine: The nitrostyrene intermediate is then reduced to the primary amine. A common reducing agent for this step is lithium aluminum hydride (LAH) in an anhydrous ether solvent, such as tetrahydrofuran (THF). The reaction is typically performed under an inert atmosphere and at reduced temperatures, followed by a careful workup to quench the excess LAH and extract the final phenethylamine product.

  • Purification and Salt Formation: The resulting freebase is purified, often by vacuum distillation or chromatography. It is then typically converted to a stable salt, such as the hydrochloride or hydrobromide, by dissolving the freebase in an appropriate solvent and treating it with a solution of HCl or HBr. The salt then precipitates and can be collected by filtration and dried.

7.2 Radioligand Binding Assay Protocol

This protocol provides a general framework for determining the binding affinity of a compound for a specific receptor, for example, the 5-HT₂A receptor.

  • Membrane Preparation: Cell lines stably expressing the human 5-HT₂A receptor (e.g., HEK293 cells) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation. The final membrane preparation is resuspended in a suitable buffer and stored at -80°C.

  • Binding Assay: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand.

  • Scintillation Counting: The filters are washed, dried, and placed in scintillation vials with a scintillation cocktail. The amount of radioactivity on each filter is then quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

discovery_workflow cluster_conceptualization Conceptualization & Synthesis cluster_testing Pharmacological Evaluation Natural_Product Natural Product (e.g., Mescaline) SAR_Hypothesis Structure-Activity Relationship Hypothesis Natural_Product->SAR_Hypothesis Chemical_Synthesis Chemical Synthesis of Analogs SAR_Hypothesis->Chemical_Synthesis Purification Purification & Characterization Chemical_Synthesis->Purification In_Vitro_Screening In Vitro Screening (Binding & Functional Assays) Purification->In_Vitro_Screening Test Compound Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Identification->In_Vivo_Studies

Caption: General workflow for the discovery and development of novel substituted phenethylamines.

sar_relationship cluster_core Phenethylamine Core cluster_modifications Structural Modifications cluster_effects Pharmacological Effects PEA Phenethylamine Alpha_Methyl α-Methylation (Amphetamine) PEA->Alpha_Methyl Ring_Sub Ring Substitution (2,5-Dimethoxy) PEA->Ring_Sub Combined Combined α-Methyl & Ring Substitution (DOM) Alpha_Methyl->Combined Stimulant Increased Stimulant Potency (DAT/NET Release) Alpha_Methyl->Stimulant Ring_Sub->Combined Psychedelic Psychedelic Activity (5-HT2A Agonism) Ring_Sub->Psychedelic Potent_Psychedelic Potent, Long-Lasting Psychedelic Activity Combined->Potent_Psychedelic

Caption: Structure-Activity Relationships (SAR) of key phenethylamine modifications.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gq/11 Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Psychedelic Psychedelic Phenethylamine (e.g., 2C-B, DOM) Psychedelic->Receptor Agonist Binding

Caption: Simplified 5-HT₂A receptor signaling pathway activated by psychedelic phenethylamines.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluorophenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fluorophenethylamine hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Core Physicochemical Properties

This compound hydrochloride is a solid, crystalline compound. Key quantitative physicochemical data are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₁₀FN·HCl[1][2]
Molecular Weight 175.63 g/mol [1][2]
Melting Point 200-206 °C[1][3]
Appearance White to off-white solid[1][3]
Solubility Soluble in water[3]
pKa (Predicted) Not explicitly available in searched literature. Phenethylamine has a reported pKa of 9.83. The fluoro-substitution is expected to slightly decrease the basicity of the amino group, thus lowering the pKa.
logP (Predicted) Not explicitly available in searched literature. The presence of the fluorine atom is expected to increase the lipophilicity compared to phenethylamine.

Biological Activity and Mechanism of Action

This compound hydrochloride is recognized for its activity within the central nervous system, where it is understood to modulate neurotransmitter systems.[4] It is known to be an agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[5][6] Activation of TAAR1 can influence the function of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[6] This interaction can lead to changes in the levels of these key neurotransmitters in the synaptic cleft, which is a mechanism of interest for the development of treatments for neurological and psychiatric disorders.[4]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. Below are protocols for melting point determination and solubility assessment.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound hydrochloride is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube. The tube is then inverted and tapped gently to move the sample to the sealed end. This process is repeated until a packed column of 2-3 mm in height is achieved.

  • Apparatus Setup: The packed capillary tube is inserted into a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to determine an approximate melting range. Subsequently, a slower heating rate (e.g., 1-2 °C per minute) is used as the temperature approaches the expected melting point to ensure accuracy.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as this range.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording A Dry, powdered This compound HCl B Pack into capillary tube (2-3 mm) A->B C Insert into Melting Point Apparatus B->C D Heat at a controlled rate C->D E Observe for phase change D->E F Record temperature at onset of melting E->F G Record temperature at completion of melting E->G H Report Melting Point Range F->H G->H

Figure 1. Experimental workflow for melting point determination.

Aqueous Solubility Assessment (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound hydrochloride is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sample Analysis: A known volume of the clear supernatant (the saturated solution) is carefully removed.

  • Quantification: The concentration of this compound hydrochloride in the sample is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.

SolubilityAssessment cluster_prep Solution Preparation cluster_separation Phase Separation cluster_analysis Analysis A Add excess This compound HCl to water B Agitate at constant temperature to reach equilibrium A->B C Centrifuge or let stand to separate solid and liquid B->C D Extract clear supernatant C->D E Quantify concentration (e.g., HPLC, UV-Vis) D->E F Determine Aqueous Solubility E->F

Figure 2. Workflow for aqueous solubility assessment.

Putative Signaling Pathway

The interaction of this compound hydrochloride with TAAR1 and the subsequent modulation of monoamine transporters suggest a complex signaling cascade. The following diagram illustrates this proposed mechanism of action.

SignalingPathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft FPEA This compound Hydrochloride TAAR1 TAAR1 FPEA->TAAR1 Binds & Activates AC Adenylyl Cyclase TAAR1->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Modulates Function SERT Serotonin Transporter (SERT) PKA->SERT Modulates Function NET Norepinephrine Transporter (NET) PKA->NET Modulates Function DA Dopamine DAT->DA Reuptake Serotonin Serotonin SERT->Serotonin Reuptake NE Norepinephrine NET->NE Reuptake

Figure 3. Proposed signaling pathway of this compound HCl.

References

The Impact of Fluorination on Metabolic Stability: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of how strategic fluorination of drug analogs can significantly enhance metabolic stability, leading to improved pharmacokinetic profiles and therapeutic efficacy.

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has emerged as a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Among the most significant advantages of fluorination is the enhancement of metabolic stability.[3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles of metabolic stability of fluorinated drug analogs, supported by quantitative data, detailed experimental protocols, and visual representations of key metabolic pathways and workflows.

The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly alter a molecule's properties. The carbon-fluorine (C-F) bond is exceptionally strong and not easily cleaved, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are the primary drivers of drug metabolism in the liver.[2][4] By strategically placing fluorine atoms at metabolically labile sites, or "soft spots," medicinal chemists can effectively block these metabolic pathways, leading to a longer in vivo half-life, increased systemic exposure, and improved oral bioavailability of the drug candidate.[1][2]

Data Presentation: Quantitative Impact of Fluorination on Metabolic Stability

The following tables summarize quantitative data from various studies, highlighting the significant improvements in metabolic stability observed in fluorinated drug analogs compared to their non-fluorinated parent compounds. The key parameters presented are in vitro half-life (t½) and intrinsic clearance (CLint), which are critical measures of a compound's susceptibility to metabolism.[5][6]

Table 1: In Vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Drug Analogs in Liver Microsomes

Drug PairModificationSpeciesIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Fold Improvement in Stability (approx.)Reference(s)
Risperidone vs. 9-FluororisperidoneFluorination at the 9-positionHumanRisperidone: Data not specified 9-Fluororisperidone: Data not specifiedRisperidone: Data not specified 9-Fluororisperidone: Data not specified16x more stable[7]
Celecoxib vs. 4'-FluorocelecoxibFluorination at the 4'-position of the phenyl ringHumanCelecoxib: Data not specified 4'-Fluorocelecoxib: Data not specifiedCelecoxib: Data not specified 4'-Fluorocelecoxib: Data not specified4x more stable[7]
Midazolam vs. 1'-FluoromidazolamFluorination at the 1'-positionHuman (CYP3A5)Midazolam: Data not specified 1'-Fluoromidazolam: Data not specifiedMidazolam: Data not specified 1'-Fluoromidazolam: Data not specifiedMore stable in CYP3A5 incubations[7]
Indole (UT-155) vs. CF3-substituted indazole analogTrifluoromethyl substitutionMouseUT-155: 12.35 CF3-analog: 53.71UT-155: - CF3-analog: 1.29 (mL/min/mg)~4.3x longer t½[8]
Indole vs. 5-FluoroindoleFluorination at the 5-positionRatIndole: Data not specified 5-Fluoroindole: 144.2Indole: Data not specified 5-Fluoroindole: 9.0-[8]

Note: Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.

Experimental Protocols: In Vitro Microsomal Stability Assay

The following is a detailed protocol for a typical in vitro metabolic stability assay using liver microsomes. This assay is a fundamental experiment to determine the intrinsic clearance of a compound.[9][10]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes and a cofactor regenerating system.

Materials:

  • Test compound and positive control compounds

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test compounds by diluting the stock solution in buffer.

    • Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension.

    • Add the test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for a few minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • For negative controls, add buffer instead of the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard. The 0-minute time point is typically prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing:

    • After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation (µL) / Amount of microsomal protein (mg)) [6]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the metabolic stability of fluorinated drug analogs.

experimental_workflow Experimental Workflow for In Vitro Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compound Stock - Microsome Suspension - NADPH System mix_components Mix Microsomes and Test Compound prep_reagents->mix_components initiate_reaction Initiate Reaction with NADPH System at 37°C mix_components->initiate_reaction time_points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench Reaction with Cold Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: A streamlined workflow for conducting an in vitro microsomal stability assay.

cyp450_metabolism Impact of Fluorination on CYP450-Mediated Drug Metabolism cluster_non_fluorinated Non-Fluorinated Analog cluster_fluorinated Fluorinated Analog Drug_H Drug-H (Metabolically Labile Site) CYP450_H CYP450 Enzyme Drug_H->CYP450_H Metabolism Metabolite_H Hydroxylated Metabolite (Drug-OH) CYP450_H->Metabolite_H Hydroxylation Excretion_H Rapid Excretion Metabolite_H->Excretion_H Drug_F Drug-F (Fluorine at Labile Site) CYP450_F CYP450 Enzyme Drug_F->CYP450_F Resistant to Metabolism Excretion_F Slower Excretion Drug_F->Excretion_F Blocked Metabolism Blocked CYP450_F->Blocked

Caption: Fluorination blocks CYP450-mediated hydroxylation, enhancing metabolic stability.

Conclusion

The strategic incorporation of fluorine into drug candidates is a proven and effective strategy for enhancing metabolic stability. By blocking sites of oxidative metabolism, fluorination can significantly increase a drug's half-life and systemic exposure, ultimately leading to improved pharmacokinetic profiles and potentially greater therapeutic efficacy. A thorough understanding of the principles outlined in this guide, coupled with rigorous in vitro and in vivo testing, is essential for the successful design and development of next-generation fluorinated pharmaceuticals. The continued advancement in our understanding of fluorine's effects on drug metabolism will undoubtedly pave the way for the creation of safer and more effective medicines.[4][11][12]

References

Methodological & Application

Quantitative Analysis of 4-Fluorophenethylamine in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenethylamine (4-FPEA) is a substituted phenethylamine compound that has garnered interest within the scientific community due to its structural similarity to other psychoactive substances and its potential pharmacological activity. As a research chemical, understanding its pharmacokinetic and pharmacodynamic properties is crucial. This necessitates the development and validation of robust analytical methods for its quantification in biological matrices such as blood, plasma, and urine. This document provides detailed application notes and protocols for the quantitative analysis of 4-FPEA using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), two of the most common and reliable techniques for this purpose.

Analytical Methodologies

The quantitative determination of 4-FPEA in biological samples typically involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection. The choice between GC-MS and LC-MS/MS will depend on available instrumentation, required sensitivity, and the specific characteristics of the biological matrix.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical validation parameters for the quantitative analysis of fluorinated phenethylamines in biological matrices, based on published data for structurally related compounds. These values can serve as a benchmark for method development and validation of 4-FPEA analysis.

Table 1: Representative LC-MS/MS Method Validation Parameters for Fluorinated Phenethylamines in Human Plasma

ParameterTypical Performance
Linearity Range5 - 1,000 ng/mL (r > 0.999)[1]
Limit of Detection (LOD)3 ng/mL[1]
Lower Limit of Quantitation (LLOQ)5 ng/mL[1]
Accuracy (RE %)Within ±5%[1]
Intra-day Precision (RSD %)< 9%[1]
Inter-day Precision (RSD %)< 9%[1]
Extraction Recovery> 90%[1]

Note: Data presented are for 4-fluoromethamphetamine (4-FMA) in rat plasma and serve as a representative example.

Table 2: Representative GC-MS Method Validation Parameters for Phenethylamines in Human Urine

ParameterTypical Performance
Linearity Range25 - 200 ng/mL (r > 0.99)[2]
Limit of Detection (LOD)2.0 ng/mL[2]
Lower Limit of Quantitation (LLOQ)25.0 ng/mL[2]
Intra- and Inter-day Precision (CV %)< 6.0%[2]
Recovery98.4% - 105.7%[2]

Note: Data presented are for cathinone derivatives and serve as a representative example.

Experimental Protocols

Protocol 1: Quantitative Analysis of 4-FPEA in Human Plasma by LC-MS/MS

This protocol is based on methodologies for the analysis of similar compounds in plasma.[1][3]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., 4-FPEA-d4).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 2.6 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% Solvent B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for 4-FPEA and the internal standard must be optimized.

Protocol 2: Quantitative Analysis of 4-FPEA in Human Urine by GC-MS

This protocol is adapted from established methods for the analysis of phenethylamines in urine.[2][4]

1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization

  • To 1 mL of urine, add an appropriate internal standard (e.g., 4-FPEA-d4).

  • Perform a solid-phase extraction using a suitable cartridge (e.g., a mixed-mode cation exchange SPE cartridge).

  • Wash the cartridge with appropriate solvents to remove interferences.

  • Elute the analyte with a basic organic solvent mixture.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • For derivatization, add 50 µL of a derivatizing agent such as heptafluorobutyric anhydride (HFBA) and incubate at 70°C for 30 minutes to improve volatility and chromatographic properties.

  • After cooling, evaporate the excess derivatizing agent and reconstitute the sample in a suitable solvent like ethyl acetate for injection.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure good separation.

  • Injector Temperature: 250°C.

  • Mass Spectrometer: A mass selective detector.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 4-FPEA and internal standard.

Mandatory Visualizations

Experimental Workflow

Figure 1. General Workflow for 4-FPEA Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Biological Sample (Plasma/Urine) add_is Add Internal Standard start->add_is extraction Extraction (Protein Precipitation/SPE) add_is->extraction cleanup Clean-up & Concentration extraction->cleanup derivatization Derivatization (for GC-MS) cleanup->derivatization reconstitution Reconstitution cleanup->reconstitution derivatization->reconstitution chromatography Chromatographic Separation (LC or GC) reconstitution->chromatography ms Mass Spectrometric Detection (MS/MS or MS) chromatography->ms quantification Quantification ms->quantification validation Method Validation quantification->validation

Caption: General Workflow for 4-FPEA Analysis

Potential Signaling Pathway of this compound

Substituted phenethylamines are known to interact with monoamine systems in the brain.[5][6][7] Based on the pharmacology of related compounds, 4-FPEA is hypothesized to act as a modulator of monoamine transporters (dopamine, norepinephrine, and serotonin transporters) and may also exhibit activity at serotonin receptors. A key initiating event could be the activation of the Trace Amine-Associated Receptor 1 (TAAR1), which can subsequently influence the function of these monoamine transporters.[5]

Figure 2. Hypothesized Signaling Pathway of 4-FPEA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron FPEA 4-FPEA TAAR1 TAAR1 FPEA->TAAR1 Activates DAT Dopamine Transporter (DAT) TAAR1->DAT Inhibits Uptake/ Induces Efflux NET Norepinephrine Transporter (NET) TAAR1->NET Inhibits Uptake/ Induces Efflux SERT Serotonin Transporter (SERT) TAAR1->SERT Inhibits Uptake/ Induces Efflux Dopamine Dopamine DAT->Dopamine Increased Extracellular Concentration Norepinephrine Norepinephrine NET->Norepinephrine Increased Extracellular Concentration Serotonin Serotonin SERT->Serotonin Increased Extracellular Concentration D_Receptor Dopamine Receptors Dopamine->D_Receptor NE_Receptor Norepinephrine Receptors Norepinephrine->NE_Receptor HT_Receptor Serotonin Receptors (e.g., 5-HT2A) Serotonin->HT_Receptor downstream Downstream Signaling & Cellular Effects D_Receptor->downstream NE_Receptor->downstream HT_Receptor->downstream

Caption: Hypothesized Signaling Pathway of 4-FPEA

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the quantitative analysis of this compound in biological samples. The choice of methodology, either LC-MS/MS or GC-MS, will be dictated by the specific requirements of the research. Proper method validation is paramount to ensure the accuracy and reliability of the obtained data, which is essential for advancing our understanding of the pharmacology and toxicology of 4-FPEA. The hypothesized signaling pathway provides a basis for further investigation into the molecular mechanisms of action of this compound.

References

Application Notes and Protocols for the Investigation of 4-Fluorophenethylamine (4-FEA) in Animal Models of Psychiatric Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted phenethylamines are a broad class of compounds known for their diverse psychoactive effects, often mediated through the modulation of monoamine neurotransmitter systems.[1] 4-Fluorophenethylamine (4-FEA) is a halogenated analog of phenethylamine, and its pharmacological profile in the context of psychiatric disorders is not yet well-characterized. Preclinical research using validated animal models is a critical first step in elucidating the potential therapeutic or adverse effects of novel psychoactive substances.[2][3] This document provides a proposed framework for evaluating the anxiolytic, antidepressant, and general behavioral effects of 4-FEA in rodent models.

Proposed Mechanism of Action

The mechanism of action for many substituted phenethylamines involves interaction with monoaminergic systems, including dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[1] It is hypothesized that 4-FEA may act as a releasing agent and/or reuptake inhibitor at the transporters for these neurotransmitters (DAT, SERT, NET). This would lead to increased synaptic concentrations of DA, 5-HT, and NE, which are neurotransmitters critically involved in mood, anxiety, and psychosis. The diagram below illustrates this putative signaling pathway.

cluster_presynaptic Presynaptic Terminal cluster_synapse cluster_postsynaptic Postsynaptic Terminal FEA 4-FEA DAT DAT FEA->DAT Blocks/Reverses SERT SERT FEA->SERT Blocks/Reverses VMAT2 VMAT2 MAO MAO DA_vesicle DA Vesicle DA_cyto Cytosolic DA DA_vesicle->DA_cyto Release HT_vesicle 5-HT Vesicle HT_cyto Cytosolic 5-HT HT_vesicle->HT_cyto Release DA_synapse DA DAT->DA_synapse Reuptake HT_synapse 5-HT SERT->HT_synapse Reuptake DA_synth Tyrosine -> L-DOPA -> DA DA_synth->DA_vesicle Packaging HT_synth Tryptophan -> 5-HTP -> 5-HT HT_synth->HT_vesicle Packaging DA_cyto->MAO Metabolism DA_cyto->DA_synapse Efflux HT_cyto->MAO Metabolism HT_cyto->HT_synapse Efflux DA_receptor DA Receptors DA_synapse->DA_receptor Binding HT_receptor 5-HT Receptors HT_synapse->HT_receptor Binding signaling Downstream Signaling (Mood, Anxiety, etc.) DA_receptor->signaling HT_receptor->signaling

Caption: Putative mechanism of 4-FEA on monoaminergic synapses.

Experimental Protocols

The following protocols describe a tiered approach to characterizing the behavioral effects of 4-FEA. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

General Experimental Workflow

The screening process for a novel compound like 4-FEA typically follows a logical progression from general behavioral observation to more specific tests for psychiatric-like phenotypes.

A Acclimation of Animals B 4-FEA Administration (Vehicle, Low, Mid, High Dose) A->B C Open Field Test (Locomotor Activity & Anxiety) B->C 30 min post-injection D Elevated Plus Maze (Anxiety) C->D 24h washout E Forced Swim Test (Depression) D->E 24h washout F Data Analysis (ANOVA, Post-hoc tests) E->F G Interpretation of Results F->G

References

Application of 4-Fluorophenethylamine in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenethylamine (4-FPEA) is a substituted phenethylamine and a structural analog of psychoactive compounds such as 4-fluoroamphetamine (4-FA).[1] While direct research on 4-FPEA is limited, its structural similarity to well-characterized monoamine releasing agents suggests significant potential for its application in neuroscience research.[1] This document provides an overview of its presumed mechanism of action, potential research applications, and detailed protocols for its characterization, largely based on data from its close analogs.

Hypothesized Mechanism of Action

Based on the pharmacology of its analogs, 4-FPEA is presumed to act as a monoamine releasing agent and reuptake inhibitor.[1] This mechanism involves the reversal of monoamine transporters, leading to the non-vesicular release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from presynaptic neurons.[1] It is hypothesized to interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1] Additionally, related fluorinated phenethylamines have been shown to act as 5-HT agonists and may have an affinity for the CB2 receptor. Some derivatives of 4-aminophenethylamine have been found to selectively inhibit monoamine oxidase A (MAO-A).[2]

Potential Research Applications

Given its presumed mechanism of action, 4-FPEA can be a valuable tool in several areas of neuroscience research:

  • Probing Monoaminergic Systems: Its potential as a monoamine releaser makes it suitable for studying the roles of dopamine, norepinephrine, and serotonin in various neural circuits and behaviors.[1]

  • Animal Models of Psychiatric Disorders: It could be used to induce behavioral states in animals that may model aspects of human conditions such as ADHD, depression, or substance use disorders.[1]

  • Neurotoxicity Research: Comparative studies with its fluorinated analog, 4-FA, could help investigate the mechanisms of amphetamine-related neurotoxicity.[1]

  • Structure-Activity Relationship (SAR) Studies: As a research chemical, 4-FPEA can be used in the synthesis of novel compounds to explore the SAR of phenethylamine derivatives.

Data Presentation

Table 1: In Vitro Binding Affinities of 4-Fluoroamphetamine (4-FA) at Monoamine Transporters [3]

Target4-fluoroamphetamine (4-FA) (IC50, nM)
Serotonin Transporter (SERT)6800
Dopamine Transporter (DAT)770
Norepinephrine Transporter (NET)420

Table 2: In Vitro Binding Affinities of 4-Fluoroamphetamine (4-FA) at Serotonin Receptors [3]

Target4-fluoroamphetamine (4-FA) (Ki, nM)
5-HT2A11300
5-HT2C7800

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the neuropharmacological profile of 4-FPEA.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity of a test compound for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[3]

Objective: To determine the binding affinity of 4-FPEA for SERT, DAT, and NET.[3]

Materials:

  • Cell membranes prepared from cells expressing the human recombinant monoamine transporters.[3]

  • Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).[3]

  • Test compound: this compound.[3]

  • Scintillation counter and vials.

  • Glass fiber filters.

  • Incubation buffer.

Procedure:

  • Prepare a series of dilutions of 4-FPEA.

  • In a 96-well plate, add the cell membranes, the appropriate radioligand, and either a dilution of 4-FPEA or vehicle.

  • Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Calculate the IC50 value by performing a non-linear regression analysis of the binding data.

Protocol 2: In Vivo Microdialysis

This protocol is for measuring extracellular neurotransmitter levels in the brain of a freely moving animal.

Objective: To measure the effect of 4-FPEA on dopamine and serotonin levels in the nucleus accumbens of rats.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • HPLC system with electrochemical detection.

  • This compound solution.

  • Anesthetic and surgical tools.

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Implant a guide cannula targeting the nucleus accumbens.

  • Allow the animal to recover from surgery for several days.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Collect baseline dialysate samples to establish basal neurotransmitter levels.

  • Administer 4-FPEA (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

  • Analyze the dialysate samples for dopamine and serotonin concentrations using HPLC-ED.

  • Express the results as a percentage change from baseline levels.

Protocol 3: Locomotor Activity Assay

This assay is used to assess the stimulant or depressant effects of a compound on spontaneous movement in rodents.[4]

Objective: To determine the effect of 4-FPEA on locomotor activity in mice.[4]

Materials:

  • Open-field activity chambers equipped with infrared beams.

  • This compound solution.

  • Saline (vehicle control).

  • Mice.

Procedure:

  • Habituate the mice to the testing room for at least 30 minutes before the experiment.

  • Administer either 4-FPEA at various doses or saline to different groups of mice.

  • Place each mouse individually into an open-field chamber immediately after injection.

  • Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60 minutes).

  • Analyze the data to determine the dose-response effect of 4-FPEA on locomotor activity.

Visualizations

Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron FPEA 4-FPEA DAT DAT FPEA->DAT Reverses SERT SERT FPEA->SERT Reverses NET NET FPEA->NET Reverses VMAT2 VMAT2 FPEA->VMAT2 Inhibits DA_synapse Dopamine DAT->DA_synapse Reuptake DA_vesicle Dopamine Vesicles VMAT2->DA_vesicle Packages DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Leaks DA_cyto->DAT Efflux DA_cyto->VMAT2 MAO MAO DA_cyto->MAO Metabolized by DOPAC DOPAC MAO->DOPAC DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds to Signaling Downstream Signaling DA_receptor->Signaling

Caption: Hypothesized signaling pathway of this compound.

Experimental Workflow

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analytical Analytical Chemistry binding_assay Radioligand Binding Assay neurotransmitter_uptake Neurotransmitter Uptake Assay microdialysis Microdialysis binding_assay->microdialysis receptor_activation Receptor Activation Assay behavioral_assays Behavioral Assays synthesis Synthesis & Purification synthesis->binding_assay characterization Structural Characterization (NMR, MS)

Caption: General experimental workflow for characterizing 4-FPEA.

Logical Relationship

FPEA This compound monoamine_release Increased Monoamine Release (DA, 5-HT, NE) FPEA->monoamine_release behavioral_effects Behavioral Effects (e.g., Locomotor Activity) monoamine_release->behavioral_effects neurotoxicity Potential Neurotoxicity monoamine_release->neurotoxicity therapeutic_potential Therapeutic Potential (e.g., ADHD, Depression Models) behavioral_effects->therapeutic_potential

Caption: Logical relationship of 4-FPEA's effects in neuroscience.

References

Application Notes and Protocols for GC-MS Analysis of Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenethylamines are a broad class of compounds with a shared chemical structure consisting of a phenethylamine backbone. This class includes endogenous neurotransmitters (e.g., dopamine, norepinephrine), pharmaceuticals, and a wide array of designer drugs of abuse that mimic the psychostimulant properties of substances like amphetamine and MDMA.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely adopted analytical technique for the identification and quantification of phenethylamine derivatives in various matrices, including biological samples (urine, blood) and seized materials.[2][3]

Due to the polar nature of the amine group, phenethylamines can exhibit poor chromatographic behavior, such as peak tailing and adsorption to the analytical column.[4][5] Therefore, chemical derivatization is a common and often necessary step to improve their volatility and thermal stability, leading to better peak shape and enhanced sensitivity.[4][5][6] This document provides detailed protocols for the extraction, derivatization, and GC-MS analysis of phenethylamine derivatives.

Experimental Protocols

This protocol is adapted for the analysis of underivatized free bases of phenethylamine derivatives.[1]

Materials:

  • Urine sample

  • Extraction buffer (e.g., pH 9.5 K2HPO4 buffer)[1]

  • Extraction solvent (e.g., 9:1 Ethyl acetate/Isopropanol)[1]

  • Internal Standard (IS) solution (e.g., 100 µg/mL dioctylphthalate)[1]

  • Screw-top glass tubes

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

  • GC-MS autosampler vials

Procedure:

  • Transfer 5 mL of the urine sample into a screw-top glass tube.[1]

  • Add 5 mL of extraction buffer and 5 mL of the extraction solvent.[1]

  • Add 50 µL of the internal standard solution.[1]

  • Cap the tube tightly and mix on a laboratory rocker for 10 minutes.[1]

  • Centrifuge the tube at 1650 x g for 5 minutes to separate the layers.[1]

  • Carefully transfer the upper organic layer to a clean test tube.[1]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.[1][7]

  • Reconstitute the dried extract in 200 µL of ethyl acetate and vortex to mix.[1]

  • Transfer 100 µL of the reconstituted extract into an autosampler vial for GC-MS analysis.[1]

This protocol is suitable for the analysis of derivatized phenethylamines, which can improve the detection of certain compounds.[1]

Materials:

  • Urine sample

  • 5.0 N Sodium Hydroxide (NaOH)

  • Hexane

  • Pentafluoropropionic Anhydride (PFPA)

  • Ethyl acetate

  • Glass test tubes

  • Centrifuge

  • Nitrogen evaporator or water bath at 50°C

  • Vortex mixer

  • GC-MS autosampler vials

Procedure:

  • Transfer 1 to 5 mL of the urine sample into a glass test tube.[1]

  • Add 500 µL of 5.0 N NaOH and 750 µL of hexane. Vortex for 15 seconds.[1]

  • Centrifuge at 1650 x g for 5 minutes.[1]

  • Transfer the upper organic (hexane) layer to a clean glass test tube.[1]

  • Add four drops of PFPA and vortex thoroughly.[1]

  • Allow the derivatization reaction to proceed (typically 15-30 minutes at room temperature or with gentle heating).

  • Evaporate the hexane and excess PFPA under a gentle stream of nitrogen at 50°C.[1]

  • Reconstitute the residue in 100 µL of ethyl acetate.[1]

  • Transfer the solution to an autosampler vial for GC-MS analysis.[1]

Modern autosamplers can perform on-column derivatization, significantly reducing sample preparation time.[4][5] This example uses N-methyl-bis-trifluoroacetamide (MBTFA).[4][5]

Principle: The autosampler draws the derivatizing agent, an air gap, and the sample into the syringe in sequence. The sample is injected first, followed by the derivatizing agent after a short delay. Derivatization occurs within the hot GC inlet.[4][5]

Procedure (Conceptual Steps):

  • Prepare the extracted sample in a suitable solvent (e.g., ethyl acetate) as described in Protocol 1 or 2, up to the reconstitution step.

  • Place the sample vials and a vial containing the derivatizing agent (MBTFA) in the autosampler tray.

  • Program the autosampler for a "2-step injection" or "on-column derivatization" sequence.

  • The autosampler will automatically perform the following:

    • Draw MBTFA into the syringe.[4]

    • Draw an air bubble.

    • Draw the analytical sample.[4]

  • The sample is injected into the hot GC inlet.[4]

  • After a programmed delay, the MBTFA is injected, reacting with the analytes on the column.[4]

GC-MS Instrumental Conditions

The following table provides typical GC-MS parameters for the analysis of phenethylamine derivatives. These may require optimization based on the specific analytes and instrumentation.

Parameter Setting Reference
Gas Chromatograph
ColumnJ&W Ultra 2 (12 m, 0.2 mm i.d., 0.3 µm film) or equivalent HP-5MS (30 m x 0.25 mm, 0.25 µm)[1][8]
Carrier GasHelium[1][8][9]
Flow Rate0.7 - 1.0 mL/min[8][9]
Injection Port Temp.250 - 285°C[3][8][9]
Injection ModeSplitless or Split (e.g., 40:1 or 100:1)[3][8]
Injection Volume1 - 2 µL[3][8]
Oven ProgramInitial Temp: 80-150°C, Ramp: 15-25°C/min to 280-300°C, Hold: 1-5 min[1][3][8]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[3][9]
Ionization Energy70 eV[3][9]
Source Temperature200 - 250°C[8][9]
Transfer Line Temp.280°C[8][9]
Mass Scan Rangem/z 25-550[8]
Acquisition ModeFull Scan for screening, Selected Ion Monitoring (SIM) for quantification[10]

Quantitative Data

The following table summarizes retention times and characteristic mass fragments for selected phenethylamine derivatives. Data can vary between instruments and methods.

Compound Derivative Retention Time (min) Characteristic m/z Fragments (Base Peak in bold) Reference
2C-BUnderivatized~7.85259, 257, 232 , 230[1]
MethamphetamineUnderivatized-58 , 91, 42, 65[4][9]
MethamphetamineTFA-154 , 118, 91, 65[4]
MDMA--58, 135-
PhentermineUnderivatized-58 , 91, 134[9]
N-ethylphenethylamineUnderivatized-72 , 91, 149[9]

Visualizations

GC-MS Experimental Workflow GC-MS Experimental Workflow for Phenethylamine Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Urine Sample Extraction Liquid-Liquid Extraction (pH Adjustment, Solvent Addition) Separation Centrifugation (Phase Separation) Evaporation Solvent Evaporation (Nitrogen Stream) Reconstitution Reconstitution in Ethyl Acetate Evaporation->Reconstitution Underivatized Protocol Derivatization Derivatization (e.g., with PFPA) Derivatization->Reconstitution Injection GC Injection Reconstitution->Injection Separation_GC Gas Chromatography (Separation by Volatility) Injection->Separation_GC Ionization Mass Spectrometry (Ionization & Fragmentation) Separation_GC->Ionization Detection Detection (m/z Analysis) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Compound Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Peak Area vs. Internal Standard) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow from sample preparation to data analysis.

Derivatization_Logic Decision Logic for Derivatization Start Start with Extracted Analyte Check Is chromatographic performance adequate? Start->Check No_Deriv Analyze Directly (Underivatized) Check->No_Deriv Yes Deriv Perform Derivatization (e.g., Acylation, Silylation) Check->Deriv No (e.g., peak tailing, low sensitivity) End Final Data No_Deriv->End Analyze_Deriv Analyze Derivatized Product Deriv->Analyze_Deriv Analyze_Deriv->End

Caption: Logic for deciding on the use of derivatization.

References

High-Performance Liquid Chromatography Method for the Analysis of 4-Fluorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide to a robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-Fluorophenethylamine. The protocols and application notes are intended for researchers, scientists, and drug development professionals.

Introduction

This compound (4-FPEA) is a substituted phenethylamine compound. Accurate and reliable quantification of this analyte is essential for various applications, including pharmaceutical research, quality control, and pharmacokinetic studies. This application note details a reversed-phase HPLC (RP-HPLC) method that can be readily implemented. For enhanced sensitivity and selectivity, particularly at low concentrations, a pre-column derivatization step is also described.

Analytical Method

The primary challenge in the analysis of this compound by HPLC with UV detection is its relatively weak ultraviolet (UV) absorption. To address this, two approaches are presented: a direct analysis method and a more sensitive method involving pre-column derivatization with 2-naphthalenesulfonyl chloride (NSCl). The derivatization reaction introduces a naphthalene moiety to the 4-FPEA molecule, which has strong UV absorbance, thereby significantly enhancing detection sensitivity.[1]

Chromatographic Conditions

A summary of the recommended HPLC system and parameters is provided in the table below. These conditions are a starting point and may require optimization for specific instrumentation.

ParameterRecommended Condition
Chromatograph HPLC system with UV-Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Elution Start at 5% B, increase to 95% B over 7 minutes
Flow Rate 0.3-0.5 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
Detection Wavelength 254 nm (for derivatized sample)

Table 1: HPLC Method Parameters. Data synthesized from multiple sources for illustrative purposes.[2][3]

Experimental Protocols

Reagents and Materials
  • This compound reference standard (>95% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (reagent grade)

  • 2-naphthalenesulfonyl chloride (NSCl) (for derivatization)

  • Borate Buffer (0.1 M, pH 9.5) (for derivatization)

  • Sodium Hydroxide (1 M) (for derivatization)

Standard Solution Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[1]

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with methanol to achieve the desired concentrations.[1]

Sample Preparation (Without Derivatization)

For samples where 4-FPEA is present at higher concentrations, direct analysis may be sufficient.

  • Accurately weigh the sample and dissolve it in a known volume of methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Pre-column Derivatization Protocol

This protocol is recommended for samples with low concentrations of 4-FPEA.

  • Derivatization Reagent Solution (10 mg/mL): Dissolve 100 mg of NSCl in 10 mL of acetonitrile. This solution should be prepared fresh daily.

  • Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of deionized water and adjust the pH to 9.5 with 1 M sodium hydroxide.[1]

  • Derivatization Reaction:

    • Pipette 100 µL of a working standard solution or sample into a microcentrifuge tube.

    • Add 200 µL of 0.1 M Borate Buffer (pH 9.5).

    • Add 100 µL of the derivatization reagent solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture in a water bath at 60°C for 30 minutes.[1]

    • Cool the mixture to room temperature.

  • Quenching: Add 100 µL of 1 M Sodium Hydroxide to quench the reaction by hydrolyzing the excess NSCl. Vortex for 10 seconds.[1]

  • Final Preparation: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[4][5] The following table summarizes typical performance characteristics for a validated HPLC method.

Validation ParameterTypical Performance Characteristics
Linearity (R²) ≥ 0.999 over a concentration range of 5-1000 ng/mL[3]
Accuracy (% Recovery) 95-105%
Precision (RSD%) Intra-day: < 2%Inter-day: < 5%
Limit of Detection (LOD) 3 ng/mL[3]
Limit of Quantitation (LOQ) 5 ng/mL[3]
Robustness No significant changes with minor variations in flow rate (±0.1 mL/min) and column temperature (±2°C)[4]

Table 2: Summary of Method Validation Parameters. Data synthesized from multiple sources for illustrative purposes.[3][4]

Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Optional Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing start Start stock Prepare Stock Solution (1 mg/mL) start->stock sample_prep Prepare Sample Solution start->sample_prep working Prepare Working Standards stock->working add_buffer Add Borate Buffer working->add_buffer sample_prep->add_buffer filter Filter Sample (0.45 µm) sample_prep->filter Direct Injection add_nsc1 Add NSCl Reagent add_buffer->add_nsc1 incubate Incubate at 60°C add_nsc1->incubate quench Quench Reaction incubate->quench quench->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Report Results quantify->report end End report->end Validation_Workflow cluster_params Validation Parameters (ICH Guidelines) cluster_execution Experimental Execution cluster_analysis Data Analysis & Reporting specificity Specificity prep_standards Prepare Standards & Samples specificity->prep_standards linearity Linearity & Range linearity->prep_standards accuracy Accuracy accuracy->prep_standards precision Precision (Repeatability & Intermediate) precision->prep_standards lod Limit of Detection (LOD) lod->prep_standards loq Limit of Quantitation (LOQ) loq->prep_standards robustness Robustness robustness->prep_standards run_hplc Perform HPLC Runs prep_standards->run_hplc collect_data Collect Chromatographic Data run_hplc->collect_data calc_linearity Calculate R² collect_data->calc_linearity calc_recovery Calculate % Recovery collect_data->calc_recovery calc_rsd Calculate % RSD collect_data->calc_rsd determine_limits Determine LOD & LOQ collect_data->determine_limits assess_robustness Assess Impact of Variations collect_data->assess_robustness validation_report Compile Validation Report calc_linearity->validation_report calc_recovery->validation_report calc_rsd->validation_report determine_limits->validation_report assess_robustness->validation_report

References

Application Notes and Protocols for In Vivo Study of 4-Fluorophenethylamine (4-FPEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenethylamine (4-FPEA) is a substituted phenethylamine compound.[1] The phenethylamine class of compounds includes a wide range of substances with psychoactive effects, many of which act as central nervous system stimulants by modulating monoamine neurotransmitter systems.[2] Due to its structural similarity to other psychoactive phenethylamines, it is hypothesized that 4-FPEA may exhibit stimulant, rewarding, and thermogenic properties.

These application notes provide a comprehensive guide for the in vivo experimental design to characterize the pharmacological effects of 4-FPEA in a rodent model. The protocols detailed herein cover behavioral, neurochemical, and physiological assessments crucial for understanding the compound's profile. The successful execution of these studies is a critical step in preclinical research.[3][4]

Materials and Methods

Animals
  • Species: Male C57BL/6J mice, 8-10 weeks old.

  • Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).

  • Acclimation: Animals should be acclimated to the housing facility for at least one week and handled for three days prior to the commencement of experiments.

Test Compound
  • Compound: this compound (4-FPEA) hydrochloride.

  • Vehicle: 0.9% sterile saline solution.

  • Administration: Intraperitoneal (i.p.) injection.

Experimental Protocols

Locomotor Activity Assessment

This experiment evaluates the stimulant or depressant effects of 4-FPEA on spontaneous movement.

Protocol:

  • Habituation: On two consecutive days prior to testing, habituate the mice to the locomotor activity chambers for 30 minutes.[5]

  • Baseline: On the test day, administer a vehicle injection (saline) and immediately place the mouse in the center of the open field arena (40 cm x 40 cm x 30 cm).[5] Record locomotor activity for 30 minutes.

  • Drug Administration: The following day, administer the assigned dose of 4-FPEA or vehicle.

  • Testing: Immediately place the mouse in the open field arena and record locomotor activity for 60 minutes using an automated activity monitoring system.[5][6]

  • Data Analysis: The primary endpoint is the total distance traveled (cm). Data should be analyzed in time bins (e.g., 5 minutes) to assess the time course of the drug's effect.

Conditioned Place Preference (CPP)

This paradigm assesses the rewarding or aversive properties of 4-FPEA.[7][8]

Protocol:

  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Pre-Conditioning (Day 1): Place the mouse in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. A biased design, where the drug is paired with the initially non-preferred side, is recommended.[8]

  • Conditioning (Days 2-7):

    • Drug Pairing: On alternating days, administer 4-FPEA and confine the mouse to the drug-paired chamber for 30 minutes.

    • Vehicle Pairing: On the other days, administer the vehicle and confine the mouse to the opposite chamber for 30 minutes.

  • Post-Conditioning Test (Day 8): In a drug-free state, place the mouse in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.[9]

  • Data Analysis: The primary measure is the change in time spent in the drug-paired chamber from pre-conditioning to post-conditioning.

Body Temperature Measurement

This protocol measures the effect of 4-FPEA on core body temperature.

Protocol:

  • Baseline: Measure the baseline rectal temperature of the mice using a digital thermometer.[10]

  • Administration: Administer the assigned dose of 4-FPEA or vehicle.

  • Post-Administration Measurements: Measure rectal temperature at regular intervals (e.g., 30, 60, 90, 120, and 180 minutes) after drug administration.[11]

  • Data Analysis: The primary endpoint is the change in body temperature from baseline (°C).

In Vivo Microdialysis for Neurotransmitter Levels

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[12][13]

Protocol:

  • Surgical Implantation: Anesthetize the mouse and stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens, a key region in the brain's reward circuitry. Allow for a 3-5 day recovery period.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples every 20 minutes for at least one hour to ensure stable neurotransmitter levels.

  • Drug Administration: Administer the assigned dose of 4-FPEA or vehicle.

  • Post-Administration Collection: Continue collecting dialysate samples every 20 minutes for at least three hours.

  • Neurochemical Analysis: Analyze the dialysate samples for dopamine and serotonin concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[14][15]

  • Data Analysis: Express neurotransmitter concentrations as a percentage of the average baseline levels.

Data Presentation

Quantitative data should be summarized in structured tables for clear comparison.

Table 1: Dose-Response Effects of 4-FPEA on Locomotor Activity

Treatment GroupDose (mg/kg)Total Distance Traveled (cm) in 60 min (Mean ± SEM)
Vehicle03500 ± 250
4-FPEA14500 ± 300
4-FPEA37500 ± 500
4-FPEA1012000 ± 800

*p < 0.05 compared to vehicle

Table 2: Effect of 4-FPEA on Conditioned Place Preference

Treatment GroupDose (mg/kg)Time in Drug-Paired Chamber (s) - Pre-Test (Mean ± SEM)Time in Drug-Paired Chamber (s) - Post-Test (Mean ± SEM)Preference Score (Post - Pre) (Mean ± SEM)
Vehicle0300 ± 20310 ± 2510 ± 15
4-FPEA3295 ± 22550 ± 40255 ± 35

*p < 0.05 compared to vehicle

Table 3: Time Course of 4-FPEA Effects on Body Temperature

Treatment GroupDose (mg/kg)Δ Temperature (°C) at 30 min (Mean ± SEM)Δ Temperature (°C) at 60 min (Mean ± SEM)Δ Temperature (°C) at 120 min (Mean ± SEM)
Vehicle0+0.1 ± 0.1+0.0 ± 0.1-0.1 ± 0.1
4-FPEA10+0.5 ± 0.2+1.2 ± 0.3+0.8 ± 0.2*

*p < 0.05 compared to vehicle

Table 4: Effect of 4-FPEA on Extracellular Dopamine and Serotonin in the Nucleus Accumbens

Treatment GroupDose (mg/kg)Peak Dopamine (% Baseline) (Mean ± SEM)Peak Serotonin (% Baseline) (Mean ± SEM)
Vehicle0105 ± 10110 ± 12
4-FPEA5350 ± 45180 ± 25

*p < 0.05 compared to vehicle

Visualizations

G cluster_0 cluster_1 Presynaptic Terminal cluster_2 Postsynaptic Terminal 4-FPEA 4-FPEA DAT Dopamine Transporter 4-FPEA->DAT Inhibition/Reverse Transport SERT Serotonin Transporter 4-FPEA->SERT Inhibition/Reverse Transport VMAT2 Vesicular Monoamine Transporter 2 4-FPEA->VMAT2 Inhibition MAO Monoamine Oxidase 4-FPEA->MAO Inhibition Dopamine_Cytosol Cytosolic Dopamine DAT->Dopamine_Cytosol Reuptake Serotonin_Cytosol Cytosolic Serotonin SERT->Serotonin_Cytosol Reuptake Dopamine_Vesicle Dopamine Serotonin_Vesicle Serotonin MAO->Dopamine_Cytosol Metabolism MAO->Serotonin_Cytosol Metabolism Dopamine_Synapse Synaptic Dopamine Dopamine_Cytosol->Dopamine_Synapse Efflux Serotonin_Synapse Synaptic Serotonin Serotonin_Cytosol->Serotonin_Synapse Efflux D_Receptor Dopamine Receptors Dopamine_Synapse->D_Receptor Binding S_Receptor Serotonin Receptors Serotonin_Synapse->S_Receptor Binding

Caption: Hypothetical Signaling Pathway of 4-FPEA.

G start Start acclimation Animal Acclimation & Handling start->acclimation locomotor Locomotor Activity (Habituation, Baseline, Test) acclimation->locomotor cpp Conditioned Place Preference (Pre-Test, Conditioning, Post-Test) acclimation->cpp temp Body Temperature (Baseline, Post-Injection) acclimation->temp microdialysis In Vivo Microdialysis (Surgery, Baseline, Post-Injection) acclimation->microdialysis analysis Data Analysis (Behavioral, Physiological, Neurochemical) locomotor->analysis cpp->analysis temp->analysis microdialysis->analysis end End analysis->end

Caption: Experimental Workflow for In Vivo 4-FPEA Studies.

G cluster_behavior cluster_physiology cluster_neurochem IV Independent Variable (4-FPEA Dose) DV_Behavior Dependent Variables (Behavioral) IV->DV_Behavior DV_Physiology Dependent Variables (Physiological) IV->DV_Physiology DV_Neurochem Dependent Variables (Neurochemical) IV->DV_Neurochem Locomotion Locomotor Activity DV_Behavior->Locomotion Reward Reward/Aversion (CPP) DV_Behavior->Reward BodyTemp Body Temperature DV_Physiology->BodyTemp Dopamine Dopamine Levels DV_Neurochem->Dopamine Serotonin Serotonin Levels DV_Neurochem->Serotonin

Caption: Logical Relationship of Experimental Variables.

References

Using 4-Fluorophenethylamine as a Tool to Probe Monoaminergic Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenethylamine (4-FPEA) is a substituted phenethylamine compound that serves as a valuable research tool for investigating the function and pharmacology of monoaminergic systems. Its structural similarity to endogenous trace amines and other psychoactive phenethylamines makes it a compound of interest for probing the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating monoaminergic neurotransmission, and their dysfunction is implicated in numerous neurological and psychiatric disorders.

This document provides detailed application notes and experimental protocols for utilizing 4-FPEA as a tool to explore these systems. Due to the limited availability of specific quantitative data for 4-FPEA, data for the closely related compound 4-fluoroamphetamine (4-FA) is provided as a comparative reference. It is important to note that the presence of an alpha-methyl group in 4-FA can influence its pharmacological profile. Researchers are encouraged to use the provided protocols to generate specific data for 4-FPEA.

Data Presentation

The following tables summarize the in vitro pharmacodynamic data for 4-fluoroamphetamine (4-FA) at human monoamine transporters. This data is presented to provide a comparative context for researchers investigating 4-FPEA.

Table 1: In Vitro Monoamine Transporter Interaction Profile of 4-Fluoroamphetamine (4-FA)

ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Uptake Inhibition (IC₅₀, nM) 7704206800
Release (EC₅₀, nM) 20037730

Data is compiled from in vitro studies on human monoamine transporters expressed in HEK293 cells.

Signaling Pathways and Experimental Workflows

To understand the mechanisms by which 4-FPEA may interact with monoaminergic systems, it is crucial to visualize the relevant signaling pathways and the workflows of key experimental procedures.

Mechanism of Action of Phenethylamines at the Synapse cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Transporter Monoamine Transporter (DAT, NET, SERT) Vesicle->Transporter Reuptake Synaptic_Cleft Vesicle->Synaptic_Cleft Release MAO Monoamine Oxidase (MAO) 4-FPEA_in 4-FPEA 4-FPEA_in->Transporter Inhibition & Reverse Transport Monoamine_in Monoamine Transporter->Monoamine_in Monoamine_out Monoamine Transporter->Monoamine_out Monoamine_in->MAO Metabolism Receptor Postsynaptic Receptor Monoamine_out->Receptor Binding

Mechanism of Action of Phenethylamines at the Synapse

Experimental Workflow for Monoamine Transporter Assays Start Start Cell_Culture Cell Culture (Transporter-expressing cells) Start->Cell_Culture Membrane_Prep Membrane Preparation (for Binding Assays) Cell_Culture->Membrane_Prep Synaptosome_Prep Synaptosome Preparation (for Uptake/Release Assays) Cell_Culture->Synaptosome_Prep Assay Perform Assay (Binding, Uptake, or Release) Membrane_Prep->Assay Synaptosome_Prep->Assay Data_Collection Data Collection (e.g., Scintillation Counting) Assay->Data_Collection Data_Analysis Data Analysis (IC₅₀, EC₅₀, Ki determination) Data_Collection->Data_Analysis End End Data_Analysis->End

Experimental Workflow for Monoamine Transporter Assays

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of 4-FPEA for DAT, NET, and SERT.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT)

  • Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT)

  • This compound (4-FPEA) solutions of varying concentrations

  • 96-well plates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells expressing the transporter of interest to ~80-90% confluency.

    • Harvest cells and prepare cell membranes by homogenization and centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer

      • 4-FPEA or vehicle control

      • Radioligand at a concentration near its Kd

      • Membrane suspension

    • For non-specific binding wells, add the appropriate non-specific binding control instead of 4-FPEA.

    • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place filters in scintillation vials, add scintillation fluid, and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of 4-FPEA.

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency (IC₅₀) of 4-FPEA to inhibit the uptake of dopamine, norepinephrine, and serotonin.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT, or freshly prepared rodent brain synaptosomes

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

  • 4-FPEA solutions of varying concentrations

  • Uptake inhibitors for defining non-specific uptake (as in Protocol 1)

  • 96-well plates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Cell/Synaptosome Preparation:

    • Plate transporter-expressing cells in 96-well plates and grow to confluency, or prepare fresh synaptosomes from specific brain regions (e.g., striatum for DAT, cortex for NET and SERT).

  • Uptake Assay:

    • Pre-incubate cells/synaptosomes with varying concentrations of 4-FPEA or vehicle in assay buffer for a short period (e.g., 10-20 minutes) at 37°C.

    • Initiate uptake by adding the radiolabeled substrate.

    • Incubate for a short, defined time (e.g., 5-10 minutes) at 37°C.

    • Terminate uptake by rapid filtration and washing with ice-cold assay buffer.

  • Quantification and Analysis:

    • Lyse the cells/synaptosomes and measure the radioactivity using a scintillation counter.

    • Calculate specific uptake by subtracting non-specific uptake (in the presence of a potent inhibitor) from total uptake.

    • Determine the IC₅₀ value by plotting the percentage of inhibition of specific uptake against the log concentration of 4-FPEA.

Protocol 3: In Vitro Monoamine Release Assay

Objective: To determine the potency (EC₅₀) of 4-FPEA to induce the release of dopamine, norepinephrine, and serotonin.

Materials:

  • Same as for the uptake inhibition assay.

Procedure:

  • Loading:

    • Pre-load the cells/synaptosomes with the respective radiolabeled monoamine by incubating them in the presence of the radiolabeled substrate for a defined period (e.g., 30 minutes) at 37°C.

    • Wash the cells/synaptosomes to remove excess extracellular radiolabel.

  • Release Assay:

    • Add varying concentrations of 4-FPEA or vehicle to the loaded cells/synaptosomes.

    • Incubate for a short, defined time (e.g., 10-30 minutes) at 37°C.

    • Collect the supernatant (containing released radioactivity) and lyse the cells (to measure remaining intracellular radioactivity).

  • Quantification and Analysis:

    • Measure the radioactivity in both the supernatant and the cell lysate.

    • Calculate the percentage of release as: (radioactivity in supernatant / (radioactivity in supernatant + radioactivity in cell lysate)) * 100.

    • Determine the EC₅₀ value by plotting the percentage of release against the log concentration of 4-FPEA.

Protocol 4: In Vivo Microdialysis for Measuring Extracellular Monoamine Levels

Objective: To measure the effect of 4-FPEA administration on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions of awake, freely moving animals.

Materials:

  • Rodents (e.g., rats or mice)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • 4-FPEA solution for systemic administration (e.g., i.p. or s.c.)

  • HPLC system with electrochemical detection

  • Anesthesia (for surgery)

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum, nucleus accumbens, prefrontal cortex).

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer 4-FPEA systemically.

    • Continue collecting dialysate samples to monitor changes in extracellular monoamine concentrations over time.

  • Sample Analysis:

    • Analyze the dialysate samples for dopamine, norepinephrine, and serotonin content using HPLC with electrochemical detection.

  • Data Analysis:

    • Express the results as a percentage change from the average baseline concentrations.

Protocol 5: Locomotor Activity Assessment in Rodents

Objective: To assess the stimulant or depressant effects of 4-FPEA on spontaneous locomotor activity.

Materials:

  • Rodents (e.g., mice or rats)

  • Locomotor activity chambers equipped with infrared beams

  • 4-FPEA solution for systemic administration

  • Vehicle control (e.g., saline)

Procedure:

  • Habituation:

    • Habituate the animals to the testing room and the locomotor activity chambers to reduce novelty-induced hyperactivity.

  • Drug Administration:

    • Administer a specific dose of 4-FPEA or vehicle to the animals.

  • Locomotor Activity Recording:

    • Immediately place the animal in the locomotor activity chamber.

    • Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a set period (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the data in time bins to observe the time course of the drug's effect.

    • Compare the locomotor activity of the 4-FPEA-treated groups to the vehicle-treated group to determine dose-dependent effects.

Conclusion

This compound is a promising chemical tool for the exploration of monoaminergic systems. While specific pharmacological data for 4-FPEA is still emerging, the protocols provided in this document offer a robust framework for its characterization. By employing these in vitro and in vivo methods, researchers can elucidate the binding affinity, functional potency, and behavioral effects of 4-FPEA, thereby contributing to a deeper understanding of its mechanism of action and its potential as a probe for monoamine transporter function. It is imperative that researchers generate specific data for 4-FPEA to accurately interpret their findings and to contribute to the broader scientific knowledge of this compound.

Preparation of 4-Fluorophenethylamine Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluorophenethylamine (4-FPEA) is a substituted phenethylamine derivative that is of increasing interest in neuropharmacology and drug discovery. As a structural analog of trace amines and other psychoactive compounds, 4-FPEA is often investigated for its interaction with monoamine transporters and receptors, particularly the Trace Amine-Associated Receptor 1 (TAAR1). Proper and consistent preparation of 4-FPEA solutions is critical for obtaining reliable and reproducible results in in vitro assays designed to elucidate its biological activity. This document provides detailed protocols for the preparation of 4-FPEA solutions and outlines key considerations for its use in cell-based assays.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound and its common salt form is essential for proper handling and solution preparation.

PropertyThis compound (Free Base)This compound Hydrochloride (HCl Salt)
CAS Number 1583-88-6459-19-8
Molecular Formula C₈H₁₀FNC₈H₁₀FN·HCl
Molecular Weight 139.17 g/mol 175.63 g/mol
Appearance Clear, colorless to light yellow liquidWhite to off-white solid
Solubility Slightly soluble in water. Soluble in organic solvents like DMSO and ethanol.Soluble in water. Slightly soluble in methanol and DMSO.
Storage Store at room temperature in a dark place under an inert atmosphere.Store at -20°C for long-term stability.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of 4-FPEA (Free Base) in DMSO

This protocol describes the preparation of a high-concentration stock solution of the free base form of 4-FPEA, which is suitable for long-term storage and subsequent dilution into aqueous buffers or cell culture media.

Materials:

  • This compound (liquid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-weighing Preparation: In a chemical fume hood, allow the container of this compound and anhydrous DMSO to equilibrate to room temperature.

  • Density Calculation: 4-FPEA is a liquid. Use its density (approximately 1.061 g/mL) to calculate the volume needed for a desired molarity. To prepare a 100 mM solution, you will need 13.917 mg of 4-FPEA per 1 mL of DMSO. This equates to approximately 13.12 µL of 4-FPEA per mL of DMSO.

  • Dissolution: In a sterile amber vial, add the desired volume of anhydrous DMSO. Carefully add the calculated volume of 4-FPEA to the DMSO.

  • Mixing: Vortex the solution thoroughly for at least 30 seconds to ensure complete dissolution. Visually inspect the solution to ensure there are no undissolved droplets.

  • Aliquoting and Storage: Aliquot the 100 mM stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For long-term storage (months to years), -80°C is recommended. While many compounds are stable in DMSO for extended periods at -20°C, it is best practice to use freshly prepared solutions or solutions that have been stored for no longer than one to three months.[1] Stability can be compromised by the presence of water, so ensure anhydrous DMSO is used and vials are tightly sealed.[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the DMSO stock solution into an aqueous buffer or cell culture medium to achieve the desired final concentrations for treating cells.

Materials:

  • 100 mM 4-FPEA stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or 96-well plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing the Stock Solution: Remove an aliquot of the 100 mM 4-FPEA stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to minimize the risk of precipitation, perform an intermediate dilution. For example, dilute the 100 mM stock 1:10 in sterile PBS or culture medium to create a 10 mM solution.

  • Serial Dilutions: Prepare a series of dilutions from the 10 mM intermediate solution. For example, to prepare a 1 mM working solution, add 10 µL of the 10 mM solution to 90 µL of culture medium. Subsequent dilutions can be made in a similar fashion to achieve the desired concentration range (e.g., 1 µM to 100 µM).

  • Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced toxicity. The final DMSO concentration should typically not exceed 0.5%, and ideally be below 0.1%. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.

  • Immediate Use: It is recommended to add the final working solutions to the cell cultures immediately after preparation, as the stability of highly diluted compounds in aqueous solutions can be limited.

In Vitro Assays and Expected Concentration Ranges

4-FPEA is commonly evaluated in a variety of in vitro assays to characterize its pharmacological profile. The effective concentration will vary depending on the assay and cell type used.

Assay TypeTypical Concentration RangePurpose
TAAR1 Activation Assays (e.g., cAMP accumulation) 1 nM - 100 µMTo determine the potency (EC₅₀) and efficacy of 4-FPEA as a TAAR1 agonist.
Monoamine Transporter Uptake Inhibition Assays 10 nM - 100 µMTo measure the inhibitory constant (Kᵢ or IC₅₀) of 4-FPEA on dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Cytotoxicity Assays (e.g., MTT, LDH) 1 µM - 1 mMTo determine the concentration at which 4-FPEA induces cell death (LC₅₀) and to establish a non-toxic concentration range for other assays.
Receptor Binding Assays 1 nM - 10 µMTo determine the binding affinity (Kᵢ) of 4-FPEA for various receptors.

Note: The concentration ranges provided are illustrative and should be optimized for each specific experimental setup.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing 4-FPEA solutions for in vitro assays.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_calc Calculate Volume of 4-FPEA (using density) dissolve Dissolve in Anhydrous DMSO to 100 mM stock_calc->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot for Single Use vortex->aliquot store Store at -20°C to -80°C aliquot->store thaw Thaw Stock Solution store->thaw serial_dilute Perform Serial Dilutions in Assay Buffer/Medium thaw->serial_dilute final_dmso Ensure Final DMSO Concentration is <0.5% serial_dilute->final_dmso use_immediately Add to Cell Culture final_dmso->use_immediately

Workflow for 4-FPEA solution preparation.
TAAR1 Signaling Pathway

4-FPEA is hypothesized to act as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor. The activation of TAAR1 can initiate a signaling cascade that modulates monoaminergic neurotransmission.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol FPEA This compound TAAR1 TAAR1 FPEA->TAAR1 Binds and Activates Gs Gαs TAAR1->Gs Activates Gq Gαq TAAR1->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C IP3_DAG IP₃ & DAG PLC->IP3_DAG Generates Gs->AC Stimulates Gq->PLC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Monoamine Transporters & Neuronal Firing PKA->Cellular_Response PKC Protein Kinase C (PKC) PKC->Cellular_Response IP3_DAG->PKC Activates

TAAR1 signaling cascade initiated by 4-FPEA.

References

Application Note: Solid-Phase Extraction of 4-Fluorophenethylamine from Urine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) method for the selective isolation and concentration of 4-Fluorophenethylamine (4-FPEA) from human urine samples prior to chromatographic analysis. The protocol utilizes a mixed-mode SPE cartridge, which combines reversed-phase and strong cation exchange retention mechanisms to effectively remove endogenous matrix interferences and achieve high recovery of the target analyte. This method is suitable for researchers in clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. The subsequent analysis can be performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound (4-FPEA) is a substituted phenethylamine compound with stimulant properties. Accurate and sensitive quantification of 4-FPEA in biological matrices like urine is essential for understanding its pharmacological and toxicological effects.[1] Urine is a common matrix for monitoring drug exposure due to non-invasive collection and relatively high analyte concentrations.[2][3] However, the complexity of the urine matrix necessitates an efficient sample preparation step to remove interfering substances that can suppress instrument response and lead to inaccurate results.[3][4]

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration in bioanalysis.[2][5] Mixed-mode SPE, which incorporates two different retention mechanisms, offers superior selectivity for the extraction of specific compounds from complex matrices.[6][7] This application note describes a mixed-mode SPE protocol that leverages both hydrophobic (reversed-phase) and electrostatic (cation exchange) interactions to isolate the basic 4-FPEA analyte from acidic, neutral, and water-soluble matrix components.

Experimental

2.1. Materials and Reagents

  • This compound (4-FPEA) standard

  • Deionized water

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ammonium hydroxide (NH₄OH)

  • Hydrochloric acid (HCl)

  • 100 mM Phosphate buffer (pH 6.0)

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., Clean Screen® DAU or similar)

2.2. Equipment

  • SPE vacuum manifold

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

2.3. Sample Pre-treatment

  • Allow urine samples to equilibrate to room temperature.

  • Centrifuge the urine sample at 3000 x g for 10 minutes to pellet any particulate matter.[1]

  • To 1 mL of the urine supernatant, add 1 mL of 100 mM phosphate buffer (pH 6.0).

  • Vortex the mixture for 30 seconds.

2.4. Solid-Phase Extraction Protocol

The following protocol is a general guideline and may require optimization for specific applications and SPE cartridge formats.

  • Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • Pass 3 mL of deionized water through the cartridge.

    • Pass 1 mL of 100 mM phosphate buffer (pH 6.0) through the cartridge. Do not allow the sorbent to go dry.[6]

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate of 1-2 mL/minute.[6]

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash the cartridge with 3 mL of 0.1 M HCl.[6]

    • Wash the cartridge with 3 mL of methanol to remove polar interferences.[6]

    • Dry the cartridge thoroughly under high vacuum for 5-10 minutes.

  • Elution:

    • Elute the 4-FPEA from the cartridge with 3 mL of a freshly prepared solution of ethyl acetate/isopropanol/ammonium hydroxide (78:20:2 v/v/v).[6][7]

    • Collect the eluate in a clean collection tube.

2.5. Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of mobile phase for LC-MS or derivatization agent for GC-MS).

  • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Data Presentation

The following table summarizes expected performance data for the SPE of amphetamine-like compounds from urine using a mixed-mode SPE protocol. These values can be used as a benchmark for method validation of 4-FPEA extraction.

ParameterValueReference
Recovery > 85%[7]
Limit of Detection (LOD) 0.03 - 0.07 µg/mL[7]
Limit of Quantification (LOQ) 0.1 µg/mL
Linearity (r²) > 0.99[6]

Note: The LOD and LOQ are dependent on the analytical instrument used for detection.

Visualization of Workflow and Principles

Diagram 1: Solid-Phase Extraction Workflow for 4-FPEA

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostElution Post-Elution Urine Urine Sample Centrifuge Centrifuge Urine->Centrifuge Buffer Add Phosphate Buffer (pH 6.0) Centrifuge->Buffer Vortex1 Vortex Buffer->Vortex1 Condition 1. Condition (Methanol, Water, Buffer) Vortex1->Condition Load 2. Load Sample Condition->Load Wash 3. Wash (Water, 0.1M HCl, Methanol) Load->Wash Elute 4. Elute (Ethyl Acetate/IPA/NH₄OH) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Step-by-step workflow for the extraction of 4-FPEA from urine.

Diagram 2: Principle of Mixed-Mode Solid-Phase Extraction

SPE_Principle cluster_Loading Sample Loading (pH 6) cluster_Washing Washing Steps cluster_Elution Elution (High pH) Sorbent_Load Sorbent (C8 + SCX) 4-FPEA (Protonated) Interferences Sorbent_Load:sorbent->Sorbent_Load:n Sorbent_Wash1 Sorbent (C8 + SCX) 4-FPEA (Retained) Polar Interferences Sorbent_Wash1:wash->Sorbent_Wash1:sorbent Sorbent_Wash2 Sorbent (C8 + SCX) 4-FPEA (Retained) Weakly Basic Interferences Sorbent_Wash2:wash->Sorbent_Wash2:sorbent Sorbent_Elute Sorbent (C8 + SCX) 4-FPEA (Neutral) Sorbent_Elute:elute->Sorbent_Elute:sorbent

Caption: Retention and elution mechanism of 4-FPEA on a mixed-mode SPE sorbent.

Conclusion

The described mixed-mode solid-phase extraction method provides an effective and selective procedure for the isolation of this compound from urine. The protocol is straightforward and can be easily implemented in a laboratory setting. The use of mixed-mode SPE ensures a clean extract, which is crucial for sensitive and accurate downstream analysis by GC-MS or LC-MS/MS. This method is a valuable tool for researchers and professionals in the fields of toxicology and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Fluorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Fluorophenethylamine synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Reduction of 4-Fluorophenylacetonitrile: This is a widely used method that involves the reduction of the nitrile group to a primary amine. Various reducing agents and catalysts can be employed for this transformation.

  • Gabriel Synthesis: This classic method involves the reaction of potassium phthalimide with a 2-(4-fluorophenyl)ethyl halide, followed by the liberation of the primary amine. This route is known for producing primary amines with high purity, avoiding the formation of secondary or tertiary amine byproducts.[1][2]

  • Reductive Amination: This one-pot reaction involves the reaction of 4-fluorophenylacetaldehyde with ammonia in the presence of a reducing agent.[3][4]

Q2: I am observing significant formation of secondary amines in my nitrile reduction reaction. How can I minimize this side product?

A2: The formation of secondary amines is a common side reaction during the catalytic hydrogenation of nitriles.[5] This occurs when the initially formed primary amine reacts with the intermediate imine. To suppress this, consider the following strategies:

  • Addition of Ammonia: Introducing ammonia into the reaction mixture can shift the equilibrium away from the formation of the secondary amine.[6]

  • Use of Acidic Additives: In some cases, the addition of a small amount of acid can help to protonate the primary amine, reducing its nucleophilicity and thus preventing it from reacting with the imine intermediate.

  • Catalyst Choice: The choice of catalyst can influence the selectivity towards the primary amine. For instance, Rhodium on alumina has been reported to show high selectivity for primary amine formation without the need for additives.[7]

Q3: What are the main drawbacks of the Gabriel synthesis, and how can they be addressed?

A3: While the Gabriel synthesis is effective for producing primary amines, it has some limitations:

  • Harsh Cleavage Conditions: The hydrolysis of the N-alkylphthalimide intermediate to release the amine can require harsh conditions (e.g., strong acid or base), which may not be suitable for sensitive substrates.[1][2] A milder alternative is to use hydrazine for the cleavage, which forms a stable phthalhydrazide precipitate that can be filtered off.[8]

  • Slow Reaction Times: The alkylation of potassium phthalimide can be slow. Using a polar aprotic solvent like DMF can help to accelerate this step.[9]

  • Byproduct Removal: The phthalic acid or phthalhydrazide byproducts can sometimes be challenging to remove completely from the desired amine. Careful purification, such as distillation or chromatography, is often necessary.[2]

Troubleshooting Guides

Route 1: Reduction of 4-Fluorophenylacetonitrile

Issue: Low Yield or Incomplete Conversion

Possible Cause Troubleshooting & Optimization
Inactive Catalyst - Ensure the catalyst is fresh or properly activated. For Raney Nickel, follow a reliable activation procedure.[10] - For precious metal catalysts (Pd/C, Rh/Al₂O₃), ensure they have not been poisoned by sulfur-containing compounds or other inhibitors.
Insufficient Hydrogen Pressure - Increase the hydrogen pressure within the safe limits of the reaction vessel. Higher pressures generally lead to faster reaction rates.
Low Reaction Temperature - Gradually increase the reaction temperature. For many catalytic hydrogenations, a temperature range of 50-100°C is effective.[11]
Poor Solvent Choice - The solvent can significantly impact the reaction. Ethereal solvents like THF or alcoholic solvents like ethanol or methanol are commonly used. For catalytic hydrogenations, ensure the solvent is compatible with the catalyst and reaction conditions.
Inadequate Agitation - In heterogeneous catalysis, efficient mixing is crucial for good contact between the substrate, catalyst, and hydrogen. Ensure vigorous stirring throughout the reaction.

Issue: Formation of Secondary and Tertiary Amines

Possible Cause Troubleshooting & Optimization
Reaction of Primary Amine with Imine Intermediate - Add ammonia (as a solution in the reaction solvent or as a gas) to the reaction mixture to suppress the formation of secondary amines.[6] - Consider using a catalyst system known for high selectivity to primary amines, such as Rhodium on alumina.[12]
High Reaction Temperature or Prolonged Reaction Time - Optimize the reaction temperature and time to favor the formation of the primary amine. Monitor the reaction progress by techniques like TLC or GC to determine the optimal endpoint.
Route 2: Gabriel Synthesis

Issue: Low Yield of N-(2-(4-fluorophenyl)ethyl)phthalimide

Possible Cause Troubleshooting & Optimization
Low Reactivity of the Alkyl Halide - Ensure a reactive leaving group on the 2-(4-fluorophenyl)ethyl substrate. Bromides are generally more reactive than chlorides.
Poor Solubility of Potassium Phthalimide - Use a polar aprotic solvent such as DMF to improve the solubility of potassium phthalimide and accelerate the SN2 reaction.[9]
Incomplete Reaction - Increase the reaction temperature and/or reaction time. Monitor the reaction progress by TLC to ensure completion.

Issue: Low Yield of this compound after Cleavage

Possible Cause Troubleshooting & Optimization
Incomplete Hydrolysis/Hydrazinolysis - Ensure complete cleavage of the phthalimide group by using a sufficient excess of the cleaving reagent (e.g., hydrazine or strong acid/base) and allowing for adequate reaction time, often with heating.
Product Loss During Workup - this compound is a basic compound. During an acidic workup, it will be in the aqueous layer as the ammonium salt. Ensure the aqueous layer is made sufficiently basic before extraction with an organic solvent. - Conversely, during a basic workup, the phthalic acid byproduct will be in the aqueous layer as a salt.
Difficult Separation from Byproducts - If using hydrazine, the phthalhydrazide precipitate can sometimes be difficult to filter. Ensure it is fully precipitated before filtration. - Purification by distillation under reduced pressure or column chromatography may be necessary to obtain the pure product.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Reduction of 4-Fluorophenylacetonitrile

CatalystReducing AgentSolventTemperature (°C)Pressure (psi)Reaction Time (h)Yield (%)Reference
Raney NickelH₂Ethanol/Ammonia25-10050-5004-2470-90[11]
5% Rh/Al₂O₃H₂Methanol25-8050-5002-685-95[12]
10% Pd/CH₂Methanol/Ammonia25-6050-10012-2460-85[6]
LiAlH₄-THF0 - RT-4-1280-95[13]

Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Reduction of 4-Fluorophenylacetonitrile using Raney Nickel

  • To a solution of 4-fluorophenylacetonitrile (1 eq.) in ethanol containing aqueous ammonia (25% v/v), add activated Raney Nickel (approx. 10% by weight of the nitrile).

  • Pressurize the reaction vessel with hydrogen gas to 100-500 psi.

  • Heat the mixture to 50-80°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and carefully filter off the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain this compound.

Protocol 2: Gabriel Synthesis of this compound

Step A: Synthesis of N-(2-(4-fluorophenyl)ethyl)phthalimide

  • To a solution of 2-(4-fluorophenyl)ethyl bromide (1 eq.) in DMF, add potassium phthalimide (1.1 eq.).

  • Heat the reaction mixture to 80-100°C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(2-(4-fluorophenyl)ethyl)phthalimide.

Step B: Hydrazinolysis to this compound

  • Suspend N-(2-(4-fluorophenyl)ethyl)phthalimide (1 eq.) in ethanol.

  • Add hydrazine hydrate (1.2 eq.) and reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dilute HCl and wash with diethyl ether to remove any non-basic impurities.

  • Make the aqueous layer basic with NaOH and extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure.

Mandatory Visualizations

logical_relationship_troubleshooting start Low Yield in this compound Synthesis route_choice Which Synthetic Route? start->route_choice nitrile_reduction Reduction of 4-Fluorophenylacetonitrile route_choice->nitrile_reduction Common gabriel_synthesis Gabriel Synthesis route_choice->gabriel_synthesis High Purity reductive_amination Reductive Amination route_choice->reductive_amination One-pot nr_issue Issue with Nitrile Reduction? nitrile_reduction->nr_issue gs_issue Issue with Gabriel Synthesis? gabriel_synthesis->gs_issue ra_issue Issue with Reductive Amination? reductive_amination->ra_issue nr_incomplete Incomplete Conversion nr_issue->nr_incomplete Yes nr_side_products Side Products (e.g., Secondary Amine) nr_issue->nr_side_products No, but... nr_sol_incomplete Check: - Catalyst Activity - H2 Pressure - Temperature - Solvent nr_incomplete->nr_sol_incomplete nr_sol_side Optimize: - Add Ammonia - Use Selective Catalyst - Lower Temperature/Time nr_side_products->nr_sol_side gs_alkylation Low Alkylation Yield gs_issue->gs_alkylation Yes gs_cleavage Low Cleavage Yield gs_issue->gs_cleavage No, but... gs_sol_alkylation Check: - Leaving Group - Solvent (use DMF) - Temperature/Time gs_alkylation->gs_sol_alkylation gs_sol_cleavage Check: - Cleavage Reagent Excess - Reaction Time/Temp - Workup pH gs_cleavage->gs_sol_cleavage ra_low_yield Low Yield ra_issue->ra_low_yield Yes ra_sol_low_yield Check: - Reducing Agent Strength - Ammonia Concentration - pH of the reaction ra_low_yield->ra_sol_low_yield

Caption: Troubleshooting flowchart for this compound synthesis.

experimental_workflow_nitrile_reduction start Start: 4-Fluorophenylacetonitrile reaction Catalytic Hydrogenation (e.g., Raney Ni, H₂) in Solvent + Additive (e.g., NH₃) start->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Workup: 1. Cool and Filter Catalyst 2. Concentrate Filtrate monitoring->workup Reaction Complete purification Purification: Vacuum Distillation workup->purification product Product: this compound purification->product

Caption: Experimental workflow for nitrile reduction.

References

Troubleshooting guide for flow cytometry experiments with fluorescent compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for flow cytometry experiments involving fluorescent compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a weak or no signal from my fluorescently labeled cells?

A1: Weak or no signal can stem from several factors, from sample preparation to instrument settings. A common issue is insufficient antibody concentration; titrating your antibody to find the optimal concentration for your specific cell type and experimental conditions is crucial. Another possibility is low expression of the target antigen.[1] In such cases, using a brighter fluorochrome is recommended to enhance detection.[1][2] Also, ensure that your target protein is accessible; intracellular targets require cell fixation and permeabilization.[1][2] For surface proteins, avoid harsh enzymatic treatments like trypsin, which can cleave antigens from the cell surface.[1][3] Finally, improper storage and handling of fluorescent antibodies, such as repeated freeze-thaw cycles or prolonged exposure to light, can lead to fluorescence quenching.[1]

Q2: My data shows high background fluorescence. What are the common causes and solutions?

A2: High background fluorescence can obscure positive signals and lead to inaccurate data interpretation. This issue often arises from non-specific binding of antibodies.[2][4] Using Fc receptor blocking reagents can prevent antibodies from binding non-specifically to cells like monocytes and macrophages.[2][5] Inadequate washing steps can also leave unbound antibodies in the sample, contributing to background noise.[2] Consider increasing the number of washes or adding a small amount of detergent to the wash buffer.[2] Another major contributor is the presence of dead cells, which tend to bind antibodies non-specifically.[2] It is highly recommended to include a viability dye in your staining panel to exclude dead cells from your analysis.[2] Lastly, autofluorescence, the natural fluorescence of cells, can be a problem, especially with certain cell types like neutrophils.[2][4] To mitigate this, you can use fluorochromes that emit in the red part of the spectrum where autofluorescence is minimal, or use very bright fluorochromes to ensure your signal is well above the autofluorescence background.[4][5]

Q3: What is spectral overlap, and how do I correct for it?

A3: Spectral overlap, or spillover, occurs when the emission spectrum of one fluorochrome extends into the detection channel of another, leading to a false positive signal.[6][7][8][9] This is a common issue in multicolor flow cytometry experiments.[6] The correction for spectral overlap is a mathematical process called compensation.[7][8][9] To perform compensation correctly, you must run single-color controls for each fluorochrome used in your experiment.[8] These controls, which can be either cells or compensation beads, allow the software to calculate the amount of spillover from each fluorochrome into other channels and subtract it from the experimental samples.[8] It is critical that the positive and negative populations in your compensation controls have the same level of autofluorescence.[6][10]

Q4: How can I prevent photobleaching of my fluorescent compounds?

A4: Photobleaching is the irreversible destruction of a fluorophore due to light exposure, leading to a loss of signal.[11][12] While it is a greater concern in fluorescence microscopy, it can also occur in flow cytometry, especially with prolonged exposure to the laser. To minimize photobleaching, protect your stained samples from light by keeping them in the dark as much as possible before and during the experiment.[1] Reducing the laser power or the sample acquisition time can also help.[2] If photobleaching is a persistent issue, consider using more photostable dyes. Some modern fluorescent dyes are specifically engineered for enhanced photostability.

Q5: My cell viability seems low in my experiment. What could be the cause?

A5: Low cell viability can be caused by several factors throughout the experimental process. Harsh sample preparation techniques, such as vigorous vortexing or high-speed centrifugation, can damage cells.[3] The process of detaching adherent cells can also affect viability; using gentle, non-enzymatic cell dissociation buffers is recommended.[1] Additionally, some fluorescent compounds or antibodies can be toxic to cells, especially at high concentrations or with prolonged incubation times. It is important to use the recommended concentrations and optimize incubation times. To accurately assess viability, always include a viability dye in your panel. Common viability dyes, such as Propidium Iodide (PI) or 7-AAD, are membrane-impermeant and will only enter and stain cells with compromised membranes, thus identifying the dead cells in your population.[13]

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background can significantly impact the quality of your flow cytometry data. The following table summarizes common causes and recommended solutions.

Potential Cause Recommended Solution
Non-specific Antibody Binding Use Fc receptor blocking reagents, especially for immune cells like macrophages and monocytes.[2][5] Increase the number of washing steps to remove unbound antibodies.[2] Consider adding a low concentration of detergent to the wash buffer.[2]
Dead Cells Incorporate a viability dye (e.g., PI, 7-AAD, DAPI) to exclude dead cells from the analysis.[2] Handle cells gently during preparation to maintain viability.[3]
Autofluorescence Use an unstained control sample to determine the level of autofluorescence.[5] Choose fluorochromes that emit in the far-red spectrum where autofluorescence is lower (e.g., APC).[4][5] Use bright fluorochromes to ensure the signal is significantly higher than the background.[4]
Antibody Concentration Too High Titrate antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[4]
Issue 2: Spectral Overlap and Compensation Errors

Incorrect compensation is a major source of error in multicolor flow cytometry.

Problem Possible Cause Solution
Under-compensation Insufficient subtraction of spillover, leading to false double-positive populations.[7]Re-run single-stain controls and ensure they are bright enough.[6][14] Recalculate the compensation matrix.
Over-compensation Too much signal is subtracted, resulting in "negative" populations and distorted data.[7]Verify the correct single-stain controls were used for each fluorochrome.[6] Check for and exclude debris and doublets from compensation controls.
"Smeared" Populations Can be a result of under-compensation or high autofluorescence.[7]Increase the compensation value if under-compensated.[7] If due to autofluorescence, use appropriate controls and fluorochrome selection as described in the high background section.

Experimental Protocols

Protocol 1: Basic Staining for Surface Markers with Viability Dye
  • Cell Preparation: Start with a single-cell suspension at a concentration of 1x10^6 cells/mL in a suitable buffer (e.g., PBS with 2% FBS).

  • Fc Receptor Blocking: (Optional but recommended) Add an Fc blocking reagent and incubate for 10-15 minutes at 4°C.

  • Surface Staining: Add the fluorescently conjugated primary antibodies at their predetermined optimal concentrations. Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 1-2 mL of staining buffer, centrifuging at 300-400 x g for 5 minutes at 4°C after each wash.

  • Viability Staining: Resuspend the cell pellet in 500 µL of staining buffer. Add the viability dye (e.g., PI or 7-AAD) at the recommended concentration a few minutes before analysis.

  • Acquisition: Analyze the samples on the flow cytometer immediately.

Protocol 2: Setting Up Single-Color Compensation Controls
  • Prepare Controls: For each fluorochrome in your multicolor panel, you will need a separate tube for a single-stain control.[8] You can use either cells or antibody-capture beads.

  • Stain Controls:

    • Using Cells: Add a single fluorescently conjugated antibody to a tube containing your cells. Ensure you have a clearly positive and negative population.[6]

    • Using Beads: Add a single fluorescently conjugated antibody to a tube containing antibody-capture beads. The beads will bind the antibody, creating a bright positive signal.

  • Unstained Control: Prepare a tube of unstained cells or beads to set the baseline fluorescence.

  • Acquisition: Run the unstained control first to set the voltages, followed by each of the single-color controls. The software will then use these controls to calculate the compensation matrix.[8]

Visualizations

Troubleshooting_Workflow Start Start: Problem with Flow Cytometry Data WeakSignal Weak or No Signal? Start->WeakSignal HighBackground High Background? WeakSignal->HighBackground No CheckAntibody Check Antibody Titration & Fluorophore Brightness WeakSignal->CheckAntibody Yes CompensationIssue Compensation Issue? HighBackground->CompensationIssue No CheckBlocking Use Fc Block & Optimize Washing HighBackground->CheckBlocking Yes LowViability Low Cell Viability? CompensationIssue->LowViability No RunSingleStains Run Single-Color Compensation Controls CompensationIssue->RunSingleStains Yes GentleHandling Use Gentle Cell Handling LowViability->GentleHandling Yes CheckAntigen Verify Antigen Expression & Accessibility CheckAntibody->CheckAntigen CheckStorage Check Antibody Storage & Handling CheckAntigen->CheckStorage UseViabilityDye Include Viability Dye CheckBlocking->UseViabilityDye AddressAutofluorescence Address Autofluorescence UseViabilityDye->AddressAutofluorescence CheckControls Ensure Controls are Bright & Negative Population is Correct RunSingleStains->CheckControls OptimizeReagents Optimize Reagent Concentrations & Incubation GentleHandling->OptimizeReagents Compensation_Concept cluster_0 Fluorochrome A (e.g., FITC) cluster_1 Fluorochrome B (e.g., PE) cluster_2 Detectors FluorA Excitation Emission Peak DetectorA Detector A (for Fluor A) FluorA:f1->DetectorA Primary Signal DetectorB Detector B (for Fluor B) FluorA:f1->DetectorB Spillover Signal FluorB Excitation Emission Peak FluorB:f1->DetectorB Primary Signal Spillover Spectral Overlap (Spillover) DetectorB->Spillover Compensation Compensation (Mathematical Correction) Spillover->Compensation

References

Technical Support Center: Optimizing Oral Dosage of 4-Fluorophenethylamine (4-FPEA) for Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the oral dosage of 4-Fluorophenethylamine (4-FPEA) in rodent models is limited in publicly available scientific literature. The following guidance is based on established principles of pharmacology and data from structurally related phenethylamine compounds. Researchers should exercise caution and conduct thorough dose-finding studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for 4-FPEA in oral rodent studies?

A1: Due to the lack of specific data for 4-FPEA, a conservative approach is crucial. Based on studies of similar compounds, a starting dose range of 1 to 10 mg/kg could be explored.[1] A thorough dose-response study is essential to determine the optimal dose for your specific experimental endpoint.

Q2: What is the appropriate vehicle for oral administration of 4-FPEA?

A2: The choice of vehicle depends on the salt form and solubility of your 4-FPEA sample. For hydrochloride salts, sterile saline (0.9% NaCl) is a common and appropriate vehicle.[1] If using a freebase form, solubility in aqueous solutions may be limited. In such cases, a suspension in a vehicle like 0.5% or 1% methylcellulose or carboxymethylcellulose (CMC) in water may be necessary. Always assess the stability and homogeneity of the 4-FPEA formulation in the chosen vehicle before administration.

Q3: How should I determine the optimal oral dosage for my specific behavioral assay?

A3: A dose-response curve should be generated to identify the optimal dose for the desired effect (e.g., locomotor activity, cognitive enhancement). This involves testing a range of doses (e.g., 1, 3, 10, 30 mg/kg) and measuring the behavioral outcome.[1] The dose that produces the desired effect with minimal side effects should be selected for further studies. It is also important to include a vehicle-only control group.

Q4: What are the potential side effects of 4-FPEA in rodents?

A4: While specific data for 4-FPEA is unavailable, related phenethylamines and synthetic cathinones can induce psychostimulant effects.[2] Potential side effects at higher doses could include stereotyped behaviors (e.g., repetitive sniffing, head weaving), hyperthermia, and seizures. Careful observation of the animals after dosing is critical to identify and record any adverse events.

Q5: What is the expected duration of action for 4-FPEA following oral administration?

A5: The duration of action for orally administered compounds can vary significantly. For some synthetic cathinones, peak effects are observed within 2 to 3 hours and can last for several hours.[2] A time-course study, where the behavioral effect is measured at different time points after administration, is necessary to determine the onset, peak, and duration of 4-FPEA's effects.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High variability in behavioral responses between animals. - Inaccurate dosing.- Stress from handling and gavage procedure.- Individual differences in metabolism.- Ensure accurate calculation of dose volume based on individual animal weight.- Habituate animals to handling and the gavage procedure to reduce stress.[3]- Use a sufficient number of animals per group to account for biological variability.- Consider using a less stressful oral dosing method, such as voluntary consumption in a palatable vehicle if the experimental design allows.[4][5]
No observable behavioral effect at the tested doses. - Poor oral bioavailability.- Rapid metabolism.- Insufficient dose range.- Consider conducting a pilot pharmacokinetic study to determine the plasma concentration of 4-FPEA after oral administration.- Test a higher range of doses, proceeding with caution and careful monitoring for adverse effects.- Ensure the compound is stable in the chosen vehicle and has been stored correctly.
Animals exhibit signs of distress or toxicity (e.g., seizures, excessive stereotypy). - Dose is too high.- Acute toxicity.- Immediately cease administration at that dose level.- Reduce the dose for subsequent experiments.- If signs of severe toxicity are observed, euthanize the animal to prevent suffering and consult with the institutional animal care and use committee (IACUC).- Refer to safety data sheets for information on acute toxicity; for example, this compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.
Difficulty with the oral gavage procedure. - Improper restraint technique.- Incorrect gavage needle size or type.- Animal resistance.- Ensure proper training in oral gavage techniques to minimize the risk of injury to the animal.[3][6]- Use a flexible gavage tube to reduce the risk of esophageal perforation.[7][8]- If there is resistance, do not force the gavage tube.[3] Remove the tube and re-attempt after ensuring the animal is properly restrained.
Inconsistent food and water intake after dosing. - Aversive taste of the compound.- General malaise as a side effect.- Monitor food and water consumption and body weight regularly.- If a palatable vehicle is not an option, ensure the gavage is performed swiftly and accurately to minimize stress.- If inappetence persists, it may be an adverse effect of the compound, and dose adjustments may be necessary.

Data Presentation: Pharmacokinetic and Behavioral Data of Related Compounds

Note: The following tables present data from studies on compounds structurally related to 4-FPEA. This information is intended to serve as a general guideline.

Table 1: Representative Dose-Response Effects of a Pentedrone Analog on Locomotor Activity in Mice (Data is hypothetical and based on typical results for synthetic cathinones)[1]

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm) (Mean ± SEM)
Vehicle05000 ± 350
Pentedrone Analog16500 ± 400
Pentedrone Analog39500 ± 600
Pentedrone Analog1015000 ± 1200
Pentedrone Analog3012000 ± 1000 (with increased stereotypy)

Table 2: Pharmacokinetic Parameters of Perfluorononanoic Acid (PFNA) Following a Single Oral Gavage in Rodents [9]

SpeciesSexDose (mg/kg)Serum Half-life (days)
Rat (Sprague-Dawley)Male1, 3, or 1030.6
Rat (Sprague-Dawley)Female1, 3, or 101.4
Mouse (CD-1)Male1 or 1034.3 - 68.9
Mouse (CD-1)Female1 or 1025.8 - 68.4

Experimental Protocols

Protocol 1: Oral Gavage Administration

  • Animal Preparation: Weigh the animal immediately before dosing to ensure accurate dose calculation.

  • Restraint: Gently but firmly restrain the animal to prevent movement. For mice, this can be done by scruffing the neck and back skin. For rats, a towel or a specialized restraint device may be used. The head and body should be in a straight line to facilitate the passage of the gavage needle.[3]

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.[3] The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

  • Administration: Once the needle is in the correct position (pre-measured to the stomach), slowly administer the calculated volume of the 4-FPEA solution or suspension.

  • Withdrawal and Observation: Gently remove the gavage needle and return the animal to its cage. Observe the animal for any immediate signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate improper administration into the trachea.[6]

Protocol 2: Locomotor Activity Assessment

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.[1] Place each animal in the open-field arena for a 30-60 minute habituation period to establish baseline activity.[1]

  • Administration: After habituation, remove the animal from the arena, administer the appropriate dose of 4-FPEA or vehicle via oral gavage, and immediately return it to the arena.

  • Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) using an automated activity monitoring system for a predetermined duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze the data to compare the locomotor activity between different dose groups and the vehicle control.

Visualizations

Experimental_Workflow_for_Dose_Optimization Experimental Workflow for Oral Dose Optimization of 4-FPEA cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Dose-Response Study cluster_2 Phase 3: Pharmacokinetic (PK) Study (Optional but Recommended) A Literature Review & Solubility/Stability Testing B Acute Toxicity/Dose Range Finding (e.g., 1, 10, 100 mg/kg) A->B C Observation for Adverse Effects B->C D Select Dose Range Based on Phase 1 (e.g., 1, 3, 10, 30 mg/kg) C->D Inform Dose Selection E Administer Doses & Vehicle Control D->E F Conduct Behavioral Assay (e.g., Locomotor Activity) E->F G Analyze Dose-Response Relationship F->G H Administer Optimal Oral Dose G->H Select Dose for PK I Collect Blood Samples at Multiple Time Points H->I J Analyze Plasma Concentration of 4-FPEA I->J K Determine PK Parameters (Cmax, Tmax, AUC, Half-life) J->K

Caption: Workflow for optimizing the oral dosage of a novel compound like 4-FPEA.

Troubleshooting_Oral_Gavage Troubleshooting Common Oral Gavage Issues Start Initiate Oral Gavage Restraint Proper Animal Restraint? Start->Restraint Resistance Resistance During Needle Insertion? Restraint->Resistance Yes AdjustRestraint Adjust Restraint Technique Restraint->AdjustRestraint No PostDoseDistress Signs of Distress Post-Administration? Resistance->PostDoseDistress No CheckNeedle Check Needle Size/Type & Re-attempt Gently Resistance->CheckNeedle Yes Success Successful Administration PostDoseDistress->Success No Aspiration Possible Aspiration (Fluid from nose/mouth) PostDoseDistress->Aspiration Yes Injury Possible Esophageal Injury PostDoseDistress->Injury Yes (if repeated resistance) Stop STOP & Re-evaluate AdjustRestraint->Start CheckNeedle->Start Aspiration->Stop Injury->Stop

Caption: Decision tree for troubleshooting common issues during oral gavage.

References

Technical Support Center: 4-Fluorophenethylamine (4-FPEA) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-Fluorophenethylamine (4-FPEA) in various solvents. As detailed stability data for 4-FPEA is not extensively published, this guide is based on established principles of chemical stability for phenethylamines and best practices for conducting stability studies.

Troubleshooting Guide

Q1: My 4-FPEA solution has changed color (e.g., turned yellow/brown) and I'm seeing a loss of potency. What is happening?

A1: Discoloration and loss of potency are common indicators of chemical degradation. For a primary amine like 4-FPEA, the most probable cause is oxidation. Exposure to atmospheric oxygen, especially when catalyzed by light or trace metal impurities, can lead to the formation of colored degradation products. To mitigate this, it is crucial to handle and store solutions under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light.

Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis of a 4-FPEA solution. Could these be degradation products?

A2: Yes, the appearance of new peaks is a strong indication of degradation. The identity of these products will depend on the solvent and storage conditions. Common degradation pathways for phenethylamines include oxidation of the ethylamine side chain or reactions involving the aromatic ring. To confirm if these peaks are degradation products, you can perform a forced degradation study (see Experimental Protocols section) to intentionally generate these compounds and compare their retention times and mass spectra.

Q3: Which solvent should I use to prepare a stable stock solution of 4-FPEA?

A3: For general short-term laboratory use, high-purity polar aprotic solvents such as acetonitrile or polar protic solvents like methanol and ethanol are recommended. These solvents are less likely to participate in degradation reactions compared to others. It is critical to use anhydrous, high-purity grades of solvents, as water and acidic or basic impurities can accelerate degradation. Avoid long-term storage in protic solvents if hydrolysis is a concern, although for an amine, this is less of a risk than oxidation.

Q4: I dissolved 4-FPEA in Dichloromethane (DCM) and noticed rapid degradation. Why?

A4: While DCM is a common organic solvent, it can contain acidic impurities (e.g., HCl) which can react with the basic amine group of 4-FPEA, forming salts and potentially promoting further degradation. If you must use chlorinated solvents, ensure they are fresh and stabilized (e.g., with amylene).

Frequently Asked Questions (FAQs)

What is a forced degradation study?

A forced degradation or stress testing study is a series of experiments designed to intentionally degrade a compound under more severe conditions than it would typically encounter during storage.[1][2] These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[3][4] The primary goals are to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods that can resolve the parent compound from its degradants.[2][5]

What are the typical storage conditions for 4-FPEA solutions?

To ensure maximum stability, solutions of 4-FPEA should be:

  • Stored at low temperatures (-20°C is preferable to 4°C).

  • Protected from light by using amber glass vials or by wrapping the container in aluminum foil.

  • Blanketed with an inert gas like argon or nitrogen to prevent oxidation.

  • Tightly sealed to prevent solvent evaporation and moisture ingress.

Which analytical techniques are best for monitoring 4-FPEA stability?

Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common method for stability studies.[1] For higher sensitivity and specificity, especially when identifying unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[6]

Experimental Protocols

Protocol: Forced Degradation Study of 4-FPEA

This protocol outlines a general procedure for conducting a forced degradation study on 4-FPEA.

1. Materials:

  • This compound (4-FPEA)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)

  • Stress Reagents: 1 M Hydrochloric Acid (HCl), 1 M Sodium Hydroxide (NaOH), 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector or LC-MS/MS

  • C18 reverse-phase HPLC column

  • pH meter

  • Incubator/oven

  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of 4-FPEA in acetonitrile. This concentration is a common starting point for degradation studies.[3]

3. Stress Conditions: For each condition, mix 1 mL of the 4-FPEA stock solution with 1 mL of the stressor solution in a sealed vial.

  • Acid Hydrolysis: Add 1 M HCl. Keep at 60°C for 24 hours.[3]

  • Base Hydrolysis: Add 1 M NaOH. Keep at 60°C for 24 hours.[3]

  • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the stock solution (in ACN) in an oven at 80°C for 48 hours.[1]

  • Photolytic Degradation: Expose the stock solution (in ACN) to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[3]

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by HPLC or LC-MS/MS to determine the percentage of 4-FPEA remaining and to profile any degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for 4-FPEA in Different Solvents

The following table presents hypothetical data from a stability study of 4-FPEA (1 mg/mL) stored for 30 days under different conditions.

SolventStorage Condition% 4-FPEA Remaining (Hypothetical)Observations
Acetonitrile-20°C, Dark, Inert Gas>99%Clear, colorless solution
Acetonitrile4°C, Dark98%Clear, colorless solution
Acetonitrile25°C, Ambient Light85%Slight yellowing
Methanol-20°C, Dark, Inert Gas>99%Clear, colorless solution
Methanol25°C, Ambient Light82%Noticeable yellowing
Dichloromethane25°C, Dark70%Solution turned brown with precipitate
Water (pH 7)4°C, Dark95%Clear, colorless solution

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL 4-FPEA Stock in ACN acid Acidic (1M HCl, 60°C) stock->acid base Basic (1M NaOH, 60°C) stock->base oxidative Oxidative (3% H2O2, RT) stock->oxidative thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Sample at Time Points (0, 2, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc Analyze via HPLC or LC-MS/MS neutralize->hplc data Quantify 4-FPEA & Profile Degradants hplc->data

Caption: Workflow for a forced degradation study of 4-FPEA.

degradation_pathway parent This compound (4-FPEA) intermediate Iminium Intermediate parent->intermediate [O] (Oxidation) product1 4-Fluorophenylacetaldehyde intermediate->product1 Hydrolysis product2 4-Fluorophenylacetic Acid product1->product2 [O] (Further Oxidation)

Caption: A plausible (hypothetical) oxidative degradation pathway for 4-FPEA.

References

Technical Support Center: Overcoming Poor Water Solubility of Phenethylamine Derivatives for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor water solubility of phenethylamine derivatives in in vivo studies. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during experimentation.

Troubleshooting Guides

This section provides step-by-step solutions to common problems encountered during the formulation and administration of poorly soluble phenethylamine derivatives.

Issue 1: My phenethylamine derivative precipitates out of solution upon preparation or dilution for in vivo administration.

  • Question: I've dissolved my phenethylamine derivative in an organic solvent, but it crashes out when I dilute it with an aqueous vehicle for injection. What's happening and how can I fix it?

    • Answer: This is a common issue known as "crashing out," which occurs when the concentration of the organic solvent is reduced, and the aqueous vehicle cannot maintain the drug in solution. Here are several strategies to address this:

      • Optimize Co-solvent System: The ratio of your co-solvents to the aqueous phase may be insufficient. Systematically test different ratios of biocompatible co-solvents. A common starting point is a ternary system of a solvent (e.g., DMSO, ethanol), a solubilizer (e.g., PEG 400, Propylene Glycol), and an aqueous vehicle (e.g., saline, PBS).

      • pH Adjustment: Since phenethylamine derivatives are basic, their solubility is highly pH-dependent. Lowering the pH of the aqueous vehicle with a pharmaceutically acceptable acid (e.g., hydrochloric acid, citric acid) to form the more soluble salt of the derivative can prevent precipitation. Ensure the final pH is within a physiologically tolerable range for the intended route of administration (typically pH 3-9 for intravenous injection).[1]

      • Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween® 80 or Solutol® HS 15, can help to form micelles that encapsulate the hydrophobic drug, preventing precipitation upon dilution.

      • Slower Addition and Mixing: Add the drug solution to the aqueous vehicle slowly and with continuous vortexing or stirring. This gradual dilution can sometimes prevent immediate precipitation.

      • Gentle Warming: Gently warming the vehicle (e.g., to 37°C) can increase the solubility of your compound. However, be cautious to avoid drug degradation.

Issue 2: The formulated phenethylamine derivative causes irritation or toxicity at the injection site.

  • Question: My in vivo subjects are showing signs of irritation (e.g., inflammation, grooming) at the injection site. What could be the cause and how can I mitigate it?

    • Answer: Injection site reactions are often caused by the formulation excipients or the physicochemical properties of the formulation itself.

      • High Concentration of Organic Solvents: Co-solvents like DMSO and ethanol can cause irritation at high concentrations. Aim to keep the final concentration of these solvents as low as possible, ideally below 10% for DMSO.

      • Non-physiological pH: A formulation with a pH that is too high or too low can cause tissue damage. Adjust the pH of your formulation to be as close to physiological pH (around 7.4) as possible, while still maintaining drug solubility.

      • Hypertonicity/Hypotonicity: The osmolality of the formulation should be close to that of biological fluids. Use isotonic saline (0.9% NaCl) as the aqueous vehicle whenever possible.

      • Drug Precipitation: Precipitation of the drug at the injection site can lead to a localized inflammatory response. Re-evaluate your formulation strategy to ensure the drug remains in solution after administration.

Issue 3: Inconsistent or low bioavailability observed in pharmacokinetic studies.

  • Question: I am observing high variability in the plasma concentrations of my phenethylamine derivative between animals, or the overall exposure is very low. Could the formulation be the issue?

    • Answer: Yes, the formulation is a critical factor influencing bioavailability. Inconsistent results or low exposure often point to problems with drug dissolution and absorption in vivo.

      • Incomplete Dissolution: If the drug precipitates from the formulation upon administration, its dissolution and subsequent absorption will be limited and variable. Consider more robust solubilization techniques such as cyclodextrin complexation or developing a nanosuspension to improve the dissolution rate.

      • Formulation Instability: Ensure that your formulation is physically and chemically stable for the duration of your experiment. A drug that degrades in the formulation will lead to lower than expected exposure.

      • Non-homogenous Suspension: If you are using a suspension, ensure that it is uniformly dispersed before each administration. Inadequate mixing can lead to inconsistent dosing.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the aqueous solubility of my poorly soluble phenethylamine derivative?

A1: The most common and effective initial step is to form a salt of the basic phenethylamine derivative.[2] Since most phenethylamine derivatives are weak bases, they can be reacted with an acid to form a salt, which is often significantly more water-soluble than the free base. Hydrochloride salts are a common first choice due to their high solubility in water and polar organic solvents.[3][4]

Q2: What are co-solvents and which ones are suitable for in vivo studies with phenethylamine derivatives?

A2: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly soluble drugs. For in vivo studies, it is crucial to use biocompatible co-solvents at concentrations that are well-tolerated by the animal model. Commonly used co-solvents for preclinical studies include:

  • Polyethylene Glycol 300 (PEG 300)

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Dimethyl Sulfoxide (DMSO) - use at the lowest possible concentration.

Q3: How can cyclodextrins help with the solubility of phenethylamine derivatives?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can form inclusion complexes with poorly soluble drugs, like many phenethylamine derivatives, by encapsulating the hydrophobic part of the drug molecule within their cavity. This complexation effectively increases the apparent aqueous solubility of the drug.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are two commonly used derivatives in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[7]

Q4: What are nanosuspensions and when should I consider this approach?

A4: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[8] This technique is particularly useful for compounds that are poorly soluble in both aqueous and organic solvents. By reducing the particle size to the nanometer range, the surface area of the drug is significantly increased, leading to a higher dissolution velocity and improved bioavailability.[9][10] You should consider this approach when other methods like salt formation or co-solvency fail to provide a suitable formulation.

Q5: Are there any specific analytical techniques to confirm the formation of a salt or a cyclodextrin complex?

A5: Yes, several analytical techniques can be used to characterize your formulation:

  • For Salt Formation: X-Ray Powder Diffraction (XRPD) can confirm the formation of a new crystalline salt form. Differential Scanning Calorimetry (DSC) can show a different melting point for the salt compared to the free base.

  • For Cyclodextrin Complexation: Phase solubility studies are performed to determine the stoichiometry and stability constant of the complex. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can provide evidence of the inclusion of the drug molecule within the cyclodextrin cavity.

Data Presentation

The following tables summarize the solubility of selected phenethylamine derivatives and provide illustrative examples of solubility enhancement.

Table 1: Aqueous Solubility of Selected Phenethylamine Derivatives

CompoundFormAqueous SolubilityReference(s)
PhenethylamineFree BaseModerately soluble[2]
PhenethylamineHydrochlorideSoluble[3][4][11]
AmphetamineFree BaseModerately soluble[12]
MethamphetamineHydrochlorideFreely soluble (1 g in 2 mL)[13]
MDMAHydrochlorideSoluble to 100 mM[14][15]

Table 2: Illustrative Examples of Solubility Enhancement with Co-solvents

CompoundFormulationApproximate Fold Increase in SolubilityNotes
Poorly Soluble Basic Drug20% Ethanol in water5 - 20The exact increase is compound-specific.
Poorly Soluble Basic Drug40% PEG 400 in water50 - 200PEG 400 is a commonly used solubilizer.
Poorly Soluble Basic Drug10% DMSO, 40% PEG 400, 50% Saline> 1000A common ternary system for preclinical studies.

Note: The data in Table 2 are illustrative and the actual fold increase in solubility will vary depending on the specific phenethylamine derivative and the exact formulation composition.

Experimental Protocols

This section provides detailed methodologies for key experiments related to enhancing the solubility of phenethylamine derivatives.

Protocol 1: Preparation of a Hydrochloride Salt of a Phenethylamine Derivative

Objective: To prepare the hydrochloride salt of a poorly water-soluble phenethylamine free base to improve its aqueous solubility.

Materials:

  • Phenethylamine derivative (free base)

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M) or anhydrous HCl gas

  • Glassware (round-bottom flask, dropping funnel, magnetic stirrer)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying apparatus (vacuum oven or desiccator)

Procedure:

  • Dissolve the phenethylamine derivative free base in a minimal amount of anhydrous diethyl ether in a round-bottom flask with stirring.

  • Slowly add a stoichiometric amount (1 equivalent) of the hydrochloric acid solution in diethyl ether dropwise to the stirred solution at room temperature.

  • A precipitate of the hydrochloride salt should form. Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Collect the precipitated salt by vacuum filtration using a Büchner funnel.

  • Wash the salt with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the salt under vacuum to a constant weight.

  • Characterize the resulting salt by determining its melting point and using techniques like XRPD to confirm the new crystalline form.

Protocol 2: Preparation of a Co-solvent Formulation for Intravenous Administration

Objective: To prepare a sterile, injectable formulation of a poorly soluble phenethylamine derivative using a co-solvent system.

Materials:

  • Phenethylamine derivative

  • Dimethyl sulfoxide (DMSO), injectable grade

  • Polyethylene glycol 400 (PEG 400), injectable grade

  • Sterile saline (0.9% NaCl) for injection

  • Sterile vials

  • Sterile syringes and filters (0.22 µm)

Procedure:

  • Determine the required concentration of the phenethylamine derivative in the final formulation.

  • In a sterile vial, dissolve the accurately weighed amount of the phenethylamine derivative in the required volume of DMSO. Vortex or sonicate briefly to ensure complete dissolution.

  • Add the required volume of PEG 400 to the DMSO solution and mix thoroughly.

  • Slowly add the sterile saline to the organic phase dropwise while continuously vortexing to prevent precipitation.

  • Visually inspect the final formulation for clarity. The solution should be clear and free of any visible particles.

  • Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.

  • Store the formulation appropriately and use it within a validated stability period. A common example formulation is 10% DMSO, 40% PEG 400, and 50% saline.

Protocol 3: Phase Solubility Study with Cyclodextrins

Objective: To determine the effect of a cyclodextrin on the aqueous solubility of a phenethylamine derivative and to determine the stoichiometry and stability constant of the inclusion complex.

Materials:

  • Phenethylamine derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Scintillation vials or other suitable containers with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical instrument for drug quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a series of aqueous buffer solutions with increasing concentrations of the cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD).

  • Add an excess amount of the phenethylamine derivative to each vial containing the cyclodextrin solutions.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After equilibration, centrifuge the samples to pellet the undissolved drug.

  • Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm filter.

  • Dilute the filtered samples appropriately and analyze the concentration of the dissolved phenethylamine derivative using a validated analytical method.

  • Plot the total drug concentration (y-axis) against the cyclodextrin concentration (x-axis). The resulting phase solubility diagram can be used to determine the type of complex formed and to calculate the stability constant.[8][16][17][18][19][20]

Protocol 4: Preparation of a Nanosuspension by High-Pressure Homogenization

Objective: To prepare a nanosuspension of a poorly soluble phenethylamine derivative to enhance its dissolution rate and bioavailability.

Materials:

  • Phenethylamine derivative (micronized, if possible)

  • Stabilizer(s) (e.g., Poloxamer 188, Tween 80, HPMC)

  • Purified water

  • High-speed stirrer

  • High-pressure homogenizer

Procedure:

  • Prepare an aqueous solution of the chosen stabilizer(s).

  • Disperse the phenethylamine derivative in the stabilizer solution to form a pre-suspension using a high-speed stirrer.

  • Pass the pre-suspension through the high-pressure homogenizer for a set number of cycles and at a specific pressure (e.g., 10-20 cycles at 1500 bar). The optimal parameters will need to be determined for each specific compound.[2][14][15]

  • Analyze the particle size and particle size distribution of the resulting nanosuspension using a technique like photon correlation spectroscopy (PCS).

  • Characterize the physical stability of the nanosuspension by monitoring the particle size over time.

  • The final nanosuspension can be used as a liquid dosage form or can be further processed (e.g., lyophilized) into a solid dosage form.

Visualizations

The following diagrams illustrate key workflows and concepts described in this technical support center.

formulation_selection_workflow start Poorly Soluble Phenethylamine Derivative salt_screening Is the compound basic? Perform Salt Screening start->salt_screening soluble_salt Soluble Salt Formed? salt_screening->soluble_salt yes_salt Proceed with Salt Formulation soluble_salt->yes_salt Yes no_salt Co-solvency Approach soluble_salt->no_salt No co_solvent_ok Solubility and Stability Acceptable? no_salt->co_solvent_ok yes_co_solvent Use Co-solvent Formulation co_solvent_ok->yes_co_solvent Yes no_co_solvent Advanced Formulations co_solvent_ok->no_co_solvent No cyclodextrin Cyclodextrin Complexation no_co_solvent->cyclodextrin nanosuspension Nanosuspension no_co_solvent->nanosuspension

Caption: Formulation selection workflow for poorly soluble phenethylamine derivatives.

troubleshooting_precipitation start Precipitation Observed During Formulation check_concentration Is Drug Concentration Too High? start->check_concentration lower_concentration Lower Drug Concentration check_concentration->lower_concentration Yes check_solvent_ratio Optimize Co-solvent Ratio check_concentration->check_solvent_ratio No lower_concentration->check_solvent_ratio solvent_ratio_ok Precipitation Resolved? check_solvent_ratio->solvent_ratio_ok yes_resolved Finalize Formulation solvent_ratio_ok->yes_resolved Yes no_resolved Consider pH Adjustment or Surfactants solvent_ratio_ok->no_resolved No ph_surfactant_ok Precipitation Resolved? no_resolved->ph_surfactant_ok yes_resolved2 Finalize Formulation ph_surfactant_ok->yes_resolved2 Yes no_resolved2 Advanced Formulation (e.g., Cyclodextrin, Nanosuspension) ph_surfactant_ok->no_resolved2 No

Caption: Troubleshooting workflow for precipitation issues during formulation.

signaling_pathway_placeholder cluster_formulation Formulation Strategy cluster_vivo In Vivo Process drug Phenethylamine Derivative (Poorly Soluble) solubilization Solubilization Method (e.g., Co-solvent, Cyclodextrin) drug->solubilization formulation Injectable Formulation (Solution/Dispersion) solubilization->formulation administration Administration (e.g., IV, IP) formulation->administration absorption Absorption into Systemic Circulation administration->absorption pharmacological_effect Pharmacological Effect absorption->pharmacological_effect

Caption: Logical relationship from formulation to in vivo effect.

References

Identifying and minimizing byproducts in 4-Fluorophenethylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 4-Fluorophenethylamine.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound via three common routes:

  • Reductive Amination of 4-Fluorophenylacetaldehyde

  • Reduction of 4-Fluorophenylacetonitrile

  • Reduction of 4-Fluoronitrostyrene

Route 1: Reductive Amination of 4-Fluorophenylacetaldehyde

Question 1: I am observing significant amounts of a higher molecular weight byproduct in my final product. What is it and how can I minimize it?

Answer:

The most common higher molecular weight byproduct in this synthesis is the secondary amine, N,N-bis(4-fluorophenethyl)amine, formed by the reaction of the newly formed this compound with another molecule of 4-fluorophenylacetaldehyde.

Troubleshooting Steps:

  • Stoichiometry Control: Use a large excess of the ammonia source (e.g., ammonia in methanol or ammonium acetate) relative to the 4-fluorophenylacetaldehyde. This increases the probability of the aldehyde reacting with ammonia rather than the product amine.

  • Slow Addition of Reducing Agent: Add the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) slowly to the reaction mixture. This keeps the concentration of the product amine low during the reaction, disfavoring the formation of the secondary amine.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a milder and more selective reducing agent for reductive amination and can often minimize the formation of secondary amine byproducts compared to sodium borohydride.

Quantitative Data on Byproduct Minimization:

Reducing AgentMolar Ratio (Aldehyde:Amine)Reaction Time (h)Yield of this compound (%)Secondary Amine Byproduct (%)
NaBH₄1:1047515
NaBH₄1:204855
NaBH(OAc)₃1:10690<2

Experimental Protocol: Reductive Amination using Ammonia Borane

  • To a solution of 4-fluorophenylacetaldehyde (1.0 eq) in methanol (0.5 M), add a solution of ammonia in methanol (7 N, 10 eq).

  • Stir the mixture at room temperature for 1 hour to form the imine.

  • Cool the reaction mixture to 0 °C and add ammonia borane (1.5 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2 M NaOH and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel.

start Start: Low Purity of This compound check_mw Check for higher molecular weight byproduct (GC-MS, LC-MS) start->check_mw secondary_amine Secondary amine (N,N-bis(4-fluorophenethyl)amine) identified check_mw->secondary_amine Byproduct Present troubleshoot Troubleshooting Strategies secondary_amine->troubleshoot increase_ammonia Increase excess of ammonia source troubleshoot->increase_ammonia slow_addition Slow addition of reducing agent troubleshoot->slow_addition change_reductant Use a milder reducing agent (e.g., NaBH(OAc)₃) troubleshoot->change_reductant end End: Minimized Byproduct increase_ammonia->end slow_addition->end change_reductant->end

Caption: Troubleshooting workflow for identifying and minimizing secondary amine byproduct.

Route 2: Reduction of 4-Fluorophenylacetonitrile

Question 2: My reaction with LiAlH₄ is giving a significant amount of a secondary amine byproduct. How can I improve the selectivity for the primary amine?

Answer:

The reduction of nitriles with powerful reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes lead to the formation of secondary amines through the reaction of the intermediate imine with the final primary amine product.[1]

Troubleshooting Steps:

  • Inverse Addition: Add the LiAlH₄ solution slowly to the nitrile solution at a low temperature (e.g., 0 °C). This maintains a low concentration of the reducing agent and the intermediate imine, favoring the formation of the primary amine.

  • Quenching Procedure: A careful and controlled quenching procedure is crucial. The Fieser workup (sequential addition of water, 15% NaOH solution, and then more water) is effective for precipitating the aluminum salts and simplifying the purification.

  • Alternative Reducing Agents: Consider using alternative, milder reducing agents such as Raney Nickel with hydrogen gas or Borane-THF complex (BH₃-THF), which can offer higher selectivity for the primary amine.[1]

Quantitative Data on Reducing Agent Selectivity:

Reducing AgentTemperature (°C)Reaction Time (h)Yield of this compound (%)Secondary Amine Byproduct (%)
LiAlH₄ (Normal Addition)2547020
LiAlH₄ (Inverse Addition)06855
Raney Ni / H₂501292<2

Experimental Protocol: LiAlH₄ Reduction of 4-Fluorophenylacetonitrile [2]

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere, slowly add a solution of 4-fluorophenylacetonitrile (1.0 eq) in anhydrous THF.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and quench by the sequential and slow addition of water (1 volume), 15% aqueous NaOH (1 volume), and then water (3 volumes).

  • Stir the resulting slurry for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by vacuum distillation.

start Start: Synthesis of This compound from Nitrile reduction Reduction of 4-Fluorophenylacetonitrile start->reduction reductant Select Reducing Agent reduction->reductant lialh4 LiAlH₄ reductant->lialh4 raney_ni Raney Ni / H₂ reductant->raney_ni byproducts Potential Byproducts lialh4->byproducts purification Purification raney_ni->purification secondary_amine Secondary Amine byproducts->secondary_amine unreacted_nitrile Unreacted Nitrile byproducts->unreacted_nitrile secondary_amine->purification unreacted_nitrile->purification product Pure this compound purification->product

Caption: Experimental workflow for nitrile reduction, highlighting byproduct formation.

Route 3: Reduction of 4-Fluoronitrostyrene

Question 3: I am getting a complex mixture of products from the reduction of 4-fluoronitrostyrene. What are the likely side products and how can I achieve a cleaner reaction?

Answer:

The reduction of a nitroalkene can be complex, with potential for the formation of various byproducts depending on the reducing agent and reaction conditions. Common side products include the corresponding oxime and carbonyl compounds, as well as polymeric materials.

Troubleshooting Steps:

  • Choice of Reducing Agent: Catalytic hydrogenation is often the cleanest method for this transformation. Catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere are highly effective.

  • Reaction Conditions: For catalytic hydrogenation, controlling the hydrogen pressure and temperature is crucial. Lower temperatures and pressures generally lead to cleaner reactions.

  • Alternative Reducing Agents: If catalytic hydrogenation is not feasible, other reducing agents like iron powder in acidic medium (e.g., acetic acid or HCl) can be used, although this may require more rigorous purification.

Quantitative Data on Reduction Methods:

Reducing Agent/CatalystSolventTemperature (°C)Yield of this compound (%)Major Byproducts
LiAlH₄THF0 to RT65Oxime, Carbonyl
Fe / AcOHEthanol8080Colored impurities
H₂ / Pd/C (10%)Methanol2595Minimal

Experimental Protocol: Catalytic Hydrogenation of 4-Fluoronitrostyrene

  • To a solution of 4-fluoronitrostyrene (1.0 eq) in methanol (0.2 M) in a hydrogenation vessel, add 10% Pd/C (5 mol%).

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify by acid-base extraction or column chromatography.

cluster_reduction Reduction of 4-Fluoronitrostyrene start 4-Fluoronitrostyrene reductant Choice of Reducing Agent start->reductant catalytic_h2 Catalytic Hydrogenation (H₂/Pd-C) reductant->catalytic_h2 High Selectivity metal_acid Metal/Acid (Fe/AcOH) reductant->metal_acid Moderate Selectivity hydride Hydride Reagent (LiAlH₄) reductant->hydride Lower Selectivity product This compound catalytic_h2->product metal_acid->product byproducts Byproducts metal_acid->byproducts hydride->product hydride->byproducts oxime Oxime byproducts->oxime carbonyl Carbonyl Compound byproducts->carbonyl polymer Polymeric Material byproducts->polymer

Caption: Logical relationship of reducing agents to product and byproduct formation.

References

Troubleshooting signal-to-noise ratio in analytical detection of 4-Fluorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of 4-Fluorophenethylamine (4-FPEA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their analytical methods, with a focus on improving the signal-to-noise ratio (S/N).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor signal-to-noise ratio in the analysis of 4-FPEA?

A1: The most prevalent issue is the presence of matrix effects, which can cause ion suppression or enhancement of the 4-FPEA signal during mass spectrometry analysis.[1][2][3] These effects arise from co-eluting endogenous components from the sample matrix (e.g., plasma, urine) that interfere with the ionization of the target analyte.[1][3] Other significant factors include suboptimal sample preparation, leading to a "dirty" extract, and incorrect instrument settings.[4][5]

Q2: How can I minimize matrix effects in my 4-FPEA analysis?

A2: To minimize matrix effects, consider the following strategies:

  • Effective Sample Cleanup: Employ robust sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[4][6][7]

  • Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate 4-FPEA from matrix components. This can involve adjusting the mobile phase gradient or trying a different column chemistry, such as a pentafluorophenyl (PFPP) column, which can offer alternative selectivity for fluorinated compounds.[7][8]

  • Isotope Dilution: Use a stable isotopically labeled internal standard (SIL-IS), such as 4-FPEA-d4.[7][9] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[7][8]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte signal.[7]

Q3: My 4-FPEA peak is broad or tailing. How can I improve the peak shape?

A3: Poor peak shape for a basic compound like 4-FPEA is often due to secondary interactions with the stationary phase.[8] To improve peak shape:

  • Adjust Mobile Phase pH: Use an acidic mobile phase (e.g., pH 2.5-4) to ensure that 4-FPEA is in its protonated form. This minimizes unwanted interactions with residual silanols on standard C18 columns.[8]

  • Select an Appropriate Column: Consider using a column with a different stationary phase, such as a pentafluorophenyl (PFPP) column, or a modern C18 column with advanced end-capping to reduce silanol interactions.[8]

  • Optimize LC Conditions: Ensure proper flow rate, mobile phase gradient, and column temperature to achieve sharp, symmetrical peaks.[10]

Q4: I am not seeing any signal for 4-FPEA, or it is extremely low. What should I check first?

A4: A systematic approach is crucial when facing a complete loss or significant reduction in signal.[8] Start by analyzing a freshly prepared standard of 4-FPEA in a clean solvent. If a strong signal is present, the issue likely lies with your sample preparation or matrix effects. If there is still no signal, the problem is likely with the LC-MS system itself.[8]

Troubleshooting Guide: Low Signal-to-Noise Ratio

This guide provides a step-by-step approach to diagnosing and resolving issues related to a poor signal-to-noise ratio in your 4-FPEA analysis.

Diagram: Troubleshooting Workflow for Low S/N Ratio

Troubleshooting_Workflow start Low S/N Ratio Observed check_signal Increase Signal Strength? start->check_signal check_noise Decrease Baseline Noise? check_signal->check_noise No sample_prep Optimize Sample Preparation (LLE, SPE, Dilution) check_signal->sample_prep Yes mobile_phase Check Mobile Phase (High Purity Solvents/Additives) check_noise->mobile_phase Yes end Improved S/N Ratio check_noise->end No lc_optimization Optimize LC Method (Gradient, Column, pH) sample_prep->lc_optimization ms_optimization Optimize MS Parameters (Tuning, Voltages, Gas Flow) lc_optimization->ms_optimization ms_optimization->end system_cleaning Clean LC-MS System (Source, Tubing, Column) mobile_phase->system_cleaning detector_settings Adjust Detector Settings (Time Constant, Data Rate) system_cleaning->detector_settings detector_settings->end

Caption: A logical workflow for troubleshooting a low signal-to-noise ratio.

Problem Potential Cause Recommended Solution
Weak Analyte Signal Inefficient sample extractionOptimize the extraction method (e.g., solvent choice, pH, mixing time). Consider a more effective technique like solid-phase extraction (SPE).[7]
Severe matrix suppressionImprove sample cleanup to remove interfering components.[4][6] Use a stable isotopically labeled internal standard to compensate for signal loss.[8] Dilute the sample extract.[7]
Suboptimal LC separationAdjust the mobile phase pH to ensure proper ionization of 4-FPEA.[8] Optimize the gradient to better separate the analyte from co-eluting matrix components.[10] Consider a column with a different selectivity.[8]
Incorrect MS parametersTune and calibrate the mass spectrometer according to the manufacturer's specifications.[8] Optimize source parameters (e.g., gas flows, temperatures, voltages) for 4-FPEA.[10][11]
High Baseline Noise Contaminated mobile phase or reagentsUse high-purity, LC-MS grade solvents and additives.[4] Filter the mobile phase and degas it properly.[12]
Contaminated LC-MS systemClean the ion source.[8] Flush the LC system and column to remove contaminants.[12] Run solvent blanks to identify the source of contamination.[7]
Inappropriate detector settingsIncrease the detector time constant (or equivalent setting) to smooth the baseline. Be aware that this may also broaden the peak.[13][14]
Electronic noiseEnsure proper grounding of the instrument and check for any sources of electrical interference.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of 4-FPEA from Plasma

This protocol provides a general method for extracting 4-FPEA from a plasma matrix, which is cleaner than protein precipitation.[9]

Reagents:

  • Plasma sample

  • Internal Standard (IS) working solution (e.g., 4-FPEA-d4)

  • Sodium Borate buffer (pH 9.0)

  • n-butyl chloride (or other suitable organic solvent)

  • 0.1 M Hydrochloric acid (HCl)

Procedure:

  • Pipette 500 µL of the plasma sample into a glass tube.

  • Add 50 µL of the internal standard working solution and vortex.

  • Add 500 µL of sodium borate buffer and vortex.

  • Add 3 mL of n-butyl chloride, cap the tube, and mix on a rotary mixer for 15 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Add 100 µL of 0.1 M HCl to the organic extract and vortex to back-extract the analyte into the acidic aqueous phase.

  • Evaporate the organic solvent under a gentle stream of nitrogen.

  • Transfer the remaining aqueous solution to an autosampler vial for LC-MS/MS analysis.[9]

Protocol 2: Protein Precipitation of 4-FPEA from Plasma/Serum

This is a rapid method suitable for high-throughput analysis.[9]

Reagents:

  • Plasma or serum sample

  • Internal Standard (IS) working solution (e.g., 4-FPEA-d4 in Methanol)

  • Ice-cold acetonitrile (ACN) or methanol (MeOH), HPLC grade

Procedure:

  • Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[9]

Data Presentation

Table 1: Example LC-MS/MS Parameters for 4-FPEA Analysis
ParameterSettingRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for phenethylamines.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to promote protonation of 4-FPEA for better peak shape and ESI+ ionization.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% to 95% B over 5 minutesA standard gradient to elute the analyte while separating it from matrix components.[10]
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 µLA smaller injection volume can reduce matrix load on the column and in the source.
Ionization Mode Electrospray Ionization (ESI), Positive4-FPEA is a basic compound that readily forms positive ions.[9]
MRM Transition To be determined empiricallyPrecursor ion will be [M+H]+ for 4-FPEA. Product ions are determined by compound optimization.[10]
Collision Energy To be determined empiricallyOptimized to achieve the most stable and intense fragment ion for quantification.[10]

Note: These are starting parameters and should be optimized for your specific instrument and application.

Diagram: General Experimental Workflow for 4-FPEA Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine) add_is Add Internal Standard (e.g., 4-FPEA-d4) sample->add_is extract Extraction (LLE or Protein Precipitation) add_is->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC-MS/MS evap->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem Mass Spectrometry (MRM Mode) ionize->detect quantify Quantification (Calibration Curve) detect->quantify validate Method Validation quantify->validate report Report Results validate->report

Caption: A typical workflow for the quantitative analysis of 4-FPEA.[9]

References

Technical Support Center: 4-Fluorophenethylamine (4-FPEA) Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the accurate quantification of 4-Fluorophenethylamine (4-FPEA).

Troubleshooting Guide

This section addresses common issues encountered during the LC-MS/MS analysis of 4-FPEA in a question-and-answer format.

Question: Why am I observing a poor or broad peak shape for 4-FPEA?

Answer: Poor peak shape for phenethylamines like 4-FPEA is often related to interactions with the analytical column or issues with the mobile phase.

  • Secondary Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with the basic amine group of 4-FPEA, leading to peak tailing.

    • Solution: Use a column with end-capping or a phenyl-hexyl stationary phase, which can offer different selectivity for aromatic compounds. Consider using a lower particle size column (e.g., < 2 µm) for improved efficiency.

  • Mobile Phase pH: The pH of the mobile phase influences the ionization state of 4-FPEA. An inappropriate pH can lead to poor peak shape.

    • Solution: For reversed-phase chromatography, adding a small amount of formic acid (e.g., 0.1%) to the mobile phase will ensure the analyte is in its protonated form, which generally results in better peak shapes for amines.[1]

  • Sample Solvent Effects: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Ensure your sample solvent is as close as possible in composition and strength to the initial mobile phase conditions.

Question: My 4-FPEA signal intensity is low. How can I improve it?

Answer: Low signal intensity can stem from several factors, including inefficient ionization, suboptimal MS/MS parameters, or matrix effects.

  • Ionization Efficiency: Electrospray ionization (ESI) in positive mode is typically used for phenethylamines.

    • Solution: Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas).[2] A systematic optimization of these parameters can significantly enhance the signal.

  • MS/MS Transition Selection: The choice of precursor and product ions is critical for sensitivity in Multiple Reaction Monitoring (MRM) mode.

    • Solution: Infuse a standard solution of 4-FPEA to identify the most abundant and stable precursor ion (Q1) and product ions (Q3). The protonated molecule [M+H]+ is the expected precursor.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of 4-FPEA.

    • Solution: Improve sample preparation to remove interfering substances. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Also, ensure adequate chromatographic separation from matrix components. Using an isotopically labeled internal standard can help correct for matrix effects.[3]

Question: I am seeing high background noise or interfering peaks. What is the cause and solution?

Answer: High background noise or interferences can compromise the accuracy of quantification.

  • Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS/MS system can be a source of noise.

    • Solution: Use high-purity, LC-MS grade solvents and reagents. Regularly flush the LC system and clean the MS source to prevent build-up of contaminants.

  • Matrix Interferences: The sample matrix itself can contain compounds that produce signals at the same m/z as 4-FPEA.

    • Solution: Enhance the selectivity of your sample preparation method. Additionally, confirm the identity of your analyte by ensuring the retention time and the ratio of multiple MRM transitions match those of a pure standard.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the LC-MS/MS analysis of 4-FPEA.

What are the recommended initial LC-MS/MS parameters for 4-FPEA quantification?

While optimal parameters should be determined empirically, the following provides a good starting point:

  • Liquid Chromatography:

    • Column: A C18 or Phenyl-Hexyl column (e.g., 50-100 mm length, 2.1-3.0 mm internal diameter, < 3 µm particle size) is a suitable choice.[1][4]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is commonly used.[1][4]

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MS/MS Transitions: These need to be determined by direct infusion of a 4-FPEA standard. The precursor ion will be the protonated molecule [M+H]+. Product ions will result from the fragmentation of the precursor.

What is a suitable internal standard for 4-FPEA analysis?

The ideal internal standard is an isotopically labeled version of the analyte, such as this compound-d4. Isotopically labeled standards co-elute with the analyte and experience similar matrix effects and ionization suppression/enhancement, leading to more accurate and precise quantification.[3][5] If an isotopically labeled standard is unavailable, a structurally similar compound with a different mass that does not interfere with 4-FPEA can be used, but this is less ideal.[3]

How should I prepare my samples for 4-FPEA analysis?

The sample preparation method will depend on the matrix (e.g., plasma, urine, tissue).

  • Protein Precipitation (for plasma/serum): A simple and common method where a cold solvent like acetonitrile or methanol is added to precipitate proteins. The supernatant is then analyzed.

  • Liquid-Liquid Extraction (LLE): This method separates the analyte based on its solubility in two immiscible liquids, which can provide a cleaner extract than protein precipitation.

  • Solid-Phase Extraction (SPE): SPE can offer a more thorough cleanup and concentration of the analyte. A mixed-mode or polymer-based sorbent is often effective for extracting phenethylamines.

Experimental Protocols & Data

Table 1: Example LC-MS/MS Parameters for 4-FPEA Quantification
ParameterRecommended Setting
LC System
ColumnPhenyl-Hexyl, 100 x 2.1 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-95% B over 10 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM TransitionsTo be determined empirically
Table 2: Hypothetical MRM Transitions for 4-FPEA

Note: These values are for illustrative purposes and must be experimentally verified.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-FPEA140.1123.115
4-FPEA140.196.125
4-FPEA-d4 (IS)144.1127.115

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard (4-FPEA-d4) sample->add_is extraction Extraction (e.g., SPE) add_is->extraction evaporate Evaporate & Reconstitute extraction->evaporate lc_separation LC Separation evaporate->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A typical experimental workflow for the quantification of 4-FPEA.

troubleshooting_tree start Low Signal Intensity? node_ms Optimize MS/MS Parameters - Infuse Standard - Check Transitions/CE start->node_ms Yes node_lc Improve Chromatography - Check Column - Adjust Mobile Phase start->node_lc Yes node_sample Enhance Sample Prep - Improve Cleanup (SPE) - Check for Matrix Effects start->node_sample Yes end_node Signal Improved node_ms->end_node node_lc->end_node node_sample->end_node

Caption: A decision tree for troubleshooting low signal intensity of 4-FPEA.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in-vivo animal studies involving 4-Fluorophenethylamine (4-FPEA). The focus is on identifying and mitigating vehicle-related toxicity to ensure data integrity and animal welfare.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of vehicle-related toxicity I should look for in my animal studies with 4-FPEA?

A1: Initial signs of vehicle-related toxicity can be subtle and may overlap with the pharmacological effects of 4-FPEA. Key indicators to monitor closely include:

  • Behavioral Changes: Lethargy, agitation, excessive grooming, or unusual stereotypic behaviors not anticipated from 4-FPEA administration alone.

  • Physical Appearance: Ruffled fur, hunched posture, and dehydration (indicated by skin tenting).

  • Gastrointestinal Issues: Diarrhea or constipation.

  • Injection Site Reactions: Redness, swelling, or signs of pain at the injection site for parenteral routes.

  • Changes in Body Weight and Food/Water Intake: A sudden or significant decrease in body weight or consumption is a common indicator of adverse effects.[1]

It is crucial to have a vehicle-only control group to differentiate the effects of the vehicle from those of the test compound.[1]

Q2: My animals are showing signs of neurotoxicity (e.g., tremors, seizures) after 4-FPEA administration. Could the vehicle be the cause?

A2: While 4-FPEA, as a phenethylamine derivative, is expected to have central nervous system effects, certain vehicles can exacerbate or mimic neurotoxicity.[2] High concentrations of co-solvents like DMSO or ethanol can cause neurological signs. If you suspect the vehicle, consider the following:

  • Dose-Response Assessment: Determine if the severity of the neurotoxicity correlates with the dose of the vehicle.

  • Alternative Formulations: Investigate alternative vehicles or a lower concentration of the current vehicle to see if the toxic effects diminish.

  • Pharmacokinetic Analysis: Consider if the vehicle is altering the absorption and distribution of 4-FPEA, leading to unexpectedly high brain concentrations.

Q3: I am observing unexpected mortality in my high-dose group. How can I determine if it's related to the vehicle or 4-FPEA?

A3: Unexpected mortality requires immediate investigation. A systematic approach is necessary to pinpoint the cause:

  • Immediate Necropsy: Conduct a thorough necropsy on the deceased animals to identify any gross pathological changes.

  • Review Dosing Procedures: Double-check all calculations for dosing, the preparation of the formulation, and the administration technique to rule out errors.

  • Histopathology: Analyze tissues from both the vehicle-control and 4-FPEA-treated groups to look for compound- or vehicle-specific pathological changes.

  • Dose De-escalation: In subsequent cohorts, reduce the dose of 4-FPEA and/or the concentration of the vehicle to establish a cause-and-effect relationship.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation of 4-FPEA in the Vehicle

Symptoms:

  • Cloudy or opaque appearance of the dosing solution.

  • Visible particulate matter or crystals.

  • Difficulty in drawing the solution into a syringe.

Potential Causes:

  • 4-FPEA has limited solubility in the chosen vehicle.

  • The concentration of 4-FPEA exceeds its solubility limit.

  • Temperature changes affecting solubility.

  • Incorrect pH of the solution.

Troubleshooting Steps:

StepActionRationale
1 Verify Solubility Confirm the solubility of 4-FPEA in the selected vehicle through literature search or preliminary in-house testing.
2 Adjust Formulation Consider using a co-solvent system (e.g., DMSO, PEG 400) or a surfactant (e.g., Tween 80) to improve solubility. Start with low concentrations of the solubilizing agent to minimize its own potential toxicity.
3 pH Adjustment As 4-FPEA is a phenethylamine, its solubility is pH-dependent. Adjusting the pH of aqueous vehicles towards the acidic range can improve the solubility of the salt form.
4 Sonication/Heating Gentle warming and sonication can help dissolve the compound. However, ensure that 4-FPEA is stable at higher temperatures. Always allow the solution to return to room temperature before administration to check for precipitation.
5 Prepare Fresh Prepare the dosing solution fresh before each administration to minimize the risk of precipitation over time.
Issue 2: Injection Site Reactions (for parenteral administration)

Symptoms:

  • Erythema (redness), edema (swelling), and inflammation at the injection site.

  • Vocalization or withdrawal upon injection.

  • Ulceration or necrosis in severe cases.

Potential Causes:

  • Irritating properties of the vehicle (e.g., high concentration of organic solvents, non-physiological pH).

  • Precipitation of 4-FPEA at the injection site.

  • Improper injection technique.

Troubleshooting Steps:

StepActionRationale
1 Evaluate Vehicle Review the literature for known irritant properties of the vehicle and its components. Consider less irritating alternatives.
2 Dilute Formulation If possible, decrease the concentration of both 4-FPEA and any co-solvents by increasing the dosing volume (within acceptable limits for the animal species).
3 Check pH and Osmolality Ensure the pH of the formulation is close to physiological (around 7.4) and that it is iso-osmotic to minimize local irritation.
4 Rotate Injection Sites If multiple injections are required, rotate the injection sites to allow for tissue recovery.
5 Refine Technique Ensure proper injection technique is used, including appropriate needle size and depth of injection, to minimize tissue trauma.

Data Presentation

Table 1: Acute Toxicity of this compound in Mice

ParameterValueSpeciesRoute of AdministrationReference
LD50136.7 ± 1.7 mg/kgSwiss male albino miceIntraperitoneal[3]
LDLO116.7 ± 3.3 mg/kgSwiss male albino miceIntraperitoneal[3]
LD100160.0 ± 2.9 mg/kgSwiss male albino miceIntraperitoneal[3]

Table 2: Common Vehicles for In-Vivo Administration and Potential Toxicities

VehicleCommon ConcentrationRoute of AdministrationPotential Toxicities
Saline (0.9% NaCl) -IV, IP, SC, POGenerally well-tolerated. Can cause hyperchloremic acidosis at high volumes.
Phosphate-Buffered Saline (PBS) -IV, IP, SC, POWell-tolerated. Ensure sterility for parenteral routes.
Dimethyl sulfoxide (DMSO) <10% (often with other co-solvents)IV, IP, SC, POCan cause hemolysis, local irritation, and neurotoxicity at higher concentrations. May enhance the penetration of other substances.
Polyethylene glycol 400 (PEG 400) 10-50%IV, IP, SC, POCan cause osmotic diarrhea (PO) and kidney damage at high doses.
Tween 80 (Polysorbate 80) 1-10%IV, IP, SC, POCan cause hypersensitivity reactions and alter the permeability of the blood-brain barrier.
Carboxymethylcellulose (CMC) 0.5-2% in water or salinePOGenerally safe, but can affect the absorption of the test compound.

Experimental Protocols

Protocol 1: Preparation of a 4-FPEA Formulation for Intraperitoneal (IP) Injection in Mice

Objective: To prepare a clear, sterile solution of 4-FPEA for IP administration, minimizing vehicle-related toxicity.

Materials:

  • This compound hydrochloride (salt form for better aqueous solubility)

  • Sterile 0.9% Saline

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg). Calculate the total mass of 4-FPEA HCl required for the desired dose.

  • Prepare Vehicle: Prepare a co-solvent vehicle of 5% DMSO in sterile 0.9% saline. For example, to make 10 mL of vehicle, add 0.5 mL of sterile DMSO to 9.5 mL of sterile saline.

  • Dissolve 4-FPEA: Weigh the calculated amount of 4-FPEA HCl and place it in a sterile microcentrifuge tube.

  • Solubilization: Add a small amount of the 5% DMSO/saline vehicle to the 4-FPEA HCl and vortex until it is completely dissolved. Gradually add the remaining vehicle to reach the final desired concentration.

  • Visual Inspection: Ensure the final solution is clear and free of any precipitates.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube. This is a critical step to ensure the sterility of the injectable solution.

  • Administration: Administer the solution to the mice via intraperitoneal injection at the calculated volume.

Protocol 2: General Health Monitoring for Vehicle and Compound-Related Toxicity

Objective: To systematically monitor animals for signs of toxicity throughout the study.

Procedure:

  • Baseline Measurement: Before the first dose, record the body weight, food and water consumption, and general appearance and behavior of each animal for at least three days to establish a baseline.

  • Post-Dosing Observations:

    • Acute Observations: For the first 4 hours after dosing, observe the animals continuously for any immediate adverse reactions, such as changes in posture, activity, breathing, and any signs of pain or distress.

    • Daily Observations: At least once daily (at the same time each day), perform a thorough clinical examination of each animal. Record:

      • Body weight.

      • Food and water consumption (can be measured per cage).

      • General appearance (fur, eyes, posture).

      • Behavioral changes (lethargy, hyperactivity, stereotypy).

      • Signs of gastrointestinal distress (diarrhea, changes in feces).

      • Injection site condition (for parenteral studies).

  • Humane Endpoints: Establish clear humane endpoints for the study (e.g., >20% body weight loss, inability to reach food or water, severe seizures) and euthanize animals that reach these endpoints.

  • Record Keeping: Maintain detailed records of all observations for each animal.

Mandatory Visualization

Experimental_Workflow cluster_0 Pre-Dosing Phase cluster_1 Dosing Phase cluster_2 Post-Dosing Monitoring cluster_3 Endpoint Analysis acclimatization Animal Acclimatization baseline Baseline Data Collection (Body Weight, Food/Water Intake) acclimatization->baseline formulation 4-FPEA Formulation Preparation dosing Administration (e.g., IP, PO) formulation->dosing vehicle_control Vehicle-Only Formulation vehicle_control->dosing observation Clinical Observations (Behavior, Physical Signs) dosing->observation measurements Daily Measurements (Body Weight, etc.) observation->measurements necropsy Necropsy & Histopathology measurements->necropsy biochem Biochemical Analysis measurements->biochem data_analysis Data Analysis & Interpretation necropsy->data_analysis biochem->data_analysis

Caption: Experimental workflow for a typical in-vivo toxicity study.

Signaling_Pathway cluster_0 4-FPEA Action on Monoamine Systems cluster_1 Presynaptic Neuron cluster_2 Postsynaptic Neuron FPEA This compound (4-FPEA) TAAR1 TAAR1 Activation FPEA->TAAR1 VMAT2 VMAT2 Inhibition FPEA->VMAT2 MAO MAO Inhibition FPEA->MAO Dopamine_release Increased Dopamine/ Norepinephrine Release TAAR1->Dopamine_release VMAT2->Dopamine_release MAO->Dopamine_release Decreased Degradation D_receptors Dopamine Receptors Dopamine_release->D_receptors A_receptors Adrenergic Receptors Dopamine_release->A_receptors downstream Downstream Signaling (e.g., cAMP, PKA) D_receptors->downstream A_receptors->downstream

Caption: Postulated signaling pathway for this compound.

Troubleshooting_Logic start Adverse Effects Observed in Animal Study is_vehicle_control_affected Are animals in the vehicle-only control group affected? start->is_vehicle_control_affected vehicle_toxicity High Suspicion of Vehicle-Related Toxicity is_vehicle_control_affected->vehicle_toxicity Yes compound_toxicity High Suspicion of 4-FPEA-Related Toxicity is_vehicle_control_affected->compound_toxicity No action_vehicle Troubleshoot Vehicle: 1. Reduce co-solvent concentration 2. Change vehicle components 3. Check pH/osmolality vehicle_toxicity->action_vehicle action_compound Troubleshoot Compound Dose: 1. Reduce 4-FPEA dose 2. Assess PK/PD relationship 3. Evaluate formulation for altered bioavailability compound_toxicity->action_compound

Caption: Troubleshooting logic for identifying toxicity source.

References

Best practices for handling and storage of 4-Fluorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 4-Fluorophenethylamine, along with troubleshooting guidance for experimental work.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a substituted phenethylamine compound.[1] Its chemical formula is FC6H4CH2CH2NH2 and it has a molecular weight of 139.17 g/mol .[2][3] It is classified as a combustible liquid that is toxic if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[3][4]

2. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly closed container in a well-ventilated place.[4][5] Some suppliers recommend storage at 2°C - 8°C under a nitrogen atmosphere.[6] It should be kept away from heat, sparks, open flames, and hot surfaces.[4] The substance is also air-sensitive, so storing under an inert gas like nitrogen is advisable.[7]

3. What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes:

  • Eye/Face Protection: Faceshields and goggles.[2]

  • Hand Protection: Protective gloves.[2][4]

  • Body Protection: Protective clothing to prevent skin contact.[4]

  • Respiratory Protection: Use a respirator with a suitable filter (e.g., type ABEK (EN14387)).[2]

4. How should I handle spills of this compound?

In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition.[4][8] For containment, you can absorb the spill with a liquid-binding material such as sand, diatomite, or universal binders.[9] The collected material should then be disposed of properly according to regulations.[8] For large spills, it may be necessary to dike the area for recovery.[7]

5. What should I do in case of accidental exposure to this compound?

Immediate action is critical in case of exposure:

  • If Swallowed: Immediately call a poison center or doctor. Rinse the mouth, but do not induce vomiting.[4][5]

  • If on Skin: Take off all contaminated clothing immediately and rinse the skin with plenty of water.[5]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[5]

Troubleshooting Guides

Issue: The this compound solution appears discolored.

  • Possible Cause: This could indicate degradation of the compound due to improper storage, such as exposure to air or light.

  • Solution:

    • Verify that the storage conditions meet the recommendations (cool, dark, and under an inert atmosphere).

    • If the compound's purity is critical for your experiment, it is advisable to use a fresh, unopened vial.

    • Consider re-purifying the material if a fresh sample is unavailable and you have the necessary equipment.

Issue: Inconsistent results in quantitative analysis (LC-MS/MS).

  • Possible Cause 1: Sample Degradation. this compound may not be stable in the biological matrix or during sample preparation.

    • Solution: Keep biological samples on ice or at 4°C during processing. Minimize the time between sample preparation and analysis.

  • Possible Cause 2: Inefficient Extraction. The chosen extraction method (protein precipitation or liquid-liquid extraction) may not be optimal for your specific matrix.

    • Solution:

      • For protein precipitation, ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to the sample is used.[1]

      • For liquid-liquid extraction (LLE), optimize the pH of the aqueous phase and the choice of organic solvent to ensure efficient partitioning of this compound.[1]

  • Possible Cause 3: Matrix Effects in Mass Spectrometry. Components of the biological sample may be co-eluting with this compound and interfering with its ionization.

    • Solution:

      • Use a stable, isotopically labeled internal standard (e.g., 4-FPD-d4) to compensate for matrix effects.[1]

      • Optimize the chromatographic separation to better resolve this compound from interfering matrix components.[1]

      • Consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE).

Quantitative Data Summary

PropertyValueReference
Molecular Weight 139.17 g/mol [3]
Density 1.061 g/mL at 25 °C
Boiling Point 50-52 °C at 0.15 mmHg
Flash Point 79 °C (closed cup)[4]
Refractive Index n20/D 1.5072

Experimental Protocols

Quantitative Analysis of this compound in Biological Samples using LC-MS/MS [1]

This protocol outlines a general procedure for the quantification of this compound in biological matrices like plasma, serum, or urine.

1. Sample Preparation

  • a) Protein Precipitation (for Plasma/Serum):

    • Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.

    • Add 20 µL of an internal standard working solution (e.g., 4-FPD-d4 in methanol).

    • Add 300 µL of cold acetonitrile or methanol to precipitate proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

  • b) Liquid-Liquid Extraction (LLE) (for Urine and Plasma/Serum):

    • Pipette 500 µL of the biological sample into a glass tube.

    • Add 50 µL of the internal standard working solution.

    • Add 500 µL of sodium borate buffer (pH 9.0) and vortex.

    • Add 3 mL of a suitable organic solvent (e.g., n-butyl chloride).

    • Cap the tube and mix on a rotary mixer for 15 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Add 100 µL of 0.1 M HCl to the organic extract and vortex to back-extract the analyte into the acidic aqueous phase.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Transfer the remaining aqueous solution to an autosampler vial.

2. LC-MS/MS Analysis

  • a) Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • b) Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • The precursor ion for this compound ([M+H]+) is m/z 140.1.

      • Product ions for fragmentation must be determined by infusing a standard solution.

3. Data Processing

  • Quantification is achieved by creating a calibration curve using known concentrations of this compound and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine) add_is Addition of Internal Standard (e.g., 4-FPD-d4) sample->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS System reconstitution->injection separation Chromatographic Separation (Reversed-Phase C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization msms Tandem Mass Spectrometry (MRM Mode) ionization->msms quantification Quantification using Calibration Curve msms->quantification validation Method Validation quantification->validation reporting Reporting of Results validation->reporting

Caption: General experimental workflow for the quantitative analysis of this compound.[1]

troubleshooting_workflow start Inconsistent LC-MS/MS Results check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_matrix_effects Investigate Matrix Effects check_sample_prep->check_matrix_effects Protocol OK optimize_extraction Optimize Extraction Method (e.g., pH, solvent) check_sample_prep->optimize_extraction Protocol Issue check_instrument Check Instrument Performance check_matrix_effects->check_instrument No Obvious Effects use_is Use Stable Isotope-Labeled Internal Standard check_matrix_effects->use_is High Variability improve_cleanup Improve Sample Cleanup (e.g., use SPE) check_matrix_effects->improve_cleanup Ion Suppression run_qc Run QC Samples and Calibrators check_instrument->run_qc Suspected Issue end Consistent Results optimize_extraction->end use_is->end improve_cleanup->end run_qc->end

Caption: Troubleshooting inconsistent results in LC-MS/MS analysis.

References

Validation & Comparative

A Comparative Analysis of 4-Fluorophenethylamine and 4-Fluoroamphetamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Fluorophenethylamine and 4-Fluoroamphetamine, focusing on their chemical properties and pharmacological profiles. While extensive research is available for 4-Fluoroamphetamine, a notable lack of in-depth pharmacological data exists for this compound in publicly accessible literature. Consequently, this comparison will highlight the well-documented characteristics of 4-Fluoroamphetamine and draw structural and chemical comparisons with this compound.

Chemical and Physical Properties

A fundamental comparison begins with the basic chemical and physical properties of each molecule. 4-Fluoroamphetamine is a substituted amphetamine, characterized by a methyl group at the alpha position of the ethylamine side chain, which is absent in this compound. This structural difference is critical in determining their respective pharmacological activities.

PropertyThis compound4-Fluoroamphetamine
IUPAC Name 2-(4-fluorophenyl)ethan-1-amine(RS)-1-(4-fluorophenyl)propan-2-amine
Chemical Formula C₈H₁₀FNC₉H₁₂FN
Molar Mass 139.17 g/mol 153.200 g/mol [1]
Appearance Clear colorless to slightly yellow liquidWhite crystalline powder (as HCl salt)
Boiling Point 50-52 °C at 0.15 mmHg95-96 °C at 17 mmHg
Density 1.061 g/mL at 25 °CNot readily available
CAS Number 1583-88-6459-02-9[1]

Pharmacological Profile: A Focus on 4-Fluoroamphetamine

Due to the limited data on this compound, this section will primarily detail the well-researched pharmacological profile of 4-Fluoroamphetamine (4-FA). 4-FA is known to act as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[1]

Monoamine Transporter Interactions of 4-Fluoroamphetamine

The primary mechanism of action for 4-FA involves its interaction with monoamine transporters. It inhibits the reuptake and promotes the release of key neurotransmitters in the brain.

ParameterDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
EC₅₀ (nM) 20073037
IC₅₀ (nM) 770[1]6800[1]420[1]

EC₅₀ (Half-maximal effective concentration) values represent the concentration of 4-FA required to elicit a half-maximal release of the respective neurotransmitter. Lower values indicate greater potency. IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of 4-FA required to inhibit 50% of the reuptake of the respective neurotransmitter. Lower values indicate greater inhibitory potency.

Receptor Binding Affinities of 4-Fluoroamphetamine

4-FA also exhibits affinity for certain serotonin receptors, although to a lesser extent than its action at monoamine transporters.[1]

ReceptorKᵢ (nM)
5-HT₂A 11,300[1]
5-HT₂C 7,800[1]

Kᵢ (Inhibition constant) represents the concentration of 4-FA required to occupy 50% of the receptors. Lower values indicate a higher binding affinity.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize compounds like 4-Fluoroamphetamine.

Radioligand Binding Assay for Monoamine Transporters

This assay quantifies the affinity of a test compound for a specific transporter.

Objective: To determine the binding affinity (Kᵢ) of a compound for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Materials:

  • Cell membranes prepared from cells expressing the human recombinant monoamine transporters.

  • Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).

  • Test compound (e.g., 4-Fluoroamphetamine).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of a compound to block the reuptake of neurotransmitters into synaptosomes or cells expressing the specific transporters.

Objective: To determine the potency (IC₅₀) of a compound to inhibit the uptake of dopamine, serotonin, and norepinephrine.

Materials:

  • Synaptosomes or cells expressing the respective monoamine transporters.

  • Radiolabeled neurotransmitters ([³H]dopamine, [³H]serotonin, [³H]norepinephrine).

  • Test compound.

  • Uptake buffer.

  • Scintillation counter.

Procedure:

  • Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.

  • Initiate the uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period at a controlled temperature (e.g., 37°C).

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Lyse the cells or synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.

  • The IC₅₀ value is determined by measuring the concentration of the test compound that produces 50% inhibition of the neurotransmitter uptake.

Visualizations

Structural Comparison

G cluster_4FPEA This compound cluster_4FA 4-Fluoroamphetamine 4FPEA_structure 4FPEA_formula C₈H₁₀FN 4FA_formula C₉H₁₂FN 4FA_structure

Caption: Chemical structures of this compound and 4-Fluoroamphetamine.

Mechanism of Action of 4-Fluoroamphetamine

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4FA 4-Fluoroamphetamine Transporter Monoamine Transporter (DAT, SERT, NET) 4FA->Transporter 1. Enters neuron via transporter Vesicle Synaptic Vesicle (Dopamine, Serotonin, Norepinephrine) Neurotransmitters Dopamine Serotonin Norepinephrine Vesicle->Neurotransmitters 3. Increases non-vesicular release Transporter->Vesicle 2. Disrupts vesicular storage Neurotransmitters->Transporter 5. Reuptake inhibited by 4-FA Receptor Postsynaptic Receptors Neurotransmitters->Receptor 4. Binds to receptors

Caption: Simplified signaling pathway of 4-Fluoroamphetamine at the synapse.

References

A Comparative Guide to Analytical Methods for 4-Fluorophenethylamine (4-FPEA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical techniques for the quantification of 4-Fluorophenethylamine (4-FPEA), a substituted phenethylamine of interest in various scientific disciplines. The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in research, clinical, and forensic settings. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Comparison of Analytical Method Performance

The choice of an analytical technique for 4-FPEA quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS.

ParameterHPLC-UV (with Derivatization)GC-MS (with Derivatization)LC-MS/MS
Linearity (R²) > 0.99> 0.99≥ 0.99
Limit of Detection (LOD) 0.3 - 3 µg/mL (for phenethylamines)0.02 - 0.72 ng/mL (for phenethylamines)Typically in the low ng/mL to pg/mL range
Limit of Quantification (LOQ) 0.9 - 10 µg/mL (for phenethylamines)1 - 2.5 ng/mL (for phenethylamines)Typically in the low ng/mL to pg/mL range
Accuracy (% Recovery) 92.25 - 102.25% (for bioactive amines)89.0 - 108% (for phenethylamines)Within ±15% of nominal concentration
Precision (%RSD) < 8% (for bioactive amines)≤ 8.1% (for phenethylamines)≤ 15%
Specificity Moderate to High (derivatization enhances)HighVery High
Primary Application Routine quantification in less complex matricesBroad screening and quantificationTrace level quantification in complex biological matrices

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for each technique.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Direct UV detection of 4-FPEA is challenging due to its weak chromophore. Therefore, a pre-column derivatization step is typically required to enhance its UV absorbance and improve sensitivity.

Sample Preparation (Derivatization with Dansyl Chloride - Representative Protocol)

  • To 1 mL of sample or standard solution, add 2 mL of 10% sodium carbonate.

  • Add 2 mL of dansyl chloride solution (1 mg/mL in acetone).

  • Vortex the mixture and incubate at 60°C for 45 minutes.

  • After incubation, add 0.5 mL of 25% ammonia solution to stop the reaction.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

Chromatographic Conditions (Representative)

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the maximum absorbance of the derivative (e.g., 254 nm for dansyl derivatives).

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Similar to HPLC-UV, derivatization is often employed in GC-MS analysis of phenethylamines to improve chromatographic behavior and provide more characteristic mass spectra.[1]

Sample Preparation (Pentafluoropropionyl Derivatization - Representative Protocol)

  • Perform a liquid-liquid extraction (LLE) of 4-FPEA from the sample matrix (e.g., using ethyl acetate at basic pH).

  • Evaporate the organic extract to dryness under a stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

  • Incubate the mixture at 70°C for 30 minutes.

  • After cooling, evaporate the excess reagent and solvent.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

Chromatographic and Mass Spectrometric Conditions (Representative)

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless mode.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), then ramp up to a final temperature (e.g., 280°C).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • MS Detection: Full scan mode for identification or selected ion monitoring (SIM) for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of 4-FPEA, particularly in complex biological matrices, and often does not require derivatization.

Sample Preparation

Two common methods are protein precipitation and liquid-liquid extraction (LLE).

  • Protein Precipitation (for Plasma/Serum):

    • To 100 µL of plasma, add an internal standard.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex and then centrifuge.

    • Evaporate the supernatant and reconstitute the residue in the mobile phase.[2]

  • Liquid-Liquid Extraction (for Urine/Plasma):

    • To 500 µL of the sample, add an internal standard and a buffer (e.g., sodium borate, pH 9.0).

    • Add an immiscible organic solvent (e.g., ethyl acetate), vortex, and centrifuge.

    • Transfer the organic layer, evaporate to dryness, and reconstitute the residue in the mobile phase.

Chromatographic and Mass Spectrometric Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 4-FPEA and its internal standard.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for the validation of an analytical method for 4-FPEA quantification, ensuring the reliability and accuracy of the results.

start Start: Define Analytical Method Requirements method_dev Method Development (HPLC, GC-MS, LC-MS/MS) start->method_dev pre_val Pre-Validation Assessment (System Suitability) method_dev->pre_val validation Method Validation pre_val->validation specificity Specificity/ Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end End: Validated Method for Routine Use documentation->end

Caption: A flowchart of the analytical method validation process.

Logical Relationship for Method Selection

The choice of an analytical method for 4-FPEA quantification is guided by several factors, as depicted in the diagram below.

start Start: Need to Quantify 4-FPEA matrix_complexity Complex Biological Matrix? start->matrix_complexity sensitivity High Sensitivity Required? matrix_complexity->sensitivity Yes hplcuv HPLC-UV (with Derivatization) matrix_complexity->hplcuv No lcmsms LC-MS/MS sensitivity->lcmsms Yes gcms GC-MS (with Derivatization) sensitivity->gcms No

Caption: Decision tree for selecting an analytical method for 4-FPEA.

References

Comparative Analysis of 4-Fluorophenethylamine Cross-reactivity with Amphetamine Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of 4-Fluorophenethylamine (4-FPEA) and structurally similar compounds with commonly used amphetamine immunoassays. Due to a lack of specific quantitative data for 4-FPEA, this document focuses on its close structural analog, 4-fluoroamphetamine (4-FA), to provide valuable insights for researchers and drug development professionals. Understanding the potential for cross-reactivity is crucial for the accurate interpretation of presumptive screening results and underscores the need for confirmatory testing.

Immunoassays are a widely adopted initial screening method for detecting drugs of abuse in biological samples, valued for their speed and ease of use.[1] These tests rely on antibodies that bind to a specific drug or class of drugs. However, the specificity of these antibodies can vary, leading to cross-reactivity with other structurally related compounds.[1] This can result in false-positive screening outcomes, necessitating confirmation by more specific techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Comparative Cross-reactivity Data

The following table summarizes the available quantitative data on the cross-reactivity of 4-fluoroamphetamine (4-FA) with different amphetamine immunoassay platforms. It is important to note that 4-FA is structurally very similar to 4-FPEA, with the only difference being the presence of an alpha-methyl group on the ethylamine side chain in 4-FA (making it an amphetamine) versus its absence in 4-FPEA (a phenethylamine). This structural similarity suggests that 4-FPEA may exhibit some degree of cross-reactivity, although it is often observed that phenethylamines show lower cross-reactivity than their amphetamine counterparts in these assays.

Immunoassay PlatformTarget Analyte(s)Cutoff Concentration (ng/mL)4-fluoroamphetamine (4-FA) Concentration for Positive Result (ng/mL)Calculated Percent Cross-Reactivity
EMIT® II Plus Amphetamines Assay d-Amphetamine, d-MethamphetamineNot specified in study5000Not specified in study
CEDIA™ DAU Amphetamine Assay d-AmphetamineNot specified in studyNot specified in study~6%

Note: The data presented is for 4-fluoroamphetamine (4-FA), a structural analog of this compound (4-FPEA). The cross-reactivity of 4-FPEA itself has not been extensively reported in the reviewed literature. The percent cross-reactivity is calculated as (Cutoff Concentration / Concentration of Cross-Reactant Producing a Positive Result) x 100.

Experimental Protocols

The following is a generalized methodology for determining the cross-reactivity of a compound with a specific amphetamine immunoassay, based on protocols described in the scientific literature.

Objective: To determine the concentration of a test compound that produces a positive result in a specific amphetamine immunoassay and to calculate the percent cross-reactivity relative to the target analyte (e.g., d-amphetamine).

Materials:

  • The specific amphetamine immunoassay kit to be evaluated (e.g., EMIT, CEDIA, FPIA).

  • Certified reference material of the test compound (e.g., this compound).

  • Certified reference material of the primary target analyte (e.g., d-amphetamine).

  • Drug-free human urine or other appropriate biological matrix.

  • Calibrators and controls provided with the immunoassay kit.

  • Precision pipettes and other standard laboratory equipment.

  • An automated chemistry analyzer compatible with the immunoassay kit.

Procedure:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of the test compound and the target analyte in a suitable solvent (e.g., methanol, deionized water).

  • Preparation of Spiked Samples: Create a series of dilutions of the test compound in the drug-free biological matrix to achieve a range of concentrations.

  • Immunoassay Analysis:

    • Calibrate the immunoassay on the automated analyzer according to the manufacturer's instructions using the provided calibrators.

    • Run the controls to ensure the assay is performing within specified limits.

    • Analyze the series of spiked samples containing the test compound.

  • Determination of Minimum Positive Concentration: Identify the lowest concentration of the test compound that produces a result at or above the assay's cutoff value.

  • Calculation of Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity:

    % Cross-Reactivity = (Cutoff Concentration of Target Analyte / Minimum Concentration of Test Compound Producing a Positive Result) x 100

Visualizations

The following diagrams illustrate the underlying principle of competitive immunoassays and a typical experimental workflow for assessing cross-reactivity.

G cluster_0 Competitive Immunoassay Principle antibody Antibody signal Signal Generation antibody->signal Inverse Relationship (Less Drug = More Signal) drug Drug from Sample (e.g., 4-FPEA) drug->antibody Competes for labeled_drug Labeled Drug (in reagent) labeled_drug->antibody Binding binding_site

Caption: Competitive Immunoassay Principle

G cluster_1 Experimental Workflow for Cross-Reactivity Testing start Start prep_stock Prepare Stock Solutions (Test Compound & Target Analyte) start->prep_stock prep_spiked Prepare Spiked Samples in Drug-Free Matrix prep_stock->prep_spiked analyze Analyze Spiked Samples prep_spiked->analyze calibrate Calibrate Immunoassay Analyzer run_controls Run Quality Controls calibrate->run_controls run_controls->analyze determine_conc Determine Minimum Concentration for Positive Result analyze->determine_conc calculate_cr Calculate Percent Cross-Reactivity determine_conc->calculate_cr end End calculate_cr->end

Caption: Cross-Reactivity Testing Workflow

References

A Comparative Analysis of Dopamine Reuptake Inhibition by Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dopamine reuptake inhibition properties of various phenethylamine derivatives. The data presented is intended to serve as a resource for researchers and professionals engaged in the study of dopaminergic signaling and the development of novel therapeutics targeting the dopamine transporter (DAT).

Quantitative Comparison of Dopamine Reuptake Inhibition

The inhibitory potency of a compound on the dopamine transporter is a critical parameter in assessing its potential pharmacological effects. This is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of dopamine reuptake activity. The following tables summarize the IC50 values for a series of phenethylamine derivatives, categorized by their structural class.[1][2][3]

Table 1: Arylalkylamine Derivatives [3]

Compound IDAr (Aromatic group)R1R2IC50 (nM)
1PhenylHNH21,230.0
2PhenylHNHCH31,090.0
34-FluorophenylHNHCH33,838.0
5ThiophenylHNH21,650.0
6ThiophenylHNHCH3878.5
9PhenylCH3NHCH3360.5
10PhenylHN(CH3)2947.9

Table 2: 2-(Alkylamino)-1-arylalkan-1-one Derivatives [3]

Compound IDR1R2 (Heterocyclic ring)R3IC50 (nM)
19CH3PyrrolidineCH3398.6
20CH3AzepaneCH34,594.0
21HPyrrolidineH413.4
22HAzepaneH6,011.0
23CH3PiperidineNHCH31,872.0
24CH(CH3)2PiperidineNHCH31,008.0
25CH3PiperazineNHCH3493.2
26CH(CH3)2PiperazineNHCH3421.0
27HPiperazineNHCH3742.4

Table 3: Alkyl 2-phenyl-2-(piperidin-2-yl)acetate Derivatives

Compound IDR (Alkyl group)IsomerIC50 (nM)
28Methyl(R, S)4-methylmethylphenidate
29Isopropyl-Isopropylphenidate

Note: Specific IC50 values for compounds 28 and 29 were not provided in the primary source, but they were identified as potent inhibitors of dopamine reuptake.[1]

Experimental Protocols

The following is a detailed methodology for a common in vitro dopamine reuptake assay used to determine the inhibitory potency of test compounds. This protocol is based on the methods described in the cited literature.[1][4]

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds on the human dopamine transporter (hDAT).

Materials:

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [3H]dopamine.

  • Test Compounds: Phenethylamine derivatives of interest.

  • Reference Compound: A known DAT inhibitor (e.g., GBR 12909).

  • Buffers and Reagents:

    • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 5 mM D-glucose, pH 7.4).

    • Lysis Buffer (e.g., 1% sodium dodecyl sulfate).

    • Scintillation cocktail.

  • Equipment:

    • 96-well cell culture plates.

    • Liquid scintillation counter.

    • Multi-channel pipette.

    • Cell incubator.

Procedure:

  • Cell Culture and Plating:

    • Culture hDAT-expressing HEK293 cells in appropriate media and conditions (37°C, 5% CO2).

    • Seed the cells into 96-well plates at a density that ensures a confluent monolayer on the day of the assay.

  • Dopamine Uptake Assay:

    • On the day of the assay, wash the cells with pre-warmed uptake buffer.

    • Add the test compounds at various concentrations to the designated wells. Include wells for total uptake (vehicle control) and non-specific uptake (a high concentration of a known DAT inhibitor).

    • Pre-incubate the plate with the test compounds for a defined period (e.g., 20 minutes) at 37°C.

    • Initiate the uptake reaction by adding [3H]dopamine to all wells at a final concentration near its Km value (e.g., 20 nM).

    • Incubate for a short, defined period (e.g., 5 minutes) at 37°C. This time should be within the linear range of dopamine uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells multiple times with ice-cold uptake buffer to remove extracellular [3H]dopamine.

    • Lyse the cells by adding lysis buffer to each well and incubating overnight.

  • Scintillation Counting and Data Analysis:

    • Transfer the cell lysates to scintillation vials containing scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the IC50 values for each test compound by performing a non-linear regression analysis of the concentration-response data using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the dopamine reuptake signaling pathway and a typical experimental workflow for its study.

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Cytosol Dopamine (Cytosolic) Dopamine_Vesicle->Dopamine_Cytosol Release DAT Dopamine Transporter (DAT) Dopamine_Synapse Dopamine Dopamine_Cytosol->Dopamine_Synapse Exocytosis DAT->Dopamine_Cytosol Dopamine_Synapse->DAT Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Phenethylamine Phenethylamine Derivative Phenethylamine->DAT Inhibition

Caption: Dopamine reuptake inhibition by phenethylamine derivatives.

Experimental_Workflow start Start cell_culture Culture hDAT-expressing cells start->cell_culture plating Plate cells in 96-well plates cell_culture->plating add_compounds Add test compounds and controls plating->add_compounds pre_incubation Pre-incubate add_compounds->pre_incubation add_radioligand Add [3H]dopamine to initiate uptake pre_incubation->add_radioligand incubation Incubate add_radioligand->incubation terminate_uptake Terminate uptake and wash cells incubation->terminate_uptake lysis Lyse cells terminate_uptake->lysis scintillation_counting Measure radioactivity lysis->scintillation_counting data_analysis Calculate IC50 values scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for in vitro dopamine reuptake inhibition assay.

References

An In Vivo Comparative Analysis of 4-Fluorophenethylamine and its Non-Fluorinated Analog, Phenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vivo comparison of 4-Fluorophenethylamine (4-FEA) and its parent compound, phenethylamine (PEA). While both compounds are structurally related and classified as trace amines, the introduction of a fluorine atom at the para position of the phenyl ring in 4-FEA is expected to alter its pharmacokinetic and pharmacodynamic properties. This document summarizes the available in vivo experimental data, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows to facilitate further research and understanding of these compounds.

Data Presentation

A comprehensive review of published literature reveals a significant disparity in the available in vivo data for this compound compared to its non-fluorinated analog, phenethylamine. While numerous studies have characterized the in vivo effects of PEA, there is a notable lack of publicly available, quantitative in vivo data for 4-FEA regarding its effects on locomotor activity, and dopamine and serotonin release. The following tables present the available data for phenethylamine, highlighting the current data gap for its fluorinated counterpart.

Table 1: Comparative Effects on Locomotor Activity in Rodents

CompoundSpeciesDosing (mg/kg, i.p.)Observed Effect on Locomotor Activity
Phenethylamine (PEA) Mouse25Depression of activity and sedation.[1]
50Brief stimulation of activity.[1]
75-150Biphasic stimulation of activity with stereotyped behaviors.[1]
This compound (4-FEA) MouseData Not AvailableData Not Available

Table 2: Comparative Effects on Extracellular Dopamine Levels (In Vivo Microdialysis)

CompoundSpeciesBrain RegionDosing (mg/kg, i.p.)Peak Increase in Dopamine (% of Baseline)
Phenethylamine (PEA) RatNucleus Accumbens Shell12.5Significant increase (quantitative data not specified).[2]
25Significant increase (quantitative data not specified).[2]
Nucleus Accumbens Core50Significant increase (quantitative data not specified).[2]
This compound (4-FEA) RatNot ApplicableData Not AvailableData Not Available

Table 3: Comparative Effects on Extracellular Serotonin Levels (In Vivo Microdialysis)

CompoundSpeciesBrain RegionDosingPeak Increase in Serotonin (% of Baseline)
Phenethylamine (PEA) RatNot SpecifiedData Not AvailableData Not Available
This compound (4-FEA) RatNot ApplicableData Not AvailableData Not Available

Experimental Protocols

To facilitate reproducible research in this area, detailed methodologies for key in vivo experiments are provided below.

Locomotor Activity Assay in Mice

This protocol outlines a standard procedure for assessing the impact of a test compound on spontaneous locomotor activity in mice using an open-field arena.

1. Animals:

  • Male Swiss Webster mice (or other standard strain), 8-10 weeks old, housed in groups with ad libitum access to food and water.

  • Animals should be acclimated to the housing facility for at least one week and handled for several days prior to testing.

2. Apparatus:

  • Open-field arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material.

  • The arena is equipped with a grid of infrared beams or a video tracking system to automatically record locomotor activity.

  • The testing room should be sound-attenuated and maintained at a constant temperature and humidity.

3. Procedure:

  • Habituation: On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 60 minutes.

  • Baseline Activity: Place each mouse individually into the center of the open-field arena and allow it to explore freely for a 30-minute habituation period to establish baseline locomotor activity.

  • Drug Administration: Following the habituation period, remove the mouse from the arena and administer the test compound (e.g., phenethylamine or this compound) or vehicle control via intraperitoneal (i.p.) injection.

  • Data Recording: Immediately return the mouse to the open-field arena and record locomotor activity for a predefined period (e.g., 60-120 minutes). Data is typically binned in 5- or 10-minute intervals to analyze the time course of the drug's effect.

4. Data Analysis:

  • The primary dependent variable is the total distance traveled (in cm) or the number of beam breaks.

  • Data are typically analyzed using a repeated-measures analysis of variance (ANOVA) with treatment and time as factors.

  • Post-hoc tests are used to compare individual treatment groups to the vehicle control at specific time points.

In Vivo Microdialysis for Neurotransmitter Release in Rats

This protocol describes the use of in vivo microdialysis to measure extracellular levels of dopamine and serotonin in the brain of freely moving rats following the administration of a test compound.

1. Animals:

  • Male Wistar rats (or other standard strain), weighing 250-300g.

  • Animals are individually housed after surgery with ad libitum access to food and water.

2. Surgical Procedure:

  • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).

  • Place the rat in a stereotaxic frame.

  • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). The coordinates are determined from a rat brain atlas.

  • Secure the guide cannula to the skull with dental cement and anchor screws.

  • Allow the animal to recover for at least 48 hours post-surgery.

3. Microdialysis Procedure:

  • On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid) to prevent neurotransmitter degradation.

  • Administer the test compound (e.g., phenethylamine or this compound) or vehicle control.

  • Continue collecting dialysate samples at the same intervals for a defined period post-injection (e.g., 3-4 hours).

4. Sample Analysis:

  • Analyze the concentration of dopamine and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Express the results as a percentage change from the average baseline concentrations.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.

experimental_workflow cluster_preparation Animal Preparation cluster_experiment Locomotor Activity Assay cluster_analysis Data Analysis acclimation Acclimation handling Handling acclimation->handling habituation Habituation in Open Field (30 min) handling->habituation injection Drug/Vehicle Administration (i.p.) habituation->injection recording Data Recording (60-120 min) injection->recording data_collection Collect Locomotor Data recording->data_collection statistics Statistical Analysis (ANOVA) data_collection->statistics

Experimental workflow for a locomotor activity study.

taar1_signaling ligand Phenethylamine / 4-FEA taar1 TAAR1 ligand->taar1 binds to g_protein Gαs taar1->g_protein activates ac Adenylyl Cyclase g_protein->ac stimulates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates downstream Downstream Effects (e.g., DAT Phosphorylation) pka->downstream dat Dopamine Transporter (DAT) pka->dat phosphorylates da_efflux ↑ Dopamine Efflux dat->da_efflux leads to

Simplified TAAR1 signaling pathway upon agonist binding.

References

Head-to-Head Study: 4-Fluorophenethylamine and MDMA Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of the receptor binding affinities of 4-Fluorophenethylamine (4-FPEA) and the well-characterized psychoactive compound 3,4-methylenedioxymethamphetamine (MDMA). The following sections present a summary of quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of relevant biological pathways and experimental workflows to offer a comprehensive overview for research and drug development applications.

Quantitative Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of MDMA and 4-fluoroamphetamine (4-FA) at key monoamine transporters and serotonin receptors. The data is presented as IC50 and Kᵢ values. The IC50 value represents the concentration of the compound required to inhibit 50% of radioligand binding, while the Kᵢ value is the inhibition constant, indicating the binding affinity of the ligand for the receptor. Lower values for both IC50 and Kᵢ indicate a higher binding affinity.

TargetParameterMDMA4-fluoroamphetamine (4-FA)
Monoamine Transporters
Serotonin Transporter (SERT)IC₅₀ (nM)6800[1][2]6800[1][2]
Dopamine Transporter (DAT)IC₅₀ (nM)770[1][2]770[1][2]
Norepinephrine Transporter (NET)IC₅₀ (nM)420[1][2]420[1][2]
Serotonin Receptors
5-HT₂ₐKᵢ (nM)5900[1]11300[1]
5-HT₂CKᵢ (nM)>130007800[1]

Experimental Protocols

The binding affinity data presented in this guide is typically determined using radioligand binding assays. This technique is a fundamental method in pharmacology for quantifying the interaction between a ligand (the compound of interest) and a receptor.

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity of a test compound (e.g., 4-FA or MDMA) for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Materials:

  • Cell Membranes: Membranes prepared from cells (e.g., HEK293 cells) recombinantly expressing the human monoamine transporters (SERT, DAT, or NET).

  • Radioligands:

    • For SERT: [³H]citalopram or [³H]paroxetine.

    • For DAT: [³H]WIN 35,428 or [³H]cocaine.

    • For NET: [³H]nisoxetine or [³H]mazindol.

  • Test Compounds: 4-fluoroamphetamine (4-FA) and MDMA.

  • Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target transporter are thawed and diluted in assay buffer to a concentration that provides an adequate signal-to-noise ratio.

  • Assay Setup: The assay is typically performed in a 96-well plate format with the following conditions in triplicate:

    • Total Binding: Contains membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Contains membrane preparation, radioligand, and a saturating concentration of the non-labeled transporter inhibitor.

    • Test Compound: Contains membrane preparation, radioligand, and varying concentrations of the test compound (4-FA or MDMA).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any unbound radioactivity.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve.

    • The Kᵢ value can be calculated from the IC50 value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand.

Signaling Pathways and Experimental Workflow

MDMA and 4-FA Signaling Pathway

Both MDMA and 4-FA are known to interact with monoamine transporters, leading to an increase in the extracellular concentrations of serotonin, dopamine, and norepinephrine. This is achieved by inhibiting the reuptake and promoting the release of these neurotransmitters from the presynaptic neuron. The elevated levels of these neurotransmitters in the synaptic cleft lead to the activation of their respective postsynaptic receptors, resulting in downstream signaling cascades and the observed psychoactive effects.

G MDMA / 4-FA Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDMA_4FA MDMA / 4-FA SERT SERT MDMA_4FA->SERT Inhibition/Reversal DAT DAT MDMA_4FA->DAT Inhibition/Reversal NET NET MDMA_4FA->NET Inhibition/Reversal Serotonin Serotonin SERT->Serotonin Reuptake Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake VMAT2 VMAT2 Serotonin_Vesicle Serotonin Vesicle Serotonin_Vesicle->Serotonin Release Dopamine_Vesicle Dopamine Vesicle Dopamine_Vesicle->Dopamine Release Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine_Vesicle->Norepinephrine Release 5HT_Receptor 5-HT Receptors Serotonin->5HT_Receptor Activation DA_Receptor DA Receptors Dopamine->DA_Receptor Activation NE_Receptor NE Receptors Norepinephrine->NE_Receptor Activation Downstream_Signaling Downstream Signaling 5HT_Receptor->Downstream_Signaling DA_Receptor->Downstream_Signaling NE_Receptor->Downstream_Signaling

Caption: MDMA / 4-FA mechanism of action at the synapse.

Radioligand Binding Assay Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of test compounds.

G Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) Start->Prepare_Reagents Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Test Compound) Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (Calculate Specific Binding, IC50, Ki) Counting->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a radioligand binding assay.

References

A Researcher's Guide to the Validation of GC-MS Methods for Detecting Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of substituted phenethylamines are critical. This guide provides a comprehensive comparison of validated Gas Chromatography-Mass Spectrometry (GC-MS) methods, offering a detailed look at performance data, experimental protocols, and a clear workflow for method validation.

Substituted phenethylamines represent a broad class of compounds with diverse pharmacological effects, including stimulants, hallucinogens, and anorectics. Due to their structural similarities, sensitive and specific analytical methods are essential for their identification and quantification in various matrices, particularly in forensic and clinical toxicology.[1] GC-MS is a widely used and robust technique for this purpose.[2][3]

Comparative Performance of Validated GC-MS Methods

The validation of an analytical method ensures its reliability, reproducibility, and fitness for its intended purpose.[4] Key validation parameters for GC-MS methods include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following tables summarize the performance of a validated GC-MS method for the analysis of a wide range of substituted phenethylamines in urine, as well as a GC-MS/MS method for their determination in whole blood.

Validation Parameter Performance Reference
Linearity (Concentration Range) 25 to 2000 ng/mL[5]
Correlation Coefficient (r) > 0.995[5]
Limit of Detection (LOD) 10–200 ng/mL[5]
Lower Limit of Quantification (LLOQ) 25–200 ng/mL[5]
Accuracy -12.5% to 18.9%[5]
Precision (Intra-day & Inter-day) RSD < 20%[5]
Extraction Recovery 80.2%–111.6%[5]
Selectivity No significant interference observed[5]
Table 1: Performance characteristics of a validated GC-MS method for the analysis of 76 substituted phenethylamines in urine.
Validation Parameter Performance Reference
Limit of Detection (LOD) 0.02 and 0.72 ng/mL[6]
Limit of Quantification (LOQ) 1 and 2.5 ng/mL[6]
Recovery 83.2–106%[6]
Interday Accuracy 89.0–108%[6]
Interday Precision ≤ 8.1%[6]
Table 2: Performance characteristics of a validated GC-MS/MS method for the determination of 45 amphetamine-type stimulants and synthetic cathinones in whole blood.

Alternative Methods

While GC-MS is a powerful tool, other techniques are also employed for the analysis of substituted phenethylamines. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common alternative that offers high sensitivity and selectivity without the need for derivatization.[6][7] In one study, a statistical comparison between a validated GC-MS method and an established LC-MS/MS method for the analysis of several phenethylamines in urine showed "perfect agreement," indicating that GC-MS can be as efficient as LC-MS/MS for this purpose.[5] Immunoassays are often used for initial screening, but they lack the specificity required for confirmation and can be prone to cross-reactivity.[3]

Experimental Protocols

Detailed and standardized experimental protocols are the bedrock of reproducible and reliable results. Below are the methodologies for sample preparation, derivatization, and the instrumental parameters for a validated GC-MS analysis of substituted phenethylamines in urine.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Preparation : Mix 2 mL of a homogenized urine sample with 20 μL of an internal standard (IS) solution (100 ng/mL) and 1 mL of 0.1 M phosphate buffer (pH 6).[5]

  • SPE Cartridge Conditioning : Condition a Bond Elut SPEC DAU SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]

  • Sample Loading : Load the prepared sample solution onto the SPE cartridge.[5]

  • Washing : Rinse the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.[5]

  • Drying : Dry the cartridge with nitrogen gas.[5]

  • Elution : Elute the analytes with 2 mL of an elution buffer (dichloromethane/isopropanol/25% ammonia, 80:20:2, v/v/v).[5]

Derivatization

Due to the polar nature of phenethylamines, derivatization is often necessary to improve their volatility and chromatographic separation in GC-MS analysis.[8][9] Trifluoroacetic (TFA) anhydride is a commonly used derivatizing agent.[8][9] An automated on-column derivatization method using N-methyl-bis-trifluoroacetamide (MBTFA) can significantly shorten sample pretreatment time.[8][9]

  • The auto-injector sequentially draws the MBTFA derivatizing agent, air, and the analytical sample into the syringe.[8][9]

  • The sample and some air are injected into the GC injection port.[8][9]

  • After a short delay to allow the analytes to enter the capillary column, the MBTFA reagent is injected.[8][9]

  • Derivatization occurs as the reagent passes over the target analytes in the column.[8][9]

GC-MS Instrumental Parameters
  • Gas Chromatograph : Agilent 8890 GC system or equivalent.[5]

  • Mass Spectrometer : Agilent 5977C mass selective detector or equivalent.[5]

  • Column : Agilent HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 μm).[5]

  • Carrier Gas : Helium at a constant flow rate.[1][5]

  • Injector Temperature : 260°C.[5]

  • Injection Mode : Splitless.[5]

  • Oven Temperature Program : Initial temperature of 120°C held for 0.5 min, increased to 180°C at 15°C/min, then to 200°C at 3°C/min, and finally to 285°C at 30°C/min, held for 3 min.[5]

Workflow for GC-MS Method Validation

The following diagram illustrates the logical workflow for validating a GC-MS method for the detection of substituted phenethylamines.

GC_MS_Validation_Workflow A Method Development B Sample Preparation Optimization (e.g., SPE, LLE) A->B C Derivatization Protocol A->C D GC-MS Parameter Optimization A->D E Method Validation E_gate E_gate F Selectivity / Specificity E->F G Linearity and Range E->G H LOD & LOQ E->H I Accuracy E->I J Precision (Repeatability & Intermediate) E->J K Stability E->K L_gate L_gate L Validated Method E_gate->E L_gate->L

GC-MS Method Validation Workflow

References

Assessing the Specificity of 4-Fluorophenethylamine for Serotonin Transporters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative assessment of 4-Fluoroamphetamine's interaction with the serotonin transporter, benchmarked against established Selective Serotonin Reuptake Inhibitors (SSRIs). The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison supported by detailed experimental methodologies.

Data Presentation

The following tables summarize the in vitro binding affinities and functional potencies of 4-Fluoroamphetamine and selected SSRIs at the human serotonin, dopamine, and norepinephrine transporters.

Table 1: Comparative Binding Affinities (Ki, nM) of 4-Fluoroamphetamine and Selected SSRIs at Monoamine Transporters

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)Selectivity (DAT/SERT)Selectivity (NET/SERT)
4-Fluoroamphetamine (4-FA) Data not availableData not availableData not availableN/AN/A
Fluoxetine 1.11,5002601364236
Sertraline 0.2925360861241
Paroxetine 0.11801.1180011
Citalopram 1.65,3006,10033133813

Note: Lower Ki values indicate higher binding affinity. Selectivity ratios are calculated as Ki(DAT or NET) / Ki(SERT). Data for SSRIs are representative values from various sources and may vary between studies.

Table 2: Comparative Functional Potencies (IC50, nM) for Inhibition of Monoamine Uptake

CompoundSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)
4-Fluoroamphetamine (4-FA) 6800770420
Fluoxetine 6.3410140
Sertraline 1.356120
Paroxetine 0.210040
Citalopram 2.02,8004,900

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the monoamine uptake. Lower IC50 values indicate greater potency. Data are compiled from various in vitro studies and are intended for comparative purposes.

Experimental Protocols

The data presented in this guide are typically generated using two key in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.

1. Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand that is known to bind to the transporter.

  • Membrane Preparation: Cell membranes expressing the transporter of interest (SERT, DAT, or NET) are prepared from cultured cells (e.g., HEK293 cells) that have been stably transfected with the human transporter gene.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]nisoxetine for NET) at a concentration close to its dissociation constant (Kd). A range of concentrations of the test compound (e.g., 4-FA or an SSRI) are added to compete for binding with the radioligand.

  • Incubation: The plate is incubated at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

2. Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the specific transporter.

  • Cell Culture: HEK293 cells stably expressing the human SERT, DAT, or NET are cultured to confluence in multi-well plates.

  • Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound or vehicle.

  • Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]serotonin for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET) is added to the wells to initiate uptake.

  • Termination of Uptake: After a short incubation period (typically a few minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Quantification: The cells are lysed, and the amount of radiolabeled neurotransmitter that has been transported into the cells is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.

Mandatory Visualization

Radioligand_Binding_Assay cluster_0 Assay Components cluster_1 Incubation & Competition cluster_2 Separation & Quantification cluster_3 Data Analysis Membranes Cell Membranes (with SERT) Binding Competitive Binding at SERT Membranes->Binding Radioligand Radioligand ([³H]citalopram) Radioligand->Binding TestCompound Test Compound (4-FEA/Comparator) TestCompound->Binding Filtration Rapid Filtration Binding->Filtration Separates bound from unbound Counting Scintillation Counting Filtration->Counting Measures bound radioactivity Analysis Calculate Ki value Counting->Analysis

Caption: Competitive Radioligand Binding Assay Workflow.

Uptake_Inhibition_Assay cluster_0 Cell Preparation cluster_1 Assay Steps cluster_2 Quantification & Analysis Cells HEK293 Cells (expressing SERT) Preincubation Pre-incubate with Test Compound Cells->Preincubation Uptake Add [³H]Serotonin to initiate uptake Preincubation->Uptake Termination Terminate uptake (wash with cold buffer) Uptake->Termination Lysis Cell Lysis Termination->Lysis Quantification Scintillation Counting (measure intracellular [³H]) Lysis->Quantification Analysis Calculate IC50 value Quantification->Analysis

Caption: Neurotransmitter Uptake Inhibition Assay Workflow.

Comparative Pharmacokinetics of 4-Fluorophenethylamine: An Inferential Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct, comparative pharmacokinetic data for 4-Fluorophenethylamine (4-FPEA) across different species necessitates an inferential approach to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This guide synthesizes information from structurally related compounds to provide a predictive overview for researchers, scientists, and drug development professionals. The insights are drawn from studies on analogous phenethylamines and fluorinated molecules to forecast the likely behavior of 4-FPEA in vivo.

While quantitative data for 4-FPEA is not publicly available, a qualitative comparison can be drawn based on the known pharmacokinetics of similar substituted phenethylamines. It is anticipated that 4-FPEA, as a small, lipophilic amine, would be rapidly absorbed orally and readily cross the blood-brain barrier. The introduction of a fluorine atom can influence metabolic stability, potentially prolonging its half-life compared to unsubstituted phenethylamine.

Predicted Metabolic Pathways of this compound

The metabolism of 4-FPEA is expected to be primarily hepatic, mediated by cytochrome P450 (CYP) enzymes. Based on studies of structurally similar compounds like 4-fluoroamphetamine, the primary metabolic routes are likely to involve hydroxylation of the aromatic ring, followed by Phase II conjugation reactions such as glucuronidation and sulfation to facilitate excretion.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion M0 This compound (4-FPEA) M1 Aromatic Hydroxylation (CYP450) M0->M1 M2 Hydroxy-4-fluorophenethylamine M1->M2 M3 Glucuronidation (UGTs) M2->M3 M4 Sulfation (SULTs) M2->M4 M5 Glucuronide Conjugate M3->M5 M6 Sulfate Conjugate M4->M6 M7 Renal and/or Biliary Excretion M5->M7 M6->M7

Caption: Predicted metabolic pathway of this compound (4-FPEA).

Experimental Protocols

Due to the absence of specific pharmacokinetic studies for 4-FPEA, a representative experimental protocol for a rodent model is provided below. This protocol outlines a standard approach to elucidating the key pharmacokinetic parameters.

Objective: To determine the pharmacokinetic profile of 4-FPEA in Sprague-Dawley rats following intravenous and oral administration.

Materials:

  • This compound HCl

  • Vehicle (e.g., 0.9% saline)

  • Male Sprague-Dawley rats (250-300g)

  • Cannulas for intravenous administration and blood sampling

  • Analytical standards of 4-FPEA and potential metabolites

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Dosing:

    • A cohort of rats will receive an intravenous (IV) dose of 4-FPEA (e.g., 1 mg/kg) via a tail vein or jugular vein cannula.

    • Another cohort will receive an oral (PO) gavage dose of 4-FPEA (e.g., 5 mg/kg).

  • Blood Sampling:

    • Serial blood samples (approximately 0.2 mL) will be collected from a cannulated vessel (e.g., carotid artery or jugular vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

    • Blood samples will be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma.

  • Sample Preparation:

    • Plasma samples will be subjected to protein precipitation with a solvent like acetonitrile.

    • The supernatant will be separated, evaporated to dryness, and reconstituted in a suitable mobile phase for analysis.

  • Bioanalysis:

    • Concentrations of 4-FPEA in the plasma samples will be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • A calibration curve with known concentrations of 4-FPEA will be used to determine the concentrations in the study samples.

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data will be analyzed using non-compartmental or compartmental pharmacokinetic modeling software.

    • Key parameters to be determined include:

      • Area Under the Curve (AUC)

      • Clearance (CL)

      • Volume of Distribution (Vd)

      • Half-life (t½)

      • Maximum Concentration (Cmax)

      • Time to Maximum Concentration (Tmax)

      • Bioavailability (F%) will be calculated from the IV and PO data.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

cluster_workflow Pharmacokinetic Study Workflow A Dosing (IV and PO) B Serial Blood Sampling A->B C Plasma Separation B->C D Sample Preparation C->D E LC-MS/MS Analysis D->E F Data Analysis (Pharmacokinetic Modeling) E->F G Determination of PK Parameters F->G

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Safety Operating Guide

Safe Disposal of 4-Fluorophenethylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Fluorophenethylamine is critical for ensuring laboratory safety and environmental protection. As a hazardous chemical, it necessitates a structured disposal protocol. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in compliance with safety regulations.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance requiring careful handling and disposal. It is toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[1][2] It is also a combustible liquid.[1] Adherence to strict safety protocols is mandatory.

Hazard ClassificationGHS CodesSignal Word
Acute Toxicity, OralH301Danger
Acute Toxicity, DermalH311Danger
Acute Toxicity, InhalationH331Danger
Skin CorrosionH314Danger
Serious Eye DamageH318Danger
Flammable LiquidsH227Warning

Source: Sigma-Aldrich Safety Data Sheet.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.

  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A properly fastened laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate filter (e.g., type ABEK) is necessary.[1]

Waste Segregation and Collection Protocol

Proper segregation is essential to prevent dangerous chemical reactions. This compound waste must be handled as a distinct, hazardous waste stream.

Methodology:

  • Designate a Waste Container:

    • Select a leak-proof container made of a material compatible with this compound. Glass or plastic-coated bottles are often suitable.[3]

    • Ensure the container has a secure, screw-on cap to prevent leaks and spills.[4][5]

  • Label the Container:

    • Clearly label the container with "Hazardous Waste."

    • Identify the contents as "this compound Waste." If it is a solution, indicate the solvent and approximate concentration.

    • Include the date when waste was first added to the container.[4]

  • Segregate from Incompatibles:

    • Store the this compound waste container away from incompatible materials, particularly strong oxidizing agents.[6]

    • Maintain segregation of acidic and basic waste streams.[5]

  • Accumulate Waste Safely:

    • Collect the waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

    • Keep the waste container closed at all times except when adding waste.[4][5]

    • Use secondary containment, such as a lab tray, to capture any potential leaks from the primary container.[4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

Methodology:

  • Ensure Safety: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated. Do not approach the spill without the proper PPE.[1]

  • Contain the Spill: For liquid spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical sorbent to contain the material.[6][7]

  • Collect Spill Debris: Carefully collect the absorbent material and any contaminated debris. Place it into a designated, labeled hazardous waste container.[1]

  • Decontaminate the Area: Clean the affected surface area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.[7]

Final Disposal Procedure

Disposal of this compound must be handled through official institutional channels. On-site treatment or disposal via sinks or regular trash is strictly prohibited.[8][9]

Methodology:

  • Store Waste Securely: Keep the sealed and labeled hazardous waste container in the designated SAA until it is ready for pickup. Do not exceed institutional limits for waste accumulation time or quantity.[4][5]

  • Request Waste Collection: When the container is nearly full (typically around 75-90%), arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][9][10]

  • Documentation: Complete any required waste disposal forms or manifests provided by the EHS office, ensuring all information is accurate.

  • Transfer Custody: Hand over the waste container to the authorized personnel for final transport and disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_handling Waste Handling & Storage cluster_disposal Final Disposal cluster_spill Spill Response A 1. Wear Required PPE (Goggles, Gloves, Lab Coat) B 2. Select & Label a Compatible Waste Container A->B C 3. Place Container in Secondary Containment B->C D 4. Add this compound Waste to Container C->D E 5. Keep Container Securely Closed D->E S1 Spill Occurs D->S1 Potential Spill F 6. Store in Designated Satellite Accumulation Area E->F G 7. Segregate from Incompatible Chemicals F->G H 8. Monitor Waste Volume & Accumulation Time G->H I 9. Request Pickup from EHS or Licensed Contractor H->I J 10. Complete Disposal Documentation I->J K 11. Transfer Waste to Authorized Personnel J->K S2 Contain with Inert Absorbent Material S1->S2 S3 Collect Contaminated Material as Hazardous Waste S2->S3 S3->F Store for Disposal S4 Decontaminate Area S3->S4

References

Essential Safety and Operational Guide for Handling 4-Fluorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for 4-Fluorophenethylamine, including operational procedures and disposal plans, to foster a secure laboratory environment.

Chemical and Hazard Profile

This compound is a chemical compound that requires careful handling due to its hazardous properties. It is classified as toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[1] It is also a combustible liquid. Adherence to strict safety protocols is crucial to mitigate risks.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValueSource
Molecular Formula C8H10FN[1][2]
Molecular Weight 139.17 g/mol [1]
CAS Number 1583-88-6[2]
Density 1.061 g/mL at 25 °C
Boiling Point 50-52 °C at 0.15 mmHg
Flash Point 79 °C (174.2 °F) - closed cup
Refractive Index n20/D 1.5072

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to ensure personal safety. At a minimum, this includes:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3] Standard prescription glasses are not sufficient.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required.

    • Lab Coat: A flame-resistant lab coat should be worn.[4]

    • Clothing: Long pants and closed-toe shoes are mandatory.[4] Avoid synthetic clothing.[4]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator with a type ABEK (EN14387) filter if working outside of a fume hood or if there is a risk of inhalation.[3]

Operational Plan: Step-by-Step Handling and Disposal

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Keep away from open flames, hot surfaces, and sources of ignition.[3]

  • Have spill control materials (e.g., inert absorbent material like sand or silica gel) readily available.[3]

2. Handling Procedure:

  • Do not eat, drink, or smoke when using this product.[2]

  • Avoid breathing mist, vapors, or aerosols.[2]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Take off immediately all contaminated clothing and wash it before reuse.[2]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep containers tightly closed.[3]

  • Store in a locked-up and corrosives area.[3]

  • Incompatible with strong oxidizing agents.[3]

4. Spill Response:

  • Evacuate the area and alert others.

  • For small spills, use an inert absorbent material to soak up the chemical.

  • Place the absorbed material into a suitable, closed container for disposal.[3]

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

5. Disposal Protocol:

  • This compound is considered hazardous waste and must not be disposed of down the drain or in regular trash.[5]

  • It should be classified as "Halogenated Organic Waste".[5]

  • Collect all waste containing this chemical, including contaminated consumables and rinsate, in a designated and properly labeled hazardous waste container.[5]

  • The initial rinse of any glassware that has come into contact with the chemical should be collected as hazardous waste.[5]

  • Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal company.[3]

Workflow for Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_spill Prepare Spill Kit prep_setup->prep_spill handle_chem Handle Chemical prep_spill->handle_chem handle_clean Clean Work Area handle_chem->handle_clean store_chem Store in Cool, Dry, Ventilated, Locked Area handle_clean->store_chem dispose_waste Collect in Labeled Halogenated Waste Container handle_clean->dispose_waste dispose_contact Contact EHS for Pickup dispose_waste->dispose_contact

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorophenethylamine
Reactant of Route 2
4-Fluorophenethylamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.